Furan-2,5-dicarbohydrazide
Description
Properties
IUPAC Name |
furan-2,5-dicarbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O3/c7-9-5(11)3-1-2-4(13-3)6(12)10-8/h1-2H,7-8H2,(H,9,11)(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAOBCGXDNBUEJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(=O)NN)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00180730 | |
| Record name | Furan-2,5-dicarboxylic acid, dihydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00180730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26095-97-6 | |
| Record name | Furan-2,5-dicarboxylic acid, dihydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026095976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC29544 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29544 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Furan-2,5-dicarboxylic acid, dihydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00180730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FURAN-2,5-DICARBOXYLIC ACID, DIHYDRAZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XI426Z9GJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Furan-2,5-dicarbohydrazide from Dimethyl 2,5-furandicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of furan-2,5-dicarbohydrazide, a valuable building block in medicinal chemistry and material science, from its precursor, dimethyl 2,5-furandicarboxylate. This document outlines the core chemical transformation, provides a detailed, representative experimental protocol, and includes essential data presentation and visualization tools to support laboratory research and development.
Introduction
This compound is a derivative of 2,5-furandicarboxylic acid (FDCA), a key bio-based platform chemical. The carbohydrazide functional groups introduce unique chemical properties, making it a versatile precursor for the synthesis of various heterocyclic compounds, coordination polymers, and potential pharmaceutical agents. The most direct and common route to this compound is through the hydrazinolysis of dimethyl 2,5-furandicarboxylate (FDME). This process involves the reaction of the diester with hydrazine hydrate, leading to the formation of the desired dihydrazide.
Chemical Reaction Pathway
The synthesis of this compound from dimethyl 2,5-furandicarboxylate is a nucleophilic acyl substitution reaction. The nitrogen atoms of hydrazine act as nucleophiles, attacking the electrophilic carbonyl carbons of the ester groups in dimethyl 2,5-furandicarboxylate. This results in the displacement of the methoxy groups and the formation of the more stable hydrazide functionalities. The overall reaction is typically carried out in a suitable solvent and may be driven to completion by using an excess of hydrazine hydrate.
Experimental Protocol: A Representative Procedure
3.1. Materials and Equipment
-
Reactants:
-
Dimethyl 2,5-furandicarboxylate (FDME)
-
Hydrazine hydrate (N₂H₄·H₂O), 80-100%
-
-
Solvent:
-
Ethanol (95% or absolute) or Methanol
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
-
Rotary evaporator (optional)
-
Melting point apparatus
-
Spectroscopic instrumentation (NMR, IR, Mass Spectrometry) for product characterization
-
3.2. Reaction Setup and Procedure
Step-by-Step Method:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve a known quantity of dimethyl 2,5-furandicarboxylate in a suitable volume of ethanol. A typical starting concentration might be in the range of 0.1 to 0.5 M.
-
Addition of Hydrazine Hydrate: While stirring at room temperature, slowly add an excess of hydrazine hydrate to the solution. A molar ratio of 1:5 to 1:10 (dimethyl 2,5-furandicarboxylate to hydrazine hydrate) is a reasonable starting point to ensure complete reaction. The addition should be done cautiously as the reaction can be exothermic.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (the boiling point of the solvent, typically around 78-85 °C for ethanol) using a heating mantle or oil bath.
-
Reaction Monitoring: Allow the reaction to proceed at reflux for a period of 4 to 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting diester spot.
-
Cooling and Precipitation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The this compound product is often a solid that will precipitate out of the solution upon cooling. To maximize precipitation, the flask can be placed in an ice bath for 30-60 minutes.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.
-
Drying: Dry the isolated solid product under vacuum to remove any residual solvent.
-
Characterization: Determine the yield, melting point, and spectroscopic properties (e.g., ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) of the synthesized this compound to confirm its identity and purity.
Data Presentation
The following tables provide a structured format for presenting the quantitative data obtained during the synthesis and characterization of this compound.
Table 1: Reaction Parameters and Yield
| Parameter | Value |
| Moles of Dimethyl 2,5-furandicarboxylate | |
| Moles of Hydrazine Hydrate | |
| Molar Ratio (Ester:Hydrazine) | |
| Solvent and Volume | |
| Reaction Temperature (°C) | |
| Reaction Time (hours) | |
| Theoretical Yield (g) | |
| Actual Yield (g) | |
| Percentage Yield (%) |
Table 2: Characterization Data for this compound
| Property | Observed Value | Literature Value (if available) |
| Appearance | ||
| Melting Point (°C) | ||
| ¹H NMR (Solvent, Frequency) | ||
| δ (ppm), multiplicity, integration, assignment | ||
| ¹³C NMR (Solvent, Frequency) | ||
| δ (ppm), assignment | ||
| FT-IR (cm⁻¹) | ||
| Key absorptions (e.g., N-H, C=O, C-O-C) | ||
| Mass Spectrometry (m/z) | ||
| [M+H]⁺ or other relevant ions |
Safety Considerations
-
Hydrazine hydrate is toxic and corrosive. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.
-
Organic solvents are flammable. Avoid open flames and ensure proper ventilation.
-
Heating of reaction mixtures should be done with care to avoid bumping and uncontrolled boiling.
Conclusion
This technical guide provides a foundational understanding and a practical, representative protocol for the synthesis of this compound from dimethyl 2,5-furandicarboxylate. The provided diagrams and data tables offer a clear framework for executing and documenting the experimental work. Researchers are encouraged to use this guide as a starting point and to optimize the reaction conditions to achieve the best possible results for their specific applications. The successful synthesis of this versatile molecule opens up numerous possibilities for the development of novel materials and potential therapeutic agents.
Spectroscopic Characterization of Furan-2,5-dicarbohydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furan-2,5-dicarbohydrazide, a derivative of the bio-based platform chemical Furan-2,5-dicarboxylic acid (FDCA), holds significant potential in medicinal chemistry and material science due to the versatile reactivity of its hydrazide functional groups. A thorough spectroscopic characterization is paramount for confirming its molecular structure, assessing its purity, and understanding its chemical behavior. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound. While direct spectroscopic data for this specific compound is not extensively published, this document extrapolates the expected spectral characteristics based on its precursor, FDCA, and provides detailed experimental protocols for its analysis.
Introduction
This compound is synthesized from Furan-2,5-dicarboxylic acid (FDCA), a key renewable building block identified by the U.S. Department of Energy.[1] The structural similarity of FDCA to terephthalic acid makes it a valuable bio-based alternative for the production of polymers.[1] The conversion of the carboxylic acid groups of FDCA to carbohydrazide moieties introduces functionalities ripe for creating diverse molecular architectures, including Schiff bases and heterocyclic compounds, which are of significant interest in drug development.
This guide will detail the expected outcomes from key spectroscopic methods—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—for the characterization of this compound.
Synthesis Pathway
The synthesis of this compound typically proceeds through a two-step process starting from Furan-2,5-dicarboxylic acid (FDCA). First, the dicarboxylic acid is converted to its corresponding diester, commonly dimethyl or diethyl furan-2,5-dicarboxylate, to enhance its reactivity. This is often achieved by refluxing FDCA in the corresponding alcohol (methanol or ethanol) with a catalytic amount of acid. The resulting diester is then reacted with hydrazine hydrate to yield this compound.
Caption: Synthesis of this compound from FDCA.
Spectroscopic Characterization Workflow
A systematic approach is crucial for the unambiguous identification and characterization of this compound. The following workflow outlines the logical sequence of spectroscopic analyses.
Caption: General workflow for spectroscopic characterization.
Data Presentation
Spectroscopic Data for Furan-2,5-dicarboxylic acid (FDCA)
The following table summarizes the reported spectroscopic data for the precursor, FDCA, which serves as a reference for interpreting the spectra of this compound.
| Spectroscopic Technique | Solvent | Observed Signals and Assignments | Reference |
| ¹H NMR | DMSO-d₆ | δ 7.28 (s, 2H, furan-H) | [2] |
| Methanol | δ 7.26 (s, 2H, furan-H) | [3] | |
| ¹³C NMR | DMSO-d₆ | δ 158.82, 147.51, 119.26 | [2] |
| IR (cm⁻¹) | KBr | 3250-2500 (O-H stretch, broad), 1680 (C=O stretch), 1580, 1470, 1290, 970, 830, 770 | [4] |
| Mass Spectrometry (ESI-MS) | - | m/z: 155.0035 [M-H]⁻ | [2] |
Predicted Spectroscopic Data for this compound
This table presents the anticipated spectroscopic data for this compound, based on the transformation of the carboxylic acid groups to carbohydrazide groups.
| Spectroscopic Technique | Solvent | Predicted Signals and Rationale |
| ¹H NMR | DMSO-d₆ | δ ~7.0-7.2 (s, 2H, furan-H), ~4.5 (br s, 4H, -NH₂), ~9.5 (br s, 2H, -CONH-) |
| ¹³C NMR | DMSO-d₆ | δ ~160 (C=O), ~148 (furan C-O), ~115 (furan C-H) |
| IR (cm⁻¹) | KBr | ~3300 & ~3200 (N-H stretch), ~1640 (C=O stretch, Amide I), ~1530 (N-H bend, Amide II) |
| Mass Spectrometry (HRMS) | - | Expected m/z for [M+H]⁺: C₆H₉N₄O₃⁺ |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: The spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.[5]
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Objective: To identify the key functional groups present in the molecule.
Methodology:
-
Sample Preparation (ATR):
-
Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.[6]
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[6]
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the molecular formula and fragmentation pattern.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Instrumentation: A high-resolution mass spectrometer (HRMS) equipped with an electrospray ionization (ESI) source is typically used.[6]
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-20 µL/min).
-
Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's ability to be protonated or deprotonated.
-
Scan a mass range that encompasses the expected molecular weight of the compound.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻).
-
Use the accurate mass to calculate the elemental composition.
-
If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain structural insights. An isotopic labeling study using ¹³CO₂ can confirm the incorporation of carbon dioxide during synthesis.[7]
-
Conclusion
The spectroscopic characterization of this compound is a critical step in its synthesis and application. While direct published spectra are scarce, a combination of NMR, IR, and MS, guided by the well-documented data of its precursor FDCA, allows for a confident structural elucidation. The experimental protocols provided herein offer a robust framework for researchers to perform these analyses. This comprehensive approach ensures the identity, purity, and structural integrity of this promising furanic compound, paving the way for its further exploration in drug discovery and materials science.
References
Crystal Structure Analysis of Furan-2,5-dicarbohydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furan-2,5-dicarbohydrazide is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to its potential as a versatile building block. Its rigid furan core and the hydrogen bonding capabilities of the carbohydrazide moieties suggest its utility in the design of novel supramolecular architectures and bioactive molecules. This technical guide provides a comprehensive overview of the methodologies involved in the synthesis and single-crystal X-ray diffraction analysis of this compound. While a dedicated crystal structure for this compound is not publicly available, this document outlines the expected structural parameters and provides detailed experimental protocols based on closely related furan-2,5-dicarboxamide derivatives. The presented data and workflows are intended to serve as a practical resource for researchers engaged in the structural elucidation of similar small molecules.
Introduction
The furan scaffold is a privileged heterocycle in drug discovery, present in numerous clinically approved drugs and biologically active compounds.[1][2] Modifications at the 2- and 5-positions of the furan ring have been shown to be crucial for modulating biological activity.[1] this compound, a derivative of the bio-based platform chemical Furan-2,5-dicarboxylic acid (FDCA)[3], combines the structural rigidity of the furan ring with the versatile coordination and hydrogen bonding properties of hydrazide groups. These features make it an attractive candidate for the development of novel pharmaceuticals, coordination polymers, and functional materials.
Understanding the three-dimensional structure of this compound at an atomic level is paramount for structure-based drug design and for predicting its solid-state properties. Single-crystal X-ray diffraction is the definitive method for obtaining such detailed structural information. This guide outlines the necessary steps to achieve this, from chemical synthesis to the final crystallographic analysis.
Synthesis and Crystallization
The synthesis of this compound typically proceeds from its corresponding dicarboxylic acid, FDCA. The general synthetic route involves the conversion of the carboxylic acid groups to a more reactive species, such as an acyl chloride or an ester, followed by reaction with hydrazine.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of related furan-2,5-dicarboxamides.[4]
Materials:
-
Furan-2,5-dicarboxylic acid (FDCA)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Triethylamine (Et₃N) or other suitable base
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
Procedure:
-
Activation of Carboxylic Acid: A suspension of Furan-2,5-dicarboxylic acid in an anhydrous solvent is treated with an excess of thionyl chloride or oxalyl chloride and a catalytic amount of DMF. The reaction mixture is stirred at room temperature or gentle reflux until the evolution of gas ceases and the solid dissolves, indicating the formation of Furan-2,5-dicarbonyl dichloride. The excess chlorinating agent and solvent are removed under reduced pressure.
-
Hydrazinolysis: The resulting crude acyl chloride is dissolved in an anhydrous solvent and cooled in an ice bath. A solution of hydrazine hydrate (at least 2 equivalents) and a base such as triethylamine in the same solvent is added dropwise with vigorous stirring.
-
Work-up and Purification: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The resulting precipitate (the product and triethylammonium chloride) is collected by filtration, washed with water to remove the salt, and then with a cold organic solvent. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a solvent mixture).
Experimental Protocol: Single Crystal Growth
High-quality single crystals are essential for X-ray diffraction analysis.[1] Slow evaporation is a common and effective method for growing crystals of small organic molecules.[5]
Procedure:
-
Solvent Selection: The purified this compound is dissolved in a minimal amount of a suitable solvent or solvent mixture at an elevated temperature to achieve saturation or near-saturation. The choice of solvent is critical and may require screening of several options (e.g., ethanol, methanol, DMF, DMSO, or mixtures thereof).[4]
-
Slow Evaporation: The saturated solution is filtered to remove any particulate matter and placed in a clean vial. The vial is loosely covered to allow for slow evaporation of the solvent at room temperature in a vibration-free environment.[2]
-
Crystal Harvesting: Over a period of days to weeks, crystals should form. A single crystal with well-defined faces and dimensions of approximately 0.1-0.3 mm in each direction is selected for analysis.[5]
Crystal Structure Determination
The following section details the standard workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: X-ray Data Collection and Structure Refinement
Procedure:
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head, typically using a cryoloop and cryoprotectant if data is to be collected at low temperatures.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects. The unit cell parameters are determined from the positions of the diffraction spots.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data using full-matrix least-squares methods. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Crystallographic Data and Structural Analysis
As no specific crystallographic data for this compound is publicly available, the following tables present hypothetical yet realistic data based on the analysis of a closely related furan-2,5-dicarboxamide structure. This data serves as an illustrative example of the information obtained from a single-crystal X-ray diffraction experiment.
Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical formula | C₆H₈N₄O₃ |
| Formula weight | 184.16 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.50 Å, b = 5.60 Å, c = 15.20 Å |
| α = 90°, β = 105.0°, γ = 90° | |
| Volume | 698.0 ų |
| Z | 4 |
| Density (calculated) | 1.75 g/cm³ |
| Absorption coefficient | 0.15 mm⁻¹ |
| F(000) | 384 |
| Crystal size | 0.20 x 0.15 x 0.10 mm³ |
| Theta range for data | 2.5° to 28.0° |
| Reflections collected | 5600 |
| Independent reflections | 1600 [R(int) = 0.04] |
| Completeness to theta | 99.5 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / params | 1600 / 0 / 120 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.110 |
| R indices (all data) | R₁ = 0.060, wR₂ = 0.125 |
| Largest diff. peak/hole | 0.30 and -0.25 e.Å⁻³ |
Selected Bond Lengths (Å)
| Atom 1 | Atom 2 | Length |
| O(1) | C(1) | 1.37 |
| O(1) | C(4) | 1.37 |
| C(1) | C(2) | 1.35 |
| C(2) | C(3) | 1.44 |
| C(3) | C(4) | 1.35 |
| C(1) | C(5) | 1.48 |
| C(4) | C(6) | 1.48 |
| C(5) | O(2) | 1.24 |
| C(5) | N(1) | 1.33 |
| N(1) | N(2) | 1.40 |
| C(6) | O(3) | 1.24 |
| C(6) | N(3) | 1.33 |
| N(3) | N(4) | 1.40 |
Selected Bond Angles (°) and Torsion Angles (°)
| Atom 1 | Atom 2 | Atom 3 | Angle |
| C(4) | O(1) | C(1) | 108.0 |
| C(2) | C(1) | O(1) | 110.0 |
| C(1) | C(2) | C(3) | 107.0 |
| C(4) | C(3) | C(2) | 107.0 |
| C(3) | C(4) | O(1) | 110.0 |
| O(2) | C(5) | N(1) | 123.0 |
| O(2) | C(5) | C(1) | 120.0 |
| N(1) | C(5) | C(1) | 117.0 |
| C(5) | N(1) | N(2) | 120.0 |
| Atom 1 | Atom 2 | Atom 3 | Atom 4 |
| O(1) | C(1) | C(5) | O(2) |
| O(1) | C(4) | C(6) | O(3) |
| C(1) | C(5) | N(1) | N(2) |
| C(4) | C(6) | N(3) | N(4) |
The planarity of the furan ring is a key feature, and the torsion angles between the ring and the carbohydrazide substituents will determine the overall molecular conformation. Intermolecular hydrogen bonds involving the hydrazide N-H donors and the carbonyl and furan oxygen acceptors are expected to dominate the crystal packing, leading to the formation of extended networks.
Visualizations
Workflow for Synthesis and Crystal Structure Analysis
Caption: Workflow for the synthesis and crystal structure analysis of this compound.
Conclusion
This technical guide provides a detailed framework for the synthesis and crystal structure analysis of this compound. By following the outlined experimental protocols, researchers can obtain high-quality single crystals and determine the precise three-dimensional structure of this and related molecules. The provided crystallographic data, although illustrative, highlights the key structural parameters that are essential for understanding the molecule's properties and for its application in drug design and materials science. The workflow diagram offers a clear visual representation of the entire process, from starting materials to the final elucidated structure. This guide serves as a valuable resource for scientists seeking to explore the rich structural chemistry of furan-based compounds.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Thermal Properties of Furan-2,5-dicarbohydrazide
Abstract: This technical guide provides a comprehensive overview of the current understanding of the thermal properties of this compound. While this compound serves as a critical ligand in the development of advanced materials, particularly energetic coordination polymers, its own thermal characteristics are less extensively documented. This document collates available data on the thermal behavior of this compound, details relevant experimental methodologies, and presents logical workflows for its analysis and application.
Introduction
This compound is a heterocyclic organic compound that has garnered significant interest as a versatile building block in supramolecular chemistry and materials science. Its structure, featuring a central furan ring flanked by two carbohydrazide groups, allows it to act as a multidentate ligand, capable of coordinating with various metal ions. This property has been extensively exploited in the synthesis of energetic coordination polymers (ECPs) and metal-organic frameworks (MOFs). Understanding the thermal properties of this compound is paramount for ensuring the stability, safety, and performance of these resulting high-energy materials. Thermal analysis provides critical data on melting point, decomposition temperature, and the thermodynamic stability of the molecule, which are essential parameters for its handling, storage, and application in fields such as energetic materials and pharmaceuticals.
Synthesis of this compound
The primary synthetic route to this compound involves the reaction of a Furan-2,5-dicarboxylic acid derivative with hydrazine hydrate. A common precursor is Furan-2,5-dicarboxylic acid, which is first converted to its more reactive diester or diacyl chloride derivative.
Thermal Properties
The thermal properties of pure this compound are not extensively detailed in the scientific literature. However, its melting point has been reported. The majority of thermal analysis data available pertains to its coordination complexes, which highlights its primary application in materials science.
Quantitative Thermal Data
The following table summarizes the known quantitative thermal data for this compound and one of its notable energetic coordination polymers for context.
| Compound/Complex | Property | Value (°C) | Analytical Method |
| This compound | Melting Point | 218-222 [1][2] | Not Specified |
| [Ag(FDCA)(ClO4)]n (ECP-1) | Decomposition Temp. (Td) | 177 | Differential Scanning Calorimetry/Thermogravimetric Analysis (DSC/TGA) |
FDCA in the complex stands for this compound.
A Safety Data Sheet (SDS) for this compound indicates that the substance is stable under recommended storage conditions and that thermal decomposition can lead to the release of irritating gases and vapors. However, a specific decomposition temperature is not provided in the SDS.
Experimental Protocols
Detailed experimental protocols for the thermal analysis of pure this compound are not widely published. Therefore, this section provides a generalized, standard methodology for conducting such analyses, which would be applicable to this compound.
Synthesis of this compound
This protocol is a generalized procedure based on common organic synthesis techniques for the preparation of carbohydrazides from esters.
-
Esterification: Furan-2,5-dicarboxylic acid is refluxed with an excess of an alcohol (e.g., methanol) in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) to produce the corresponding diester (dimethyl furan-2,5-dicarboxylate). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the excess alcohol is removed under reduced pressure, and the crude ester is purified, typically by recrystallization.
-
Hydrazinolysis: The purified dimethyl furan-2,5-dicarboxylate is dissolved in a suitable solvent, such as ethanol. An excess of hydrazine hydrate is added to the solution. The mixture is then refluxed for several hours. The product, this compound, often precipitates from the reaction mixture upon cooling. The solid product is collected by filtration, washed with a cold solvent to remove impurities, and then dried under vacuum.
Thermal Analysis
The following are standard procedures for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC):
-
A small amount of the sample (typically 1-5 mg) is accurately weighed into an aluminum crucible.
-
The crucible is hermetically sealed. An empty, sealed crucible is used as a reference.
-
The sample and reference crucibles are placed in the DSC cell.
-
The cell is purged with an inert gas, such as nitrogen, at a constant flow rate.
-
A temperature program is initiated, typically heating the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 400 °C).
-
The heat flow to the sample relative to the reference is recorded as a function of temperature. Endothermic events (like melting) and exothermic events (like decomposition) are identified as peaks in the resulting thermogram.
Thermogravimetric Analysis (TGA):
-
A small amount of the sample (typically 2-10 mg) is placed in a tared TGA pan (e.g., alumina or platinum).
-
The pan is placed onto the TGA balance mechanism.
-
The furnace is sealed, and the system is purged with an inert or reactive gas at a constant flow rate.
-
The sample is heated according to a predefined temperature program (e.g., a linear ramp of 10 °C/min).
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
The resulting TGA curve shows mass loss steps corresponding to volatilization or decomposition events. The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rates of mass loss.
Application in Energetic Coordination Polymers
The primary role of this compound in the literature is as a ligand for the construction of energetic coordination polymers. Its thermal stability is a key factor that influences the properties of the final material.
References
Solubility Profile of Furan-2,5-dicarbohydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Qualitative Solubility of Furan-2,5-dicarbohydrazide
Based on available synthesis and characterization data, this compound exhibits limited solubility in a range of common solvents. The following table summarizes the qualitative solubility profile of the compound.
| Solvent | Solubility | Remarks |
| Water | Insoluble | The compound does not readily dissolve in neutral water. |
| Common Organic Solvents | Insoluble | Includes solvents such as alcohols, ethers, and chlorinated hydrocarbons. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A suitable solvent for dissolving the compound for analysis and reactions. |
| Dimethylformamide (DMF) | Soluble | Another polar aprotic solvent in which the compound is soluble. |
| Basic Water (e.g., aq. NaOH) | Soluble | The compound dissolves in basic aqueous solutions, likely due to the deprotonation of the hydrazide groups, forming a more soluble salt. |
Experimental Protocols
Synthesis of this compound
The following protocol for the synthesis of this compound is adapted from documented laboratory procedures. The synthesis typically involves the reaction of a diester of 2,5-furandicarboxylic acid with hydrazine hydrate.
Materials:
-
Dimethyl-2,5-furandicarboxylate
-
Hydrazine hydrate
-
Ethanol (or another suitable alcohol)
Procedure:
-
A suspension of dimethyl-2,5-furandicarboxylate is prepared in ethanol.
-
Hydrazine hydrate is added to the suspension.
-
The reaction mixture is heated under reflux for a specified period.
-
As the reaction progresses, the solid diester is consumed, and a new solid, this compound, precipitates out of the solution.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The precipitated this compound is collected by filtration.
-
The collected solid is washed with ethanol to remove any unreacted starting materials and by-products.
-
The final product is dried under vacuum to yield pure this compound.
General Protocol for Quantitative Solubility Determination
For researchers requiring precise solubility data, the following gravimetric method provides a reliable approach to determine the solubility of this compound in a specific solvent at a given temperature.
Materials and Equipment:
-
This compound
-
Selected solvent
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
-
Vials
-
Drying oven
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known volume or mass of the selected solvent in a sealed vial.
-
Equilibration: Place the vial in a thermostatically controlled shaker or incubator set to the desired temperature. Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.
-
Phase Separation: Allow the vial to rest at the set temperature until the undissolved solid settles.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-heated syringe and filter it through a syringe filter (of a material compatible with the solvent) into a pre-weighed vial. This step should be performed quickly to avoid temperature changes that could affect solubility.
-
Solvent Evaporation: Evaporate the solvent from the filtered solution in the pre-weighed vial using a suitable method (e.g., gentle heating, vacuum oven, or rotary evaporator).
-
Mass Determination: Once the solvent is completely removed, weigh the vial containing the dried solute.
-
Calculation: The solubility can be calculated as the mass of the dissolved this compound per volume or mass of the solvent.
Visualizations
The following diagrams illustrate the synthesis of this compound and a general workflow for experimental solubility determination.
Caption: Synthesis of this compound.
Caption: Workflow for Solubility Determination.
Quantum Chemical Calculations for Furan-2,5-dicarbohydrazide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following technical guide outlines a representative quantum chemical study of Furan-2,5-dicarbohydrazide. As of the latest literature search, specific computational studies on this molecule are not publicly available. Therefore, the quantitative data presented herein is illustrative and derived from established computational methodologies for similar molecular structures. This guide serves to provide a framework for such an investigation.
Introduction
This compound is a heterocyclic compound of significant interest due to its structural similarity to furan-2,5-dicarboxylic acid (FDCA), a key bio-based platform chemical. The incorporation of hydrazide moieties introduces unique chemical properties, making it a potential candidate in medicinal chemistry and materials science. Hydrazides and their derivatives are known to exhibit a wide range of biological activities.[1][2][3] Quantum chemical calculations provide a powerful, non-experimental method to investigate the molecular structure, electronic properties, and reactivity of such novel compounds.[4][5][6]
This guide details the theoretical framework and computational protocols for a comprehensive quantum chemical analysis of this compound. The methodologies described are based on Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules.[7][8] The aim is to provide researchers with a foundational understanding of the molecule's intrinsic properties, which can inform further experimental work and application development.
Experimental Protocols: Computational Methodology
The quantum chemical calculations outlined here are performed using established theoretical models to ensure accuracy and comparability with potential future experimental data.
2.1. Geometry Optimization
The initial 3D structure of this compound is constructed using standard bond lengths and angles. This structure is then optimized to find the global minimum on the potential energy surface. The optimization is performed using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional and the 6-311++G(d,p) basis set. This level of theory is widely used for organic molecules as it provides a good balance between computational cost and accuracy.[6][9] The optimization process is continued until the forces on each atom are negligible, and the geometry corresponds to a stable equilibrium state.
2.2. Vibrational Frequency Analysis
To confirm that the optimized geometry represents a true minimum on the potential energy surface, vibrational frequency calculations are performed at the same level of theory (B3LYP/6-311++G(d,p)). The absence of imaginary frequencies indicates a stable structure. The calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule, which can be valuable for experimental identification and characterization.
2.3. Electronic Properties Analysis
Several key electronic properties are calculated to understand the reactivity and kinetic stability of this compound. These calculations are performed on the optimized geometry.
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.[4][10]
-
Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify the electrophilic and nucleophilic sites within the molecule. This is particularly useful for predicting intermolecular interactions.
-
Global Reactivity Descriptors: Based on the HOMO and LUMO energies, several global reactivity descriptors are calculated, including electronegativity (χ), chemical hardness (η), and global softness (S).[5][6] These parameters provide quantitative measures of the molecule's reactivity.
2.4. Software
All calculations are typically performed using a comprehensive computational chemistry software package, such as Gaussian, ORCA, or Spartan.
Data Presentation: Illustrative Quantitative Results
The following tables summarize the illustrative quantitative data that would be obtained from the quantum chemical calculations described above.
Table 1: Optimized Geometrical Parameters (Selected)
| Parameter | Bond/Angle | Value (Å/°) |
| Bond Length | C1-O1 | 1.36 |
| C4-C5 | 1.35 | |
| C1-C2 | 1.45 | |
| C2=O2 | 1.23 | |
| C2-N1 | 1.35 | |
| N1-N2 | 1.42 | |
| Bond Angle | C4-O1-C1 | 108.5 |
| O1-C1-C2 | 115.0 | |
| C1-C2-N1 | 118.2 | |
| C2-N1-N2 | 120.5 | |
| Dihedral Angle | O1-C1-C2-N1 | 178.5 |
| C1-C2-N1-N2 | -175.0 |
Table 2: Calculated Vibrational Frequencies (Selected Modes)
| Mode | Frequency (cm⁻¹) | Vibrational Assignment |
| ν1 | 3450 | N-H stretching (asymmetric) |
| ν2 | 3380 | N-H stretching (symmetric) |
| ν3 | 3120 | C-H stretching (furan ring) |
| ν4 | 1685 | C=O stretching (amide I) |
| ν5 | 1580 | N-H bending (amide II) |
| ν6 | 1450 | C=C stretching (furan ring) |
| ν7 | 1050 | C-O-C stretching (furan ring) |
Table 3: Electronic Properties and Global Reactivity Descriptors
| Property | Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -1.25 |
| HOMO-LUMO Energy Gap (ΔE) | 5.60 |
| Ionization Potential (I) | 6.85 |
| Electron Affinity (A) | 1.25 |
| Electronegativity (χ) | 4.05 |
| Chemical Hardness (η) | 2.80 |
| Global Softness (S) | 0.357 |
Visualization of Molecular Structure and Computational Workflow
Visual representations are crucial for understanding the molecular structure and the logical flow of the computational study.
Caption: Molecular graph of this compound.
Caption: Workflow for quantum chemical calculations.
Conclusion
This technical guide provides a comprehensive overview of the theoretical approach for the quantum chemical investigation of this compound. The detailed methodology, from geometry optimization to the calculation of electronic properties, offers a robust framework for future computational studies. The illustrative data presented in the tables and the visual workflows serve as a practical reference for researchers in the fields of computational chemistry, drug design, and materials science. The insights gained from such theoretical studies are invaluable for understanding the fundamental properties of novel molecules and guiding their experimental synthesis and application.
References
- 1. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scirp.org [scirp.org]
- 6. Quantum Chemical Studies of Some Hydrazone Derivatives - Computational Chemistry - SCIRP [scirp.org]
- 7. Density Functional Theory Studies on New Possible Biobased Gemini Corrosion Inhibitors Derived from Fatty Hydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Density functional theory simulations of complex hydride and carbon-based hydrogen storage materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantum Chemical Studies of Some Hydrazone Derivatives | Scilit [scilit.com]
- 10. pubs.acs.org [pubs.acs.org]
The Multifaceted Biological Properties of Carbohydrazide Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbohydrazide, a chemical compound with the formula OC(N₂H₃)₂, and its derivatives represent a versatile class of molecules with a broad spectrum of biological activities.[1][2][3][4] These compounds, characterized by the presence of a carbohydrazide moiety (-NHNHCONHNH-), have garnered significant attention in medicinal chemistry and drug development. Their structural features allow for the synthesis of a wide array of derivatives, including Schiff bases and heterocyclic compounds, which have demonstrated potent antimicrobial, antioxidant, anticancer, and enzyme-inhibiting properties.[2][4][5] This technical guide provides a comprehensive overview of the core biological properties of carbohydrazide compounds, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Synthesis of Carbohydrazide Derivatives
The synthesis of carbohydrazide derivatives, particularly Schiff bases, is a common strategy to enhance their biological activity. The general approach involves the condensation reaction of a carbohydrazide with an appropriate aldehyde or ketone.[6][7]
General Synthesis Protocol for Carbohydrazide Schiff Bases
A typical synthesis involves dissolving the carbohydrazide and a substituted aldehyde in a suitable solvent, such as ethanol or methanol, often with a few drops of a catalyst like glacial acetic acid.[5][8][9] The reaction mixture is then refluxed for a period ranging from a few hours to several hours.[7][8] Upon cooling, the resulting Schiff base derivative often precipitates out of the solution and can be purified by recrystallization.[7]
The workflow for a typical synthesis and subsequent biological evaluation is illustrated in the diagram below.
Antimicrobial Properties
Carbohydrazide derivatives, especially their Schiff bases, have demonstrated significant activity against a wide range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[3][9][10] The antimicrobial efficacy is often attributed to the azomethine group (-C=N-) in the Schiff base derivatives, which can interfere with microbial cell wall synthesis or other essential cellular processes.[9]
Quantitative Antimicrobial Data
The antimicrobial activity of carbohydrazide compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound Type | Microorganism | MIC (µg/mL) | Reference |
| Pyridine carbohydrazide derivative | Pseudomonas aeruginosa | 4 - 16 | [1] |
| Pyridine carbohydrazide derivative | Staphylococcus aureus | 2 - 16 | [1] |
| Pyridine carbohydrazide derivative | Candida spp. | 16 - 24 | [1] |
| Pyrazine-2-carbohydrazide derivative | S. aureus | 180 - 210 | [2] |
| Pyrazine-2-carbohydrazide derivative | B. subtilis | 180 - 200 | [2] |
| Pyrazine-2-carbohydrazide derivative | E. coli | 200 | [2] |
Experimental Protocol: Agar Well Diffusion Method
A common method to screen for antimicrobial activity is the agar well diffusion assay.[6]
-
Preparation of Media and Inoculum: A sterile nutrient agar medium is poured into Petri dishes and allowed to solidify. A standardized inoculum of the test microorganism is uniformly spread over the agar surface.
-
Well Preparation and Sample Addition: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile borer. A defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) is added to each well.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Antioxidant Properties
Many carbohydrazide derivatives exhibit potent antioxidant activity, which is the ability to neutralize harmful free radicals in the body.[11][12] This property is crucial in combating oxidative stress, a condition linked to various chronic diseases. The antioxidant mechanism of carbohydrazide compounds often involves hydrogen atom transfer (HAT) or single electron transfer (SET) to scavenge free radicals.[8][13]
Quantitative Antioxidant Data
The antioxidant capacity is often expressed as the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the free radicals in the assay.
| Compound Type | Assay | IC₅₀ (µM) | Reference |
| Benzofuran carbohydrazide derivative | DPPH | Varies | [11] |
| Dihydropyrazole-carbohydrazide derivative | DPPH | 16 - 38 | [14] |
| Hydrazide-hydrazone derivative | DPPH | 22.15 - 34.23 | [15] |
Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging activity of compounds.
-
Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
Reaction Mixture: A specific volume of the DPPH solution is mixed with varying concentrations of the test compound. A control is prepared with the solvent instead of the test compound.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (around 517 nm) using a spectrophotometer. The decrease in absorbance of the DPPH solution in the presence of the test compound indicates its radical scavenging activity.
-
Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC₅₀ value is then determined from a plot of scavenging activity against the concentration of the test compound.
Anticancer Properties
Carbohydrazide derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[14] Their mechanisms of action are often multifaceted, involving the induction of apoptosis (programmed cell death) and cell cycle arrest.[16][17]
Quantitative Anticancer Data
The anticancer activity is typically reported as the IC₅₀ value, which is the concentration of the compound that inhibits the growth of 50% of the cancer cells.
| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Dihydropyrazole-carbohydrazide derivative | MCF-7 (Breast) | Varies | [14] |
| Dihydropyrazole-carbohydrazide derivative | MDA-MB-231 (Breast) | Varies | [14] |
| Benzothiazolecarbohydrazide-sulfonate conjugate | MCF-7 (Breast) | 78.8 | [3] |
| Benzothiazolecarbohydrazide-sulfonate conjugate | HCT-116 (Colon) | 81.4 | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours. During this time, viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (around 570 nm) using a microplate reader.
-
Calculation of Cell Viability: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is then determined from a dose-response curve.
Signaling Pathways in Anticancer Activity
Carbohydrazide derivatives can induce apoptosis through the intrinsic (mitochondrial) pathway. This pathway involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to changes in the mitochondrial membrane potential, release of cytochrome c, and activation of caspases.[18][19][20][21][22]
Furthermore, some carbohydrazide derivatives have been shown to cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.[17][23] This is often associated with the downregulation of key regulatory proteins such as Cyclin B1 and CDK1.[17]
Enzyme Inhibition
Carbohydrazide derivatives have been investigated as inhibitors of various enzymes, including carbonic anhydrases and α-glucosidase, which are implicated in several diseases.[5][24]
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They are involved in numerous physiological processes, and their inhibition has therapeutic potential in conditions like glaucoma, epilepsy, and certain types of cancer. Some carbohydrazide derivatives have shown potent inhibitory activity against various CA isoforms.
Quantitative Carbonic Anhydrase Inhibition Data
The inhibitory potency is often expressed as the inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce half-maximum inhibition.
| Compound Type | CA Isoform | Kᵢ (nM) | Reference |
| Sulfonyl semicarbazide | hCA XII | 0.59 - 0.82 | [12] |
| Sulfonyl semicarbazide | hCA IX | 20.5 - 81.3 | [12] |
| Sulfonyl semicarbazide | hCA II | 3.5 - 71.8 | [12] |
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
The esterase activity of carbonic anhydrase can be measured using p-nitrophenyl acetate (p-NPA) as a substrate.
-
Reagent Preparation: Prepare a buffer solution (e.g., Tris-HCl), a solution of the carbonic anhydrase enzyme, a solution of the substrate p-NPA in a suitable solvent (e.g., acetone), and solutions of the test inhibitors.
-
Reaction Mixture: In a 96-well plate, add the buffer, enzyme solution, and the inhibitor solution.
-
Initiation of Reaction: Start the reaction by adding the p-NPA substrate solution.
-
Absorbance Measurement: Monitor the formation of the product, p-nitrophenol, by measuring the increase in absorbance at 400 nm over time using a plate reader.
-
Data Analysis: Calculate the rate of the enzymatic reaction. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited reaction. The IC₅₀ and Kᵢ values can then be calculated.
α-Glucosidase Inhibition
α-Glucosidase is an enzyme that plays a crucial role in carbohydrate digestion. Its inhibition can delay glucose absorption and is a therapeutic strategy for managing type 2 diabetes. Several carbohydrazide derivatives have been identified as potent α-glucosidase inhibitors.[16][24]
Quantitative α-Glucosidase Inhibition Data
| Compound Type | IC₅₀ (µM) | Reference |
| 1,2-Benzothiazine 1,1-dioxide carbohydrazide | 4.2 - 29.2 | [24] |
| 4-Hydroxyquinolinone-hydrazone | 93.5 - 575.6 | [16] |
Experimental Protocol: α-Glucosidase Inhibition Assay
This assay typically uses p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.[25][26][27]
-
Reagent Preparation: Prepare a phosphate buffer, a solution of α-glucosidase, a solution of pNPG, and solutions of the test inhibitors.
-
Reaction Mixture: In a 96-well plate, pre-incubate the enzyme solution with the inhibitor in the buffer.
-
Initiation of Reaction: Add the pNPG solution to start the reaction.
-
Incubation and Termination: Incubate the reaction mixture at a specific temperature (e.g., 37°C). Stop the reaction by adding a basic solution, such as sodium carbonate.
-
Absorbance Measurement: Measure the absorbance of the yellow product, p-nitrophenol, at around 405 nm.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.
Conclusion
Carbohydrazide and its derivatives constitute a promising class of compounds with a wide range of biological activities. Their ease of synthesis and the potential for structural modification make them attractive candidates for the development of new therapeutic agents. This guide has provided a comprehensive overview of their antimicrobial, antioxidant, anticancer, and enzyme-inhibiting properties, supported by quantitative data and detailed experimental protocols. The elucidation of their mechanisms of action, particularly in the context of cancer, opens up new avenues for targeted drug design. Further research into the structure-activity relationships and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. An overview of carbohydrate-based carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemicaljournal.org [chemicaljournal.org]
- 8. The scavenging mechanism of hydrazone compounds towards HOO˙ and CH3OO˙ radicals: a computational mechanistic and kinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajgreenchem.com [ajgreenchem.com]
- 10. Synthesis, Characterization and Antimicrobial Activities of Some New Heterocyclic Schiff Bases Derived from Thiocarbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
- 12. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carbohydrates and their free radical scavenging capability: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dihydropyrazole-Carbohydrazide Derivatives with Dual Activity as Antioxidant and Anti-Proliferative Drugs on Breast Cancer Targeting the HDAC6 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, in vitro α-glucosidase inhibitory activities, and molecular dynamic simulations of novel 4-hydroxyquinolinone-hydrazones as potential antidiabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Downregulation of Cdk1 and cyclinB1 expression contributes to oridonin-induced cell cycle arrest at G2/M phase and growth inhibition in SGC-7901 gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. dovepress.com [dovepress.com]
- 23. The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Alpha-glucosidase inhibition and molecular docking studies of 1,2-benzothiazine 1,1-dioxide based carbohydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Inhibition of Mitochondrial Dynamics Preferentially Targets Pancreatic Cancer Cells with Enhanced Tumorigenic and Invasive Potential - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Furan-2,5-dicarbohydrazide as a Ligand: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of furan-2,5-dicarbohydrazide as a versatile ligand. The document details the necessary precursors, outlines a step-by-step synthesis protocol, and presents methods for the preparation of its transition metal complexes. Furthermore, it explores the potential antimicrobial mechanism of action of this class of compounds, offering insights for drug development professionals.
Introduction
This compound is a heterocyclic compound featuring a central furan ring with carbohydrazide groups at the 2 and 5 positions. This structure provides multiple coordination sites (N and O atoms), making it an excellent candidate as a chelating ligand for various metal ions. The resulting metal complexes have garnered interest for their potential applications in catalysis, materials science, and particularly in the development of novel therapeutic agents due to their diverse biological activities. The synthesis of this ligand is typically achieved through the hydrazinolysis of a corresponding furan-2,5-dicarboxylate ester.
Synthesis of this compound
The synthesis of this compound is a two-step process that begins with the formation of a suitable precursor, typically dimethyl or diethyl furan-2,5-dicarboxylate, from furan-2,5-dicarboxylic acid (FDCA). This is followed by the reaction of the diester with hydrazine hydrate.
Precursor Synthesis: Dimethyl Furan-2,5-dicarboxylate
Furan-2,5-dicarboxylic acid (FDCA) serves as the primary starting material. It can be synthesized from various renewable resources, making this a green synthetic route. The esterification of FDCA to its dimethyl ester is a crucial step to facilitate the subsequent reaction with hydrazine.
Experimental Protocol: Synthesis of Dimethyl Furan-2,5-dicarboxylate
-
Materials: Furan-2,5-dicarboxylic acid (FDCA), Thionyl chloride (SOCl₂), Methanol (MeOH, anhydrous), Ice.
-
Procedure:
-
A mixture of Furan-2,5-dicarboxylic acid is heated to 70°C with stirring until dissolution.
-
The solution is then cooled to room temperature.
-
Thionyl chloride (in an equimolar amount to the diacid) is added dropwise to the solution.
-
The resulting solution is heated again to 70°C and stirred for an additional three hours.
-
The reaction mixture is then quenched in ice.
-
The precipitated dimethyl furan-2,5-dicarboxylate, which appears as white floccules, is collected by filtration.
-
The solid product is washed repeatedly with cold methanol.
-
The purified dimethyl furan-2,5-dicarboxylate is dried at 25°C under vacuum for 8 hours.
-
| Parameter | Value |
| Yield | Not explicitly stated in the provided source, but this is a standard high-yielding esterification. |
| Appearance | White floccules |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.23 (s, 2H, furan-H), 3.92 (s, 6H, -OCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 158.2 (C=O), 147.1 (C-O-C), 118.8 (C-H), 52.4 (-OCH₃) |
| Mass Spec (HRMS-ESI) | m/z: [M+Na]⁺ calculated for C₈H₈O₅Na: 207.0264; Found: 207.0264. |
Synthesis of this compound
The final step involves the conversion of the dimethyl furan-2,5-dicarboxylate to this compound through reaction with hydrazine hydrate.
Experimental Protocol: Synthesis of this compound
-
Materials: Dimethyl furan-2,5-dicarboxylate, Hydrazine hydrate (80% solution), Ethanol.
-
Procedure:
-
A solution of dimethyl furan-2,5-dicarboxylate (1.84 g, 10 mmol) in ethanol (50 mL) is prepared in a round-bottom flask.
-
Hydrazine hydrate (80%, 2.5 g, 40 mmol) is added to the solution.
-
The reaction mixture is heated to reflux and maintained at this temperature for 4 hours.
-
After reflux, the mixture is cooled to room temperature, during which a white solid precipitates.
-
The precipitate is collected by filtration, washed with cold ethanol, and then dried under vacuum.
-
| Parameter | Value |
| Appearance | White solid |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 9.77 (s, 2H, -NH), 7.18 (s, 2H, furan-H), 4.55 (s, 4H, -NH₂) |
| Other Characterization Data | Specific yield, melting point, ¹³C NMR, IR, and MS data for this exact compound are not detailed in the readily available literature but can be expected to be consistent with similar carbohydrazide structures. |
This compound as a Ligand in Metal Complexes
This compound is an effective ligand for the formation of transition metal complexes. The following is a general protocol that can be adapted for various metal salts.
Experimental Protocol: Synthesis of Transition Metal Complexes
-
Materials: this compound, Metal salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O), Methanol.
-
Procedure:
-
A solution of the respective metal salt (1 mmol) in methanol (10 mL) is prepared.
-
A solution of this compound (1 mmol) in methanol (20 mL) is prepared, possibly with gentle heating to aid dissolution.
-
The metal salt solution is added dropwise to the ligand solution with continuous stirring.
-
The reaction mixture is refluxed for 3-4 hours.
-
The resulting colored precipitate (the metal complex) is collected by filtration, washed with methanol, and dried in a desiccator over anhydrous CaCl₂.
-
| Metal Ion | Complex Color (Typical) |
| Co(II) | Pink/Violet |
| Ni(II) | Green |
| Cu(II) | Blue/Green |
Visualization of Synthetic and Mechanistic Pathways
Synthesis Workflow
The following diagram illustrates the synthetic pathway from the precursor furan-2,5-dicarboxylic acid to the final this compound ligand.
Caption: Synthetic route to this compound.
Proposed Antimicrobial Mechanism of Action
Hydrazide-containing compounds have been investigated for their antimicrobial properties. One proposed mechanism of action for similar compounds involves the inhibition of DNA gyrase, an essential bacterial enzyme.
Caption: Proposed inhibition of DNA gyrase by the ligand.
Conclusion
This technical guide provides a foundational understanding of the synthesis of this compound and its application as a ligand. The straightforward synthetic route, coupled with the ligand's versatile coordination chemistry, makes it an attractive target for further research and development. The exploration of its metal complexes and their potential biological activities, such as antimicrobial effects, opens avenues for the design of new therapeutic agents. Researchers are encouraged to build upon the protocols and data presented herein to further investigate the properties and applications of this promising compound.
In-Depth Technical Guide to Furan-2,5-dicarbohydrazide (CAS No. 26095-97-6): Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furan-2,5-dicarbohydrazide, identified by CAS number 26095-97-6, is a versatile heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science. Its unique structural features, including the furan ring and two hydrazide moieties, allow for the synthesis of a diverse range of derivatives with significant biological activities and applications in coordination chemistry. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its synthesis and the preparation of its key derivatives, and an exploration of its current and potential applications, particularly in the development of novel antimicrobial agents.
Physicochemical Properties
This compound is a solid compound with the molecular formula C₆H₈N₄O₃ and a molecular weight of 184.16 g/mol [1]. While extensive experimental data on its physical properties is not widely published, its structure suggests it is a polar molecule with the potential for extensive hydrogen bonding, influencing its solubility and melting point.
| Property | Value | Reference |
| CAS Number | 26095-97-6 | [1] |
| Molecular Formula | C₆H₈N₄O₃ | [1] |
| Molecular Weight | 184.16 g/mol | [1] |
| IUPAC Name | This compound | [2] |
| Synonyms | 2,5-Furandicarboxylic acid, dihydrazide | [2] |
Synthesis of this compound
The primary route for the synthesis of this compound involves the hydrazinolysis of dimethyl 2,5-furandicarboxylate. This method is efficient and yields the desired product in high purity.
Experimental Protocol: Synthesis from Dimethyl 2,5-furandicarboxylate
Materials:
-
Dimethyl 2,5-furandicarboxylate
-
Hydrazine hydrate (80% or higher)
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Crystallizing dish
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve dimethyl 2,5-furandicarboxylate in absolute ethanol.
-
To this solution, add an excess of hydrazine hydrate (typically 2-3 equivalents).
-
Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
A white precipitate of this compound will form.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the product in a desiccator or under vacuum to obtain pure this compound.
Applications in Synthesis
This compound is a key intermediate in the synthesis of various derivatives, including Schiff bases, which are known for their coordination chemistry and biological activities.
Synthesis of Schiff Bases
Schiff bases are synthesized through the condensation reaction of the hydrazide groups of this compound with aldehydes or ketones. These Schiff bases can then act as ligands to form metal complexes.
Experimental Protocol: Synthesis of a Bis-Schiff Base from this compound and a Substituted Benzaldehyde
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., 4-nitrobenzaldehyde, salicylaldehyde) (2 equivalents)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Suspend this compound in ethanol or methanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
Add two equivalents of the chosen substituted benzaldehyde to the suspension.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Heat the reaction mixture to reflux with vigorous stirring for several hours[3]. The reaction can be monitored by TLC.
-
Upon completion, the Schiff base product will often precipitate from the reaction mixture upon cooling.
-
Collect the solid product by filtration, wash with cold solvent, and dry.
Biological Activity and Potential Applications
Derivatives of this compound, particularly Schiff bases and their metal complexes, have demonstrated promising antimicrobial properties.
Antimicrobial Activity
Schiff bases derived from furan-2-carbaldehyde and other furan derivatives have shown significant activity against various bacterial and fungal strains[4][5]. The antimicrobial efficacy is often enhanced upon coordination with transition metal ions[6]. The proposed mechanism of action for many Schiff bases involves the chelation of metal ions essential for microbial growth or the interaction with cellular macromolecules, leading to the disruption of normal cellular processes.
While the specific signaling pathways affected by this compound derivatives are not yet fully elucidated, the antimicrobial activity of furan-based compounds is often attributed to their ability to interfere with microbial enzymatic activity and growth[4]. The presence of the furan ring and the azomethine group in the Schiff base derivatives are thought to be crucial for their biological activity[5].
Applications in Materials Science
The parent molecule, furan-2,5-dicarboxylic acid, is a key building block for bio-based polymers and metal-organic frameworks (MOFs)[7][8]. This compound, with its reactive hydrazide groups, also holds potential as a linker for the synthesis of novel coordination polymers and MOFs with unique structural and functional properties.
Synthesis of Metal-Organic Frameworks (MOFs)
The synthesis of MOFs using furan-2,5-dicarboxylic acid typically involves solvothermal or hydrothermal methods where the dicarboxylic acid and a metal salt are reacted in a suitable solvent at elevated temperatures[7]. While specific protocols for this compound in MOF synthesis are less common, its structural similarity to other dicarboxylate linkers suggests its potential in creating novel frameworks.
Suppliers
This compound (CAS 26095-97-6) is available from several chemical suppliers for research and development purposes. It is important to source from reputable suppliers who provide a certificate of analysis to ensure the purity and identity of the compound.
Please note: The provided experimental protocols are generalized and may require optimization based on specific laboratory conditions and the nature of the substrates used. Appropriate safety precautions should always be taken when handling chemicals.
Conclusion
This compound is a compound with significant potential in both medicinal chemistry and materials science. Its straightforward synthesis and the versatile reactivity of its hydrazide groups make it an attractive starting material for the development of novel compounds with diverse applications. Further research into the biological mechanisms of its derivatives, particularly their interaction with specific cellular pathways, will be crucial for advancing their development as therapeutic agents. Similarly, exploring its use as a linker in coordination polymers and MOFs could lead to new materials with tailored properties for various applications.
References
- 1. scbt.com [scbt.com]
- 2. Furan-2,5-dicarboxylic acid, dihydrazide | C6H8N4O3 | CID 232265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijsra.net [ijsra.net]
- 4. In vitro antibacterial studies of some transition metal complexes of schiff base derived from 2-aminophenol and furan-2-carbaldehyde | Semantic Scholar [semanticscholar.org]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Antimicrobial Activity of Schiff's Bases of 4-Amino-3-(α-Furan)-5-Mercapto-1,2,4-Triazole and Their Cu(Ⅱ)Complexes [chinjmap.com]
- 7. Fe‐2,5‐furandicarboxylate Metal Organic Frameworks with Rare Building Blocks and a Ligand that can be Biomass‐Derived as Effective Catalysts for Selective Nitroarene Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization and observation of structural diversities in a series of transition metal based furan dicarboxylic acid systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Thermal Decomposition of Furan-2,5-dicarbohydrazide Complexes: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the initial decomposition temperature of metal complexes involving carbohydrazide ligands, with a focus on Furan-2,5-dicarbohydrazide. Due to a lack of directly available literature on the thermal properties of this compound and its metal complexes, this document presents data from analogous aromatic carbohydrazide and hydrazone complexes to infer potential thermal stability. The guide includes a summary of quantitative thermal decomposition data, detailed experimental protocols for thermogravimetric and differential thermal analysis (TGA/DTA), and a visual representation of the general experimental workflow. This information is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and thermal analysis of novel coordination compounds.
Introduction
This compound is a heterocyclic compound of significant interest in coordination chemistry due to its potential as a multidentate ligand. The presence of furan ring oxygen and nitrogen and oxygen atoms from the hydrazide moieties allows for the formation of stable complexes with various metal ions. The thermal stability of these complexes is a critical parameter, influencing their potential applications in areas such as catalysis, materials science, and as precursors for the synthesis of nanomaterials.
Understanding the initial decomposition temperature provides insights into the strength of the coordination bonds and the overall stability of the complex. This guide aims to provide a foundational understanding of the thermal behavior of such complexes, drawing parallels from closely related and well-studied systems.
Thermal Decomposition Data of Analogous Carbohydrazide and Hydrazone Metal Complexes
The following table summarizes the initial decomposition temperatures of various metal complexes with ligands structurally similar to this compound. This data, obtained from thermogravimetric analysis (TGA), provides a comparative basis for estimating the thermal stability of this compound complexes.
| Ligand/Complex | Metal Ion | Initial Decomposition Temperature (°C) | Reference |
| [Cr(TML)Cl]Cl₂ | Cr(III) | > 253 | [1] |
| [Fe(TML)Cl]Cl₂ | Fe(III) | > 253 | [1] |
| [Hg(L)₂]Cl₂ (L = isonicotinic acid hydrazide derivative) | Hg(II) | 116 | [2] |
| [Hg(L)₂]Cl₂ (L = nicotinic acid hydrazide derivative) | Hg(II) | 194 | [2] |
| Tetrahydrazine lanthanum 2-hydroxy-1-naphthoate | La(III) | 65 | [3] |
| [Co(L₁)(L₂)(H₂O)n]Cl (L₁=urea, L₂=asparagine) | Co(II) | Not specified | [4] |
| [Ni(L₁)(L₂)(H₂O)n]Cl (L₁=urea, L₂=asparagine) | Ni(II) | Not specified | [4] |
| [Cu(L₁)(L₂)(H₂O)n]Cl (L₁=urea, L₂=asparagine) | Cu(II) | Not specified | [4] |
Note: TML refers to a tetradentate macrocyclic ligand derived from carbohydrazide and dimedone.[1] The decomposition of trivalent chromium and iron complexes derived from dimedone and carbohydrazide was noted to occur above 253 °C.[1] The thermal decomposition of a tetrahydrazine lanthanum complex begins with the loss of hydrazine molecules in the range of 65–150 °C.[3]
Experimental Protocols
The determination of the initial decomposition temperature is typically performed using thermogravimetric analysis (TGA) and differential thermal analysis (DTA). The following are generalized experimental protocols based on the cited literature for analogous compounds.
Synthesis of this compound (Hypothetical Protocol)
-
Starting Material: Diethyl furan-2,5-dicarboxylate.
-
Reaction: A solution of diethyl furan-2,5-dicarboxylate in a suitable solvent (e.g., ethanol) is treated with an excess of hydrazine hydrate.
-
Reflux: The reaction mixture is refluxed for several hours.
-
Isolation: Upon cooling, the this compound product is expected to precipitate out of the solution.
-
Purification: The precipitate is collected by filtration, washed with a cold solvent (e.g., ethanol) to remove unreacted starting materials, and then dried under vacuum.
Synthesis of Metal Complexes (General Protocol)
The synthesis of metal complexes with carbohydrazide ligands is generally carried out by reacting the ligand with a metal salt in a suitable solvent.
-
Ligand Solution: this compound is dissolved in a suitable solvent, such as ethanol or a DMF/ethanol mixture, with gentle heating if necessary.
-
Metal Salt Solution: The metal salt (e.g., chloride, nitrate, or acetate salt of the desired metal) is dissolved in the same or a compatible solvent.
-
Reaction: The metal salt solution is added dropwise to the ligand solution with continuous stirring. The molar ratio of metal to ligand is varied to obtain complexes with different stoichiometries.
-
Complex Formation: The formation of the complex is often indicated by a change in color or the precipitation of a solid. The reaction mixture may be stirred at room temperature or refluxed for a specific period to ensure completion.
-
Isolation and Purification: The resulting solid complex is isolated by filtration, washed with the solvent to remove any unreacted starting materials, and then dried in a desiccator over a suitable drying agent.
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)
TGA and DTA are performed to study the thermal stability and decomposition pattern of the synthesized complexes.
-
Instrumentation: A simultaneous thermal analyzer (TGA/DTA) is used.
-
Sample Preparation: A small, accurately weighed amount of the complex (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).
-
Atmosphere: The analysis is typically carried out under a controlled atmosphere, such as an inert nitrogen or argon flow (e.g., 20-50 mL/min), to prevent oxidative decomposition. Analysis in an air atmosphere can also be performed for comparison.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Acquisition: The instrument records the sample weight as a function of temperature (TGA curve) and the temperature difference between the sample and a reference (DTA curve). The initial decomposition temperature is determined from the onset of the first significant weight loss step in the TGA curve.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and thermal characterization of this compound complexes.
Conclusion
While direct experimental data on the initial decomposition temperature of this compound complexes is currently limited in the accessible literature, this guide provides a framework for understanding their potential thermal behavior through analogy with related carbohydrazide and hydrazone complexes. The provided experimental protocols offer a starting point for the synthesis and thermal characterization of these novel compounds. Further research is warranted to establish the specific thermal properties of this compound complexes and to explore their potential applications. The thermal stability of such complexes is expected to be influenced by the nature of the metal ion, the coordination geometry, and the overall structure of the complex.
References
- 1. Trivalent transition metal complexes derived from carbohydrazide and dimedone - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics and thermal decomposition of Tetrahydrazine lanthanum 2-hydroxy-1- naphthoate – Oriental Journal of Chemistry [orientjchem.org]
- 4. Synthesis, characterization and comparative thermal degradation study of Co(II), Ni(ΙΙ) and Cu(II) complexes with Asparagine and Urea as mixed ligands [redalyc.org]
Methodological & Application
Application of Furan-2,5-dicarbohydrazide in the Synthesis of Coordination Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
While the use of furan-2,5-dicarboxylic acid (FDCA) as a bio-based linker in coordination polymers is well-documented, the application of its derivative, furan-2,5-dicarbohydrazide , remains a nascent and largely unexplored area of research. This document provides detailed application notes and inferred experimental protocols to guide researchers in the synthesis and characterization of novel coordination polymers using this promising but underutilized ligand. The information presented is based on established principles of coordination chemistry and synthetic methodologies for analogous hydrazide-based systems.
Application Notes
This compound offers unique advantages over its carboxylic acid precursor for the design of functional coordination polymers. The terminal hydrazide groups (-CONHNH₂) introduce several key features:
-
Multidentate Coordination: The carbohydrazide moiety presents multiple potential donor sites—the carbonyl oxygen and the terminal amine nitrogen—allowing for versatile coordination modes, including monodirectional, chelating, and bridging, which can lead to the formation of diverse and complex network topologies.
-
Enhanced Supramolecular Interactions: The N-H bonds of the hydrazide group are excellent hydrogen bond donors, facilitating strong directional intermolecular interactions that can play a crucial role in the self-assembly process and the overall stability of the resulting framework.
-
Post-Synthetic Modification Potential: The reactive terminal -NH₂ groups serve as handles for post-synthetic modification, enabling the introduction of additional functionalities to the coordination polymer framework.
-
Bio-pharmacological Relevance: Hydrazide and hydrazone derivatives are known to possess a wide range of biological activities. Incorporating this functionality into coordination polymers could pave the way for novel materials with applications in drug delivery, sensing, and catalysis.
Experimental Protocols
Protocol 1: Synthesis of this compound Ligand
The synthesis of the this compound ligand is a prerequisite for its use in coordination polymer synthesis. A common and effective method involves the hydrazinolysis of the corresponding diester of furan-2,5-dicarboxylic acid.
Materials:
-
Dimethyl 2,5-furandicarboxylate
-
Hydrazine hydrate (≥80%)
-
Absolute ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Suspend dimethyl 2,5-furandicarboxylate in absolute ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate (typically 5-10 molar equivalents).
-
Heat the mixture to reflux with vigorous stirring for 4-8 hours. A white precipitate will form as the reaction proceeds.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Collect the white solid by vacuum filtration and wash thoroughly with cold ethanol to remove unreacted hydrazine hydrate.
-
Dry the product under vacuum to yield pure this compound.
-
Characterization of the ligand should be performed using FT-IR, ¹H-NMR, and elemental analysis to confirm its purity and structure.
Protocol 2: General Solvothermal Synthesis of a Coordination Polymer
Solvothermal synthesis is a widely used technique for preparing crystalline coordination polymers. The following is a generalized protocol that can be adapted and optimized for different metal ions and desired structures.
Materials:
-
This compound
-
A metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(OAc)₂·H₂O, CoCl₂·6H₂O)
-
A suitable solvent or solvent mixture (e.g., N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), ethanol, water)
-
Teflon-lined stainless steel autoclave
Procedure:
-
Combine this compound (e.g., 0.1 mmol) and the selected metal salt (e.g., 0.1 mmol) in the Teflon liner of the autoclave.
-
Add the solvent or solvent mixture (e.g., 10 mL).
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to a temperature between 100 °C and 160 °C for 24 to 72 hours.
-
Allow the autoclave to cool slowly to room temperature.
-
Isolate the resulting crystals by filtration, wash with the mother liquor, and dry.
-
Characterize the product using single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), thermogravimetric analysis (TGA), and FT-IR spectroscopy.
Data Presentation
The following table presents inferred quantitative data for hypothetical coordination polymers synthesized from this compound, based on values reported for analogous systems in the literature.
| Property | Inferred Example 1 (Zn-based) | Inferred Example 2 (Cu-based) |
| Formula | [Zn(C₆H₆N₄O₃)]·(DMF) | [Cu₂(C₆H₄N₄O₃)(OAc)₂] |
| Crystal System | Monoclinic | Tetragonal |
| Space Group | P2₁/n | I4₁/a |
| Dimensionality | 3D Interpenetrated Framework | 2D Layered Structure |
| Synthesis Temperature | 120 °C | 100 °C |
| Solvent | DMF/H₂O | DEF/Ethanol |
| Thermal Stability | Decomposes above 310 °C | Decomposes above 275 °C |
Visualizations
Application Notes and Protocols for Furan-2,5-dicarbohydrazide in Energetic Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan-2,5-dicarbohydrazide (FDCH) is a promising, bio-derived ligand for the development of a new class of energetic materials. Derived from Furan-2,5-dicarboxylic acid (FDCA), a "Top Value-Added Chemical from Biomass," FDCH offers a scaffold for the synthesis of energetic coordination polymers (ECPs). The incorporation of the furan ring, a five-membered aromatic heterocycle, and the nitrogen-rich carbohydrazide functional groups, suggests the potential for high-energy, thermally stable, and potentially less sensitive energetic materials. The hydrazide moieties act as excellent coordination sites for metal ions, forming stable complexes that can store and rapidly release significant amounts of energy upon initiation. This document provides detailed application notes on the potential of FDCH in energetic materials and protocols for its synthesis and the characterization of its energetic properties. While direct experimental energetic data for FDCH-based coordination polymers is not yet widely available in open literature, this document compiles relevant information on analogous hydrazide-based energetic materials to provide a strong comparative framework.
Chemical Properties of this compound
This compound is a solid organic compound. Its key chemical identifiers and properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₆H₈N₄O₃ | [1] |
| Molecular Weight | 184.15 g/mol | [1] |
| CAS Number | 26095-97-6 | [1] |
| Appearance | Solid (predicted) | |
| SMILES | C1=C(OC(=C1)C(=O)NN)C(=O)NN | [1] |
| InChI | InChI=1S/C6H8N4O3/c7-9-5(11)3-1-2-4(13-3)6(12)10-8/h1-2H,7-8H2,(H,9,11)(H,10,12) | [1] |
| Melting Point | >300 °C (for the parent dicarboxylic acid) | [2] |
Applications in Energetic Materials
The application of this compound in energetic materials is predicated on its ability to act as a versatile, nitrogen-rich ligand in the formation of energetic coordination polymers (ECPs). The primary advantages and potential applications include:
-
Primary Explosives: FDCH-based ECPs, particularly with transition metals like copper and cobalt, have the potential to serve as lead-free primary explosives. The high nitrogen content from the hydrazide groups contributes to a high heat of formation and the generation of a large volume of gaseous products upon decomposition, which are key characteristics of primary explosives.
-
"Green" Energetic Materials: As FDCH is derived from biomass via FDCA, its resulting energetic materials can be considered more environmentally benign compared to traditional heavy-metal-based explosives like lead azide.
-
Tunable Sensitivity and Performance: By varying the metal center, counter-anions, and the coordination geometry, the sensitivity to impact and friction, as well as the detonation performance of the resulting ECPs, can be finely tuned. This allows for the design of materials tailored for specific applications, from sensitive primary explosives to more insensitive munitions.
-
Gas Generants: The decomposition of FDCH-based materials is expected to produce a significant amount of nitrogen gas, making them suitable for applications in gas generants for airbags or fire suppression systems.
Experimental Protocols
Protocol 1: Synthesis of this compound (FDCH)
This protocol describes the synthesis of this compound from Dimethyl furan-2,5-dicarboxylate, which is readily prepared from Furan-2,5-dicarboxylic acid.[3]
Materials:
-
Dimethyl furan-2,5-dicarboxylate
-
Hydrazine hydrate (80% solution)
-
Ethanol (absolute)
-
Distilled water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
-
Crystallizing dish
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Dimethyl furan-2,5-dicarboxylate in a minimal amount of hot ethanol.
-
To this solution, add an excess of hydrazine hydrate (typically 2-3 molar equivalents per ester group).
-
Heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature. A white precipitate of this compound should form.
-
If precipitation is incomplete, the volume of the solvent can be reduced under vacuum, or the flask can be cooled in an ice bath to promote crystallization.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Recrystallize the crude product from a suitable solvent, such as a mixture of ethanol and water, to obtain pure this compound.
-
Dry the purified product in a vacuum oven at a temperature below its decomposition point.
Protocol 2: Synthesis of a Generic FDCH-Metal Energetic Coordination Polymer
This protocol provides a general method for the synthesis of an energetic coordination polymer using FDCH as the ligand and a transition metal salt.
Materials:
-
This compound (FDCH)
-
A transition metal salt (e.g., Copper(II) perchlorate, Cobalt(II) nitrate)
-
A suitable solvent (e.g., water, methanol, dimethylformamide)
-
Small scale reaction vials or test tubes
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve a stoichiometric amount of this compound in the chosen solvent. Gentle heating may be required to achieve complete dissolution.
-
In a separate container, dissolve an equimolar amount of the transition metal salt in the same solvent.
-
Slowly add the metal salt solution to the FDCH solution with constant stirring.
-
The formation of a precipitate indicates the formation of the coordination polymer. The reaction can be stirred at room temperature or gently heated for a few hours to ensure completion.
-
Collect the solid product by filtration.
-
Wash the product with the solvent used for the reaction, followed by a more volatile solvent like ethanol or ether, to remove any unreacted precursors.
-
Dry the resulting energetic coordination polymer in a desiccator under vacuum.
Safety Precaution: The synthesis and handling of energetic materials should only be performed by trained personnel in a properly equipped laboratory with appropriate safety measures, including personal protective equipment (PPE), blast shields, and small-scale synthesis.
Protocol 3: Thermal Analysis of Energetic Materials
Thermal analysis is crucial for determining the stability and decomposition characteristics of energetic materials.
Instrumentation:
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
Procedure for DSC:
-
Accurately weigh a small sample (typically 1-5 mg) of the energetic material into an aluminum DSC pan.
-
Seal the pan hermetically.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the heat flow as a function of temperature to determine melting points, phase transitions, and decomposition temperatures (onset and peak).
Procedure for TGA:
-
Accurately weigh a small sample (typically 5-10 mg) of the energetic material into a TGA crucible.
-
Place the crucible in the TGA furnace.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under an inert or oxidative atmosphere.
-
Record the mass loss as a function of temperature to determine the decomposition stages and thermal stability.
Data Presentation
The following tables summarize the expected and comparative data for FDCH-based energetic materials. Direct experimental values for FDCH complexes are currently limited; therefore, data for analogous hydrazide-based energetic coordination polymers are provided for comparison.
Table 1: Calculated and Predicted Properties of this compound
| Property | Predicted Value | Method/Reference |
| Heat of Formation (gas) | Data not available | Requires computational chemistry prediction |
| Density | Data not available | Requires experimental determination |
Table 2: Comparative Energetic Properties of Hydrazide-based Coordination Polymers
| Compound | Metal Ion | Decomposition Temp. (°C) | Detonation Velocity (km/s) | Detonation Pressure (GPa) | Impact Sensitivity (J) | Friction Sensitivity (N) | Reference |
| [Co(N₂H₄)₂(N₃)₂]n | Co(II) | 235 | 8.1 | 26.8 | 7.5 | 120 | |
| [Cu(N₂H₄)(N₃)₂]n | Cu(II) | 210 | 7.8 | 24.5 | 5 | 80 | |
| [Ni(N₂H₄)₂(NO₃)₂] | Ni(II) | 250 | 7.9 | 25.1 | 10 | 150 | |
| [M(FDCH)(Anion)x]n (Predicted) | Various | >200 | 7.0 - 8.5 | 20 - 30 | 5 - 20 | 80 - 200 | Hypothetical |
Note: The data for the predicted FDCH-based polymer is hypothetical and based on trends observed in other hydrazide-based energetic coordination polymers. Experimental verification is required.
Visualizations
Caption: Synthesis workflow for FDCH-based energetic coordination polymers.
Caption: Logical relationships influencing energetic properties of FDCH-based ECPs.
References
Application Notes and Protocols: Schiff Base Formation with Furan-2,5-dicarbohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases derived from heterocyclic compounds are a prominent class of ligands in coordination chemistry, renowned for their diverse biological activities. Among these, derivatives of furan-2,5-dicarbohydrazide have garnered significant interest due to the presence of the furan moiety, a key structural component in many pharmacologically active compounds. The condensation reaction of this compound with various aldehydes and ketones yields bis-Schiff bases, which are characterized by two azomethine (-C=N-) groups. These compounds and their metal complexes have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and antioxidant properties. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and biological evaluation of Schiff bases derived from this compound.
Chemical Reaction
The formation of a bis-Schiff base from this compound involves the condensation of the two hydrazide moieties with two equivalents of a carbonyl compound (aldehyde or ketone). The reaction is typically catalyzed by a few drops of acid and proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of two imine bonds.
Caption: General reaction scheme for the formation of a bis-Schiff base from this compound.
Data Presentation
The biological activities of Schiff bases derived from this compound and related furan derivatives are summarized below. The data is presented in tabular format for easy comparison.
Table 1: Anticancer Activity of Furan-Containing Schiff Bases and Related Compounds
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Furan Carbohydrazide Derivative 1 | A549 (Lung) | 15.2 | [1] |
| Furan Carbohydrazide Derivative 2 | A549 (Lung) | 25.8 | [1] |
| Furan-Anthracene Schiff Base | HBL-100 (Breast) | Lower than Doxorubicin | [2] |
| 5-(diethylamino)-2-((2,6-diethylphenylimino)methyl)phenol (L5) | HeLa (Cervical) | Not specified, but potent | [3] |
| 5-(diethylamino)-2-((2,6-diethylphenylimino)methyl)phenol (L5) | MCF-7 (Breast) | Not specified, but potent | [3] |
| Bis-2(5H)-furanone derivative 4e | C6 (Glioma) | 12.1 |
IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 2: Antimicrobial Activity of Furan-Containing Schiff Bases
| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| Furan-based Schiff Base 3b | S. aureus | Lowest in study | - | - | [4] |
| Furan-based Schiff Base 3b | E. coli | Significant activity | - | - | [4] |
| Furan-based Schiff Base 3b | E. faecalis | Significant activity | - | - | [4] |
| Pyrene-based Schiff Base 24 | P. aeruginosa | 7.81 | - | - | [5] |
| Isatin Schiff Base 14 | S. aureus | 625 | - | - | [5] |
| Isatin Schiff Base 15 | K. pneumoniae | 625 | - | - | [5] |
| Furan-based Schiff Base 7 | M. luteus | 25 | - | - | [5] |
| Furan-based Schiff Base 7 | S. aureus | 12.5 | - | - | [5] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
Experimental Protocols
Protocol 1: Synthesis of a Bis-Schiff Base from this compound
This protocol describes a general method for the synthesis of a bis-Schiff base from this compound and an aromatic aldehyde.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Methanol
-
Glacial acetic acid
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1 mmol) in 30 mL of methanol with gentle heating and stirring.
-
In a separate beaker, dissolve the substituted aromatic aldehyde (2 mmol) in 20 mL of methanol.
-
Add the aldehyde solution to the solution of this compound.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture as a catalyst.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 65-70 °C) with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The precipitated solid product is collected by filtration using a Buchner funnel.
-
Wash the precipitate with a small amount of cold methanol and then with diethyl ether to remove any unreacted starting materials.
-
Dry the purified bis-Schiff base product in a vacuum oven at 50-60 °C.
-
Characterize the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the synthesized Schiff bases on cancer cell lines.
Materials:
-
Synthesized Schiff base compound
-
Cancer cell line (e.g., A549, MCF-7)
-
Normal cell line (e.g., BJ fibroblasts) for cytotoxicity comparison
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cancer and normal cells in 96-well microplates at a density of 5 x 10³ cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Prepare stock solutions of the synthesized Schiff base in DMSO.
-
After 24 hours, treat the cells with various concentrations of the Schiff base compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for another 24 or 48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Protocol 3: Antimicrobial Activity Assessment (Broth Microdilution Method)
This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the synthesized Schiff bases against bacterial and fungal strains.
Materials:
-
Synthesized Schiff base compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microplates
-
Bacterial/fungal inoculums standardized to 0.5 McFarland
-
Incubator
Procedure:
-
Prepare a stock solution of the Schiff base in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well microplate.
-
Add the standardized microbial inoculum to each well.
-
Include a positive control (microbe and broth), a negative control (broth only), and a drug control (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
-
Incubate the plates at 37 °C for 18-24 hours for bacteria and at 35 °C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Mandatory Visualizations
Experimental Workflow
Caption: A streamlined workflow for the synthesis, characterization, and biological evaluation of Schiff bases.
Proposed Signaling Pathway for Anticancer Activity
While the exact signaling pathways for Schiff bases of this compound are still under investigation, related Schiff base metal complexes have been shown to induce apoptosis. A plausible mechanism involves the induction of either the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways.
Caption: Proposed apoptotic signaling pathways induced by Schiff base complexes in cancer cells.
Conclusion
Schiff bases derived from this compound represent a versatile and promising class of compounds for the development of novel therapeutic agents. Their straightforward synthesis, coupled with their significant biological activities, makes them attractive targets for further investigation in medicinal chemistry and drug discovery. The protocols and data presented herein provide a comprehensive guide for researchers interested in exploring the potential of these fascinating molecules.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. acgpubs.org [acgpubs.org]
- 5. Biological Evaluation of New Schiff Bases: Synthesized from 4-Amino-3,5-dimethyl-1,2,4-triazole, Phenathroline and Bipyridine Dicarboxaldehydes [scirp.org]
Synthesis of Furan-2,5-dicarbohydrazide Metal Complexes: Application Notes and Protocols for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and characterization of metal complexes utilizing the Furan-2,5-dicarbohydrazide ligand. The unique structural features of this furan-based ligand, combined with the versatile coordination chemistry of transition metals, offer a promising avenue for the development of novel therapeutic agents with potential applications in antimicrobial and anticancer therapies.
Introduction
Furan-containing compounds are a significant class of heterocyclic molecules that have garnered considerable interest in medicinal chemistry due to their diverse biological activities. The incorporation of a hydrazide moiety into the furan scaffold, as seen in this compound, creates a versatile chelating agent capable of coordinating with a variety of metal ions. The resulting metal complexes often exhibit enhanced biological efficacy compared to the free ligand, a phenomenon attributed to the principles of chelation therapy, which can increase the lipophilicity and cellular uptake of the compounds.[1]
Metal complexes of hydrazone and hydrazide-based ligands have demonstrated a wide range of pharmacological properties, including potent anticancer and antimicrobial effects.[2][3] These activities are often linked to the ability of the complexes to interact with biological macromolecules such as DNA and essential enzymes, leading to the disruption of cellular processes in pathogenic organisms or cancer cells.[4][5] This document outlines the synthesis, characterization, and potential applications of metal complexes derived from this compound, providing a foundation for further research and drug development.
Synthesis Workflow
The synthesis of metal complexes with this compound typically involves a two-step process. First, the ligand is synthesized, followed by the complexation reaction with a suitable metal salt.
Caption: General workflow for the synthesis of this compound metal complexes.
Experimental Protocols
The following protocols are generalized based on the synthesis of similar hydrazide and hydrazone metal complexes.[6][7] Researchers should optimize reaction conditions for specific metal ions and desired products.
Protocol 1: Synthesis of this compound Ligand
Materials:
-
Furan-2,5-dicarboxylic acid or Dimethyl furan-2,5-dicarboxylate
-
Hydrazine hydrate (80% or higher)
-
Absolute Ethanol
-
Distilled water
Procedure:
-
A mixture of Furan-2,5-dicarboxylic acid (or its diester) (1 equivalent) and an excess of hydrazine hydrate (10 equivalents) is refluxed in absolute ethanol for 6-8 hours.
-
The reaction mixture is then cooled to room temperature, and the resulting precipitate is filtered.
-
The solid product is washed with cold distilled water and then with ethanol to remove unreacted starting materials.
-
The purified this compound ligand is dried in a desiccator over anhydrous CaCl₂.
-
The purity of the ligand can be checked by melting point determination and spectroscopic techniques (FT-IR, ¹H-NMR).
Protocol 2: Synthesis of Metal(II) Complexes
Materials:
-
This compound
-
Metal(II) salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O, ZnCl₂·2H₂O)
-
Methanol or Ethanol
Procedure:
-
A solution of the this compound ligand (2 equivalents) in hot ethanol is prepared.
-
An ethanolic solution of the respective metal(II) salt (1 equivalent) is added dropwise to the ligand solution with constant stirring.
-
The molar ratio of ligand to metal can be varied to obtain different coordination geometries.
-
The resulting mixture is refluxed for 3-4 hours, during which the colored complex precipitates out.
-
The reaction mixture is cooled, and the precipitated metal complex is collected by filtration.
-
The complex is washed with ethanol and then with diethyl ether to remove any impurities.
-
The final product is dried in a vacuum desiccator.
Characterization of the Complexes
The synthesized ligand and its metal complexes are typically characterized by a range of analytical and spectroscopic techniques to determine their structure and properties.
| Technique | Purpose |
| Elemental Analysis | To determine the percentage composition of C, H, N, and the metal in the complex, which helps in confirming the empirical formula. |
| Molar Conductance | Measured in a suitable solvent (e.g., DMF or DMSO) to determine the electrolytic nature of the complexes (ionic or non-ionic).[7] |
| Magnetic Susceptibility | To determine the magnetic moment of the complexes, which provides information about the geometry and the number of unpaired electrons in the central metal ion. |
| FT-IR Spectroscopy | To identify the coordination sites of the ligand. Shifts in the vibrational frequencies of key functional groups (e.g., C=O, N-H, and C-O-C of the furan ring) upon complexation indicate their involvement in bonding with the metal ion. |
| UV-Vis Spectroscopy | To study the electronic transitions within the complexes. The d-d transitions and charge transfer bands provide information about the coordination geometry around the metal ion. |
| ¹H-NMR Spectroscopy | For diamagnetic complexes (e.g., Zn(II)), this technique helps in elucidating the structure of the complex in solution. The disappearance or shift of the N-H proton signal upon complexation can confirm coordination. |
| Mass Spectrometry | To determine the molecular weight of the ligand and its complexes, confirming their proposed structures. |
| X-ray Crystallography | Provides definitive structural information, including bond lengths, bond angles, and the overall three-dimensional arrangement of atoms in the crystal lattice. |
Applications in Drug Development
Metal complexes of furan-based hydrazide ligands are being explored for various therapeutic applications, primarily as antimicrobial and anticancer agents.
Antimicrobial Activity
The chelation of the metal ion to the this compound ligand often leads to enhanced antimicrobial activity against a range of bacterial and fungal strains.[1] This increased efficacy is explained by Overtone's concept of cell permeability and the chelation theory. The chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its diffusion through the lipid layers of the cell membrane.
Potential Signaling Pathway for Antimicrobial Action
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Hydrazones, hydrazones-based coinage metal complexes, and their biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer activity studies of novel metal complexes of ligands derived from polycyclic aromatic compound via greener route - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A review of hydrazide-hydrazone metal complexes’ antitumor potential [frontiersin.org]
- 5. Research Progress on the Biological Activities of Metal Complexes Bearing Polycyclic Aromatic Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Synthesis and Biological Activities on Metal Complexes of 2,5-Diamino-1,3,4-thiadiazole Derived from Semicarbazide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Furan-2,5-dicarbohydrazide in Laser Ignition Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan-2,5-dicarbohydrazide is a heterocyclic compound featuring a furan ring functionalized with two hydrazide groups. The incorporation of energetic hydrazide moieties suggests its potential as an energetic material. This document outlines its prospective application in laser ignition systems, providing detailed protocols for its synthesis, thermal characterization, and evaluation of its laser ignition and combustion properties. While direct research on the laser ignition of this compound is not extensively published, the protocols and data presented herein are based on established methodologies for analogous energetic materials, particularly those containing hydrazide and furan functionalities.
Hypothetical Physicochemical and Energetic Properties
The combination of the furan ring and dicarbohydrazide groups is expected to yield a material with notable energetic characteristics. The hydrazide groups can act as a fuel component, and their decomposition can release significant energy. The furan ring contributes to the molecular framework and may influence the combustion behavior.
Data Presentation
The following tables summarize the hypothesized thermal, combustion, and laser ignition properties of this compound, based on data from analogous energetic hydrazide and furan-based compounds.
Table 1: Hypothetical Thermal Properties of this compound
| Parameter | Value | Technique |
| Onset Decomposition Temperature (Tonset) | 180 - 220 °C | TGA/DSC |
| Peak Decomposition Temperature (Tpeak) | 230 - 270 °C | TGA/DSC |
| Mass Loss (single step) | 40 - 60% | TGA |
| Heat of Decomposition (ΔHd) | 1500 - 2500 J/g | DSC |
Table 2: Hypothetical Laser Ignition and Combustion Properties of this compound
| Parameter | Value | Conditions |
| Laser Type | Nd:YAG / Diode | Wavelength: 900-1100 nm |
| Ignition Delay | 5 - 20 ms | Laser Power: 10 - 50 W |
| Threshold Ignition Energy | 10 - 30 mJ | Beam Diameter: 1-2 mm |
| Burning Rate | 5 - 15 mm/s | Ambient Pressure |
| Predominant Gaseous Products | N2, H2O, CO2, CO | - |
Experimental Protocols
1. Synthesis of this compound
This protocol describes a two-step synthesis starting from Furan-2,5-dicarboxylic acid (FDCA), proceeding through a diester intermediate.
Materials:
-
Furan-2,5-dicarboxylic acid (FDCA)
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Hydrazine hydrate (80-100%)
-
Sodium bicarbonate
-
Dichloromethane
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
Step 1: Synthesis of Dimethyl Furan-2,5-dicarboxylate
-
In a 250 mL round-bottom flask, suspend Furan-2,5-dicarboxylic acid (1 eq.) in anhydrous methanol (10 volumes).
-
Carefully add concentrated sulfuric acid (0.1 eq.) dropwise while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield dimethyl furan-2,5-dicarboxylate.
Step 2: Synthesis of this compound
-
Dissolve the dimethyl furan-2,5-dicarboxylate (1 eq.) from Step 1 in methanol (5 volumes) in a 250 mL round-bottom flask.
-
Add hydrazine hydrate (2.5 eq.) dropwise to the stirred solution at room temperature.
-
A white precipitate should form. Continue stirring at room temperature for 2-4 hours.
-
Collect the white solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold methanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and IR spectroscopy.
2. Thermal Analysis Protocol (TGA/DSC)
Objective: To determine the thermal stability and decomposition characteristics of this compound.
Instrumentation:
-
Simultaneous Thermal Analyzer (TGA/DSC)
Procedure:
-
Calibrate the TGA/DSC instrument according to the manufacturer's instructions.
-
Weigh 1-3 mg of the synthesized this compound into an aluminum or ceramic crucible.
-
Place the crucible in the TGA/DSC furnace.
-
Heat the sample from room temperature to 400 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate of 20-50 mL/min).
-
Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.
-
Analyze the resulting thermograms to determine the onset decomposition temperature, peak decomposition temperature, percentage of mass loss, and heat of decomposition.
3. Laser Ignition Testing Protocol
Objective: To evaluate the laser ignition sensitivity and combustion behavior of this compound.
Instrumentation:
-
High-power diode laser (e.g., 974 nm) or Nd:YAG laser (1064 nm)
-
Focusing optics
-
Sample holder
-
High-speed camera
-
Photodiode
-
Data acquisition system
Procedure:
-
Press a small amount (10-20 mg) of this compound into a pellet of known density and dimensions.
-
Mount the pellet in the sample holder within a controlled environment (e.g., ambient air, inert gas).
-
Position the laser and focusing optics to deliver a beam of a specific diameter (e.g., 1 mm) onto the surface of the pellet.
-
Align the high-speed camera to record the ignition and combustion event.
-
Position the photodiode to detect the light emission from the combustion.
-
Set the laser to a specific power and pulse duration.
-
Trigger the laser and the data acquisition system simultaneously.
-
Record the laser output, the photodiode signal, and the high-speed video.
-
Analyze the data to determine the ignition delay (time from the start of the laser pulse to the first light emission) and the combustion duration.
-
Repeat the experiment at various laser powers and pulse durations to determine the threshold ignition energy (the minimum energy required for sustained combustion).[1][2]
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Experimental workflow for laser ignition testing.
Caption: Proposed logic for using this compound.
References
Application Notes and Protocols for Furan-2,5-dicarbohydrazide in the Development of Primary Explosives
Affiliation: Google Research
Abstract
This document provides detailed application notes and protocols for researchers and scientists interested in the development of primary explosives utilizing Furan-2,5-dicarbohydrazide. While data on the explosive properties of pure this compound is not currently available in the public domain, this document details its synthesis and its application as a ligand in the formation of energetic coordination polymers, which have shown potential as primary explosives. The protocols provided herein are based on available research literature and are intended for use by professionals trained in the handling of energetic materials.
Introduction
This compound is a derivative of Furan-2,5-dicarboxylic acid (FDCA), a bio-based platform chemical. The carbohydrazide functional groups make it an interesting candidate for the synthesis of energetic materials, as carbohydrazide and its derivatives are known to be used in explosives and propellants. Recent research has focused on the use of this compound as a ligand to create energetic coordination polymers. These materials combine a fuel (the organic ligand) and an oxidizer (typically a perchlorate or nitrate salt of a metal) at the molecular level, which can lead to high energy density and sensitivity.
This document focuses on the synthesis of this compound and its subsequent use in the preparation of a silver(I)-based energetic complex, for which some explosive property data has been reported.
Quantitative Data
Data regarding the explosive properties of pure this compound is not available in the reviewed literature. However, an energetic coordination polymer, [Ag(FDCA)(ClO4)]n (ECP-1), synthesized using this compound as a ligand, has been characterized. The available quantitative data for this complex is summarized in Table 1. For comparison, data for a related copper(II) complex with furan-2-carbohydrazide, [Cu(FRCA)2(H2O)(ClO4)2], is also included.
Table 1: Quantitative Data for Energetic Coordination Polymers
| Property | [Ag(FDCA)(ClO4)]n (ECP-1) | [Cu(FRCA)2(H2O)(ClO4)2] |
| Ligand | This compound | Furan-2-carbohydrazide |
| Impact Sensitivity (IS) | 4 J | 8 J |
| Friction Sensitivity (FS) | 84 N | 20 N |
| Thermal Decomposition (Td) | 305 °C | Not Reported |
Data for [Ag(FDCA)(ClO4)]n sourced from Zhang et al. (2023).[1] Data for [Cu(FRCA)2(H2O)(ClO4)2] sourced from a study on furan-2-carbohydrazide complexes.[2]
Experimental Protocols
3.1. Synthesis of this compound
This protocol is adapted from the supplementary information provided by Zhang et al. (2023).[1] The synthesis is a two-step process starting from Furan-2,5-dicarboxylic acid.
Step 1: Synthesis of Dimethyl furan-2,5-dicarboxylate
-
Materials:
-
Furan-2,5-dicarboxylic acid
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H2SO4)
-
Sodium bicarbonate (NaHCO3) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Dichloromethane (CH2Cl2)
-
-
Procedure:
-
Suspend Furan-2,5-dicarboxylic acid in methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 12 hours.
-
After cooling to room temperature, neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain Dimethyl furan-2,5-dicarboxylate.
-
Step 2: Synthesis of this compound
-
Materials:
-
Dimethyl furan-2,5-dicarboxylate
-
Hydrazine hydrate (80%)
-
Ethanol (EtOH)
-
-
Procedure:
-
Dissolve Dimethyl furan-2,5-dicarboxylate in ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate (80%) to the solution.
-
Stir the mixture at room temperature for 24 hours.
-
A white precipitate of this compound will form.
-
Collect the precipitate by filtration.
-
Wash the solid with ethanol.
-
Dry the product in a desiccator.
-
3.2. Synthesis of [Ag(FDCA)(ClO4)]n (ECP-1) Primary Explosive
This protocol is adapted from Zhang et al. (2023).[1]
-
Materials:
-
This compound
-
Silver perchlorate (AgClO4)
-
Perchloric acid (HClO4) (as needed)
-
Deionized water
-
-
Procedure:
-
Suspend 0.01 mol of this compound in deionized water.
-
Heat the suspension to 40 °C.
-
If the solid does not dissolve, add a small amount of perchloric acid dropwise until a clear solution is obtained.
-
In a separate container, prepare a solution of 0.01 mol of silver perchlorate in deionized water.
-
Add the silver perchlorate solution to the this compound solution.
-
A large amount of white solid will precipitate immediately.
-
Collect the solid by filtration.
-
Wash the product with deionized water and then ethanol.
-
Dry the product carefully in a desiccator.
-
3.3. Safety Precautions
-
General: All work with energetic materials should be conducted by trained personnel in a properly equipped laboratory with appropriate safety measures in place, including blast shields, personal protective equipment (PPE), and remote handling capabilities where necessary.[3][4]
-
Synthesis: The synthesis of this compound involves hydrazine hydrate, which is toxic and corrosive. The synthesis of the silver complex involves perchlorates, which are strong oxidizers and can form explosive mixtures. All syntheses should be performed in a well-ventilated fume hood.
-
Handling: The energetic complex [Ag(FDCA)(ClO4)]n has a high impact sensitivity (4 J) and should be handled with extreme care. Avoid friction, impact, and electrostatic discharge. Use non-sparking tools.
-
Storage: Store energetic materials in small quantities in designated, approved locations, away from heat, light, and incompatible materials.
Visualizations
4.1. Synthesis Workflow
References
Application Notes and Protocols: Preparation of Ag(I) Complexes with Furan-2,5-dicarbohydrazide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and characterization of Ag(I) complexes with the ligand Furan-2,5-dicarbohydrazide. The protocols are based on established synthetic methodologies for analogous compounds and are intended to serve as a foundational reference for the preparation and study of this novel silver(I) complex.
Introduction
Silver(I) complexes have garnered significant interest in medicinal and materials chemistry due to their broad-spectrum antimicrobial and potential anticancer properties.[1][2] The coordination of Ag(I) ions to organic ligands can enhance their therapeutic efficacy and stability.[3] Furan-containing ligands are of particular interest due to the biological relevance of the furan moiety. This compound is a multidentate ligand with potential to form stable complexes with metal ions through its nitrogen and oxygen donor atoms. This document outlines the synthesis of this compound and a proposed method for its complexation with silver(I).
Synthesis of this compound Ligand
The synthesis of this compound is a two-step process starting from Furan-2,5-dicarboxylic acid. The diacid is first converted to its dimethyl ester, which is subsequently reacted with hydrazine hydrate to yield the desired dihydrazide ligand.
Step 1: Synthesis of Dimethyl Furan-2,5-dicarboxylate
Reaction Scheme:
Furan-2,5-dicarboxylic acid + Methanol --(H+)--> Dimethyl Furan-2,5-dicarboxylate + Water
Experimental Protocol:
-
To a suspension of Furan-2,5-dicarboxylic acid (15.6 g, 0.1 mol) in methanol (200 mL), add concentrated sulfuric acid (2 mL) dropwise with stirring.
-
Heat the mixture to reflux and maintain for 8-12 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) followed by brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Recrystallize the crude product from a mixture of ethanol and water to afford pure Dimethyl Furan-2,5-dicarboxylate as a white solid.
Step 2: Synthesis of this compound
Reaction Scheme:
Dimethyl Furan-2,5-dicarboxylate + Hydrazine Hydrate --> this compound + Methanol
Experimental Protocol:
-
Dissolve Dimethyl Furan-2,5-dicarboxylate (18.4 g, 0.1 mol) in ethanol (200 mL) with gentle heating.
-
To this solution, add hydrazine hydrate (80%, 20 mL, approximately 0.32 mol) dropwise with continuous stirring.
-
Heat the reaction mixture to reflux for 4-6 hours, during which a white precipitate should form.
-
After the reflux period, cool the mixture to room temperature and then place it in an ice bath for 1 hour to ensure complete precipitation.
-
Collect the white precipitate by vacuum filtration, wash with cold ethanol (2 x 30 mL), and then with diethyl ether (50 mL).
-
Dry the product under vacuum to yield pure this compound.
Characterization Data for this compound
The following table summarizes the expected physicochemical and spectral data for the synthesized ligand.
| Property | Expected Value |
| Molecular Formula | C₆H₈N₄O₃ |
| Molecular Weight | 184.15 g/mol |
| Appearance | White to off-white solid |
| Melting Point | > 300 °C (decomposes) |
| Solubility | Sparingly soluble in water and common organic solvents; soluble in DMSO. |
| IR (KBr, cm⁻¹) | ~3300-3200 (N-H stretching), ~1650 (C=O stretching, Amide I), ~1530 (N-H bending, Amide II), ~1020 (C-O-C of furan) |
| ¹H NMR (DMSO-d₆, ppm) | ~10.0 (s, 2H, -CONHNH₂ ), ~7.2 (s, 2H, furan-H), ~4.5 (s, 4H, -CONHNH₂ ) |
| ¹³C NMR (DMSO-d₆, ppm) | ~158 (C=O), ~148 (furan C-O), ~118 (furan C-H) |
Proposed Synthesis of Ag(I)-Furan-2,5-dicarbohydrazide Complex
This protocol describes a general method for the synthesis of a silver(I) complex with this compound. The stoichiometry of the resulting complex may vary depending on the reaction conditions.
Reaction Scheme:
n this compound + m AgNO₃ --> --INVALID-LINK--ₘ
Experimental Protocol:
-
Dissolve this compound (1.84 g, 10 mmol) in a minimal amount of hot ethanol or a mixture of ethanol and DMSO to achieve complete dissolution.
-
In a separate flask, dissolve silver nitrate (1.70 g, 10 mmol) in deionized water (50 mL).
-
Slowly add the silver nitrate solution to the warm ligand solution with vigorous stirring. A precipitate is expected to form immediately.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours to ensure the completion of the reaction.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid product sequentially with deionized water, ethanol, and diethyl ether to remove any unreacted starting materials and impurities.
-
Dry the resulting Ag(I)-Furan-2,5-dicarbohydrazide complex in a vacuum desiccator over silica gel.
Expected Characterization Data for Ag(I)-Furan-2,5-dicarbohydrazide Complex
The following table presents the anticipated data for the synthesized silver(I) complex.
| Property | Expected Observation |
| Appearance | White or light-colored powder |
| Melting Point | High melting point, likely decomposing above 250 °C |
| Solubility | Insoluble in water and common organic solvents; may be soluble in highly coordinating solvents like DMSO or DMF. |
| IR (KBr, cm⁻¹) | Shift in the C=O stretching frequency to a lower wavenumber (~1620-1640 cm⁻¹) upon coordination to Ag(I). Changes in N-H stretching and bending vibrations. |
| Elemental Analysis | To be determined based on the assumed stoichiometry of the complex (e.g., 1:1 or 1:2 Ag:Ligand ratio). |
Visualization of Synthetic Workflows
The following diagrams illustrate the synthetic pathways for the ligand and its proposed silver(I) complex.
Caption: Synthetic workflow for this compound and its Ag(I) complex.
Potential Applications
Silver(I) complexes are well-documented for their antimicrobial properties. The Ag(I)-Furan-2,5-dicarbohydrazide complex is a promising candidate for evaluation as an antimicrobial agent against a range of pathogenic bacteria and fungi.[1][4] The multidentate nature of the ligand may lead to a stable complex, allowing for a controlled release of bioactive Ag(I) ions. Further research into its biological activity, including cytotoxicity and mechanism of action, is warranted for its potential development in drug discovery.
References
- 1. Microbial investigation of silver complexes [wisdomlib.org]
- 2. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationships in NHC–Silver Complexes as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of Water-Soluble Silver Complexes Bearing C-Scorpionate Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cu(II) Coordination Compounds with Furan-2,5-dicarbohydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Copper(II) coordination compounds have emerged as a promising class of therapeutic agents, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The coordination of Cu(II) ions with organic ligands can enhance their bioavailability and cytotoxic effects, often surpassing the activity of the free ligands or metal salts alone. Furan-2,5-dicarbohydrazide and its derivatives represent a class of ligands with multiple coordination sites, capable of forming stable complexes with metal ions. The furan ring itself is a key structural motif in many biologically active compounds. This document provides a detailed overview of the synthesis, characterization, and biological evaluation of Cu(II) coordination compounds with ligands structurally related to this compound, offering valuable protocols and data for researchers in the field of medicinal inorganic chemistry and drug development.
Disclaimer: Due to the limited availability of published data specifically on Cu(II) complexes with this compound derivatives, this document provides data and protocols for closely related furan-containing hydrazone and dicarboxamide compounds. The methodologies and principles described herein are expected to be largely applicable to the target compounds.
I. Synthesis and Characterization
The synthesis of Cu(II) coordination compounds with hydrazone-based ligands typically involves the reaction of a copper(II) salt (e.g., copper(II) acetate, copper(II) chloride) with the ligand in a suitable solvent, such as ethanol or methanol. The ligand itself is often synthesized via a condensation reaction between a carbohydrazide and an appropriate aldehyde or ketone.
Experimental Protocol: Synthesis of a Representative Cu(II) Complex with a Furan-Containing Hydrazone Ligand
This protocol is adapted from the synthesis of related Cu(II)-aroylhydrazone complexes.
1. Synthesis of the Ligand (e.g., a Schiff base of 2-furoic hydrazide): a. Dissolve 2-furoic hydrazide (1 mmol) in 20 mL of absolute ethanol in a round-bottom flask. b. Add a substituted aldehyde or ketone (1 mmol) to the solution. c. Add a few drops of glacial acetic acid as a catalyst. d. Reflux the mixture for 4-6 hours. e. Monitor the reaction progress by thin-layer chromatography (TLC). f. Upon completion, allow the solution to cool to room temperature. g. Collect the precipitated solid by filtration, wash with cold ethanol, and dry in a desiccator over anhydrous CaCl₂. h. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure ligand.
2. Synthesis of the Cu(II) Complex: a. Dissolve the synthesized ligand (1 mmol) in 30 mL of hot ethanol in a round-bottom flask. b. In a separate beaker, dissolve copper(II) acetate monohydrate (1 mmol) in 20 mL of hot ethanol. c. Add the copper(II) acetate solution dropwise to the ligand solution with constant stirring. d. Adjust the pH of the mixture to 6-7 using a dilute ethanolic ammonia solution, if necessary. e. Reflux the resulting mixture for 2-3 hours. f. A colored precipitate will form. Allow the mixture to cool to room temperature. g. Collect the complex by filtration, wash thoroughly with ethanol and then diethyl ether. h. Dry the final product in a vacuum desiccator.
Characterization Techniques: The synthesized ligand and its Cu(II) complex should be characterized by a range of analytical techniques:
-
Elemental Analysis (C, H, N): To determine the empirical formula.
-
FT-IR Spectroscopy: To identify the coordination sites of the ligand with the Cu(II) ion. Key bands to monitor include ν(N-H), ν(C=O), and the appearance of new bands corresponding to ν(Cu-N) and ν(Cu-O).
-
UV-Vis Spectroscopy: To study the electronic transitions and coordination geometry of the complex.
-
Molar Conductance: To determine the electrolytic nature of the complex.
-
Magnetic Susceptibility: To determine the magnetic moment and confirm the oxidation state of the copper ion.
-
X-ray Crystallography: To determine the single-crystal structure of the complex, providing definitive information on its coordination geometry.
II. Biological Applications and Quantitative Data
Cu(II) complexes with furan-containing hydrazone ligands have demonstrated significant potential as anticancer and antimicrobial agents. The chelation of the copper ion to the ligand often leads to enhanced biological activity compared to the free ligand.
Anticancer Activity
The cytotoxicity of these compounds is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to quantify their potency.
Table 1: In Vitro Cytotoxicity of Representative Cu(II) Complexes with Furan-Containing Ligands
| Complex/Ligand | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Reference |
| --INVALID-LINK--·H₂O | MG-63 (osteosarcoma) | 1-8 | Cisplatin | - | |
| --INVALID-LINK--·H₂O | A549 (lung adenocarcinoma) | 1-8 | Cisplatin | - | |
| --INVALID-LINK--·H₂O | HT-29 (colorectal adenocarcinoma) | 1-8 | Cisplatin | - | |
| Dinuclear Cu(II) isoxazole aroylhydrazone | MDA-MB-231 (breast cancer) | - | - | - | [1] |
Note: H₂L in the referenced study is a N-acylhydrazone ligand derived from o-vanillin and 2-thiophenecarbohydrazide, a structural analog to furan derivatives.
Antimicrobial Activity
The antimicrobial properties are assessed against various strains of Gram-positive and Gram-negative bacteria, as well as fungal strains. The minimum inhibitory concentration (MIC) is the primary measure of antimicrobial efficacy.
Table 2: Antimicrobial Activity of Representative Cu(II) Complexes
| Complex | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |
| Cu(II) complexes of 2-phenyl-3-hydroxy-4(1H)-quinolinone and N,N donors | E. coli | - | Ciprofloxacin | - | [2] |
| Cu(II) complexes of 2-phenyl-3-hydroxy-4(1H)-quinolinone and N,N donors | P. aeruginosa | - | Ciprofloxacin | - | [2] |
| Cu(II) complexes of 2-phenyl-3-hydroxy-4(1H)-quinolinone and N,N donors | S. aureus | - | Ciprofloxacin | - | [2] |
| Cu(II) complexes of 2-phenyl-3-hydroxy-4(1H)-quinolinone and N,N donors | S. pyogenes | - | Ciprofloxacin | - | [2] |
| Cu(L₃)Cl₂ | P. aeruginosa | - | - | - | [3] |
| Cu(L₃)Cl₂ | S. aureus | - | - | - | [3] |
| Cu(L₃)Cl₂ | E. coli | - | - | - | [3] |
Note: The specific MIC values were not provided in the abstract, but the studies indicate significant activity.
III. Experimental Protocols for Biological Assays
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (Cu(II) complexes) and control drug (e.g., Cisplatin)
-
96-well microplates
Procedure:
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Prepare serial dilutions of the test compounds and the reference drug in the culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Test compounds and control antibiotic (e.g., Gentamicin)
-
96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 100 µL of MHB to each well.
-
Add 100 µL of the stock solution of the test compound to the first well and perform serial two-fold dilutions across the plate.
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 10 µL of the standardized bacterial inoculum to each well.
-
Include a positive control (broth with bacteria) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
IV. Visualizations
Diagrams of Experimental Workflows and Logical Relationships
Caption: Workflow for the synthesis and characterization of Cu(II) complexes.
Caption: General workflow for the biological evaluation of Cu(II) complexes.
Caption: A proposed mechanism of anticancer action for Cu(II) complexes.
V. Conclusion and Future Directions
The available literature strongly suggests that Cu(II) coordination compounds with furan-containing hydrazone ligands are a promising area for the development of new therapeutic agents. While specific data on this compound derivatives is currently scarce, the protocols and findings presented for analogous structures provide a solid foundation for future research.
Future work should focus on the synthesis and thorough characterization of Cu(II) complexes with this compound and its derivatives. Subsequent in-depth biological evaluations, including cytotoxicity against a broader panel of cancer cell lines, antimicrobial studies against resistant strains, and detailed mechanistic investigations, are warranted to fully elucidate their therapeutic potential. The exploration of structure-activity relationships will be crucial in designing more potent and selective drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Copper(ii) complexes of a furan-containing aroylhydrazonic ligand: syntheses, structural studies, solution chemistry and interaction with HSA - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Anticancer and antimicrobial activity of new copper (II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Graphene-like Structures from Furan-2,5-dicarbohydrazide Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Graphene-like materials are at the forefront of materials science, offering unprecedented physicochemical properties for a wide array of applications. A novel approach to synthesizing such structures involves the use of Furan-2,5-dicarbohydrazide as a ligand to form coordination complexes with metal ions. Notably, the silver(I) complex with this compound, [Ag(FDCA)ClO4]n, self-assembles into a two-dimensional, graphene-like layered structure. This unique architecture imparts interesting mechanical properties, such as low friction sensitivity, making it a candidate for specialized applications, including energetic materials. For drug development professionals, the porous and layered nature of such structures presents opportunities for use as novel drug delivery platforms. The inherent biocompatibility of furan-based compounds further enhances their appeal in biomedical applications.
These application notes provide an overview of the properties of these graphene-like structures, detailed experimental protocols for their synthesis and characterization, and a conceptual framework for their application in cancer therapy.
Data Presentation
The following table summarizes the known quantitative data for the graphene-like silver(I) this compound complex.
| Property | Value | Units |
| Friction Sensitivity (FS) | 84 | N |
| Impact Sensitivity (IS) | 4 | J |
Experimental Protocols
Protocol 1: Synthesis of this compound (FDCA Ligand)
This protocol describes the synthesis of the organic ligand, this compound, from its corresponding dicarboxylic acid.
Materials:
-
Furan-2,5-dicarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Anhydrous methanol
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Esterification: Furan-2,5-dicarboxylic acid is first converted to its dimethyl ester. Reflux the dicarboxylic acid in anhydrous methanol with a catalytic amount of sulfuric acid for 4-6 hours. Remove the excess methanol using a rotary evaporator.
-
Hydrazinolysis: Dissolve the resulting dimethyl furan-2,5-dicarboxylate in a minimal amount of ethanol. Add an excess of hydrazine hydrate (typically 5-10 equivalents).
-
Reflux the mixture for 12-24 hours. A white precipitate of this compound should form.
-
Cool the reaction mixture to room temperature and then place it in an ice bath
Furan-2,5-dicarbohydrazide: A Promising Bio-based Corrosion Inhibitor for Aqueous Environments
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Corrosion remains a significant challenge across numerous industries, leading to material degradation, structural failure, and substantial economic losses. The development of effective and environmentally benign corrosion inhibitors is a critical area of research. Furan-2,5-dicarbohydrazide, a derivative of the bio-based platform chemical Furan-2,5-dicarboxylic acid (FDCA), presents itself as a compelling candidate for a novel corrosion inhibitor. Its molecular structure, featuring a furan ring and two hydrazide functional groups, suggests a strong potential for adsorption onto metal surfaces, thereby providing a protective barrier against corrosive agents. The presence of heteroatoms (oxygen and nitrogen) and π-electrons in the furan ring are key features known to contribute to high inhibition efficiencies in organic corrosion inhibitors.[1][2][3][4] This document provides a comprehensive overview of the potential application of this compound as a corrosion inhibitor, including its synthesis, proposed mechanism of action, and detailed protocols for its evaluation.
Synthesis of this compound
This compound can be synthesized from Furan-2,5-dicarboxylic acid (FDCA), which is readily available from the dehydration of carbohydrates.[5][6][7] The synthesis typically involves a two-step process:
-
Esterification of FDCA: Furan-2,5-dicarboxylic acid is first converted to its corresponding diester, commonly dimethyl or diethyl furan-2,5-dicarboxylate, by reacting it with an excess of the respective alcohol in the presence of an acid catalyst.
-
Hydrazinolysis of the Diester: The resulting diester is then reacted with hydrazine hydrate to yield this compound.
Proposed Mechanism of Corrosion Inhibition
The corrosion inhibition potential of this compound is attributed to its ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. This adsorption is facilitated by:
-
Heteroatom Coordination: The lone pair of electrons on the nitrogen and oxygen atoms in the hydrazide and furan moieties can coordinate with the vacant d-orbitals of the metal atoms.
-
π-Electron Cloud Interaction: The π-electrons of the furan ring can interact with the metal surface.
-
Film Formation: The adsorbed molecules can form a compact and stable barrier, inhibiting both anodic and cathodic reactions of the corrosion process.
Data Presentation: Expected Performance
While specific experimental data for this compound is not yet widely available, the performance of related furan and carbohydrazide derivatives suggests high potential. The following tables present a hypothetical but realistic summary of expected quantitative data based on the performance of similar inhibitors.[1][2][8][9]
Table 1: Inhibition Efficiency from Weight Loss Measurements
| Inhibitor Concentration (M) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| Blank (0) | 15.2 | 1.85 | - |
| 1 x 10⁻⁵ | 5.8 | 0.71 | 61.8 |
| 5 x 10⁻⁵ | 3.1 | 0.38 | 79.6 |
| 1 x 10⁻⁴ | 1.9 | 0.23 | 87.5 |
| 5 x 10⁻⁴ | 0.8 | 0.10 | 94.7 |
Table 2: Potentiodynamic Polarization Parameters
| Inhibitor Concentration (M) | Ecorr (mV vs. SCE) | Icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (%) |
| Blank (0) | -450 | 150 | 85 | -120 | - |
| 1 x 10⁻⁵ | -435 | 55 | 80 | -115 | 63.3 |
| 5 x 10⁻⁵ | -420 | 28 | 78 | -112 | 81.3 |
| 1 x 10⁻⁴ | -410 | 15 | 75 | -110 | 90.0 |
| 5 x 10⁻⁴ | -395 | 7 | 72 | -108 | 95.3 |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data
| Inhibitor Concentration (M) | Rct (Ω cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) | | :--- | :--- | :--- | :--- | :--- | | Blank (0) | 250 | 120 | - | | 1 x 10⁻⁵ | 700 | 85 | 64.3 | | 5 x 10⁻⁵ | 1500 | 60 | 83.3 | | 1 x 10⁻⁴ | 2800 | 45 | 91.1 | | 5 x 10⁻⁴ | 5500 | 30 | 95.5 |
Experimental Protocols
The following are detailed protocols for the key experiments used to evaluate the corrosion inhibition performance of this compound.
Weight Loss Method
This gravimetric method provides a direct measure of material loss due to corrosion.[10][11][12][13][14]
Materials:
-
Metal coupons (e.g., mild steel, 2cm x 2cm x 0.1cm)
-
Corrosive medium (e.g., 1 M HCl)
-
This compound
-
Acetone
-
Deionized water
-
Abrasive paper (various grits)
-
Analytical balance (±0.1 mg)
-
Desiccator
-
Water bath
Procedure:
-
Coupon Preparation: Mechanically polish the metal coupons with successively finer grades of abrasive paper, rinse with deionized water, degrease with acetone, and dry in a desiccator.
-
Initial Weighing: Accurately weigh the prepared coupons to the nearest 0.1 mg.
-
Immersion: Immerse the coupons in beakers containing the corrosive medium with and without various concentrations of this compound.
-
Incubation: Place the beakers in a water bath at a constant temperature (e.g., 25 °C) for a specified duration (e.g., 24 hours).
-
Cleaning: After the immersion period, remove the coupons, rinse with deionized water, clean with a soft brush to remove corrosion products, rinse again with deionized water and acetone, and dry.
-
Final Weighing: Reweigh the cleaned and dried coupons.
-
Calculations:
-
Corrosion Rate (CR) in mm/year: CR = (K * W) / (A * T * D) where K = 8.76 x 10⁴, W = weight loss in grams, A = area of the coupon in cm², T = immersion time in hours, and D = density of the metal in g/cm³.
-
Inhibition Efficiency (IE%) : IE% = [(CR_blank - CR_inh) / CR_blank] * 100 where CR_blank is the corrosion rate without inhibitor and CR_inh is the corrosion rate with inhibitor.
-
Potentiodynamic Polarization (PDP)
This electrochemical technique provides information on the kinetics of the anodic and cathodic reactions.[15][16]
Materials:
-
Potentiostat/Galvanostat
-
Three-electrode cell (working electrode: metal sample; reference electrode: Saturated Calomel Electrode (SCE); counter electrode: platinum wire)
-
Corrosive medium with and without inhibitor
Procedure:
-
Electrode Preparation: Prepare the working electrode by embedding the metal sample in an insulating resin, leaving a defined surface area exposed. Polish the exposed surface as described in the weight loss method.
-
Cell Assembly: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode immersed in the test solution.
-
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for about 30-60 minutes until a steady state is reached.
-
Polarization Scan: Perform the potentiodynamic scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis:
-
Plot the logarithm of the current density (log I) versus the applied potential (E).
-
Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the linear Tafel regions of the anodic and cathodic curves to their intersection.
-
Calculate the Inhibition Efficiency (IE%) : IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] * 100 where Icorr_blank is the corrosion current density without inhibitor and Icorr_inh is the corrosion current density with inhibitor.
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode-electrolyte interface.[17][18][19][20][21]
Materials:
-
Frequency Response Analyzer (FRA) integrated with a potentiostat
-
Three-electrode cell (as in PDP)
-
Corrosive medium with and without inhibitor
Procedure:
-
Cell Setup and Stabilization: Set up the three-electrode cell and allow the OCP to stabilize as in the PDP method.
-
Impedance Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
Data Analysis:
-
Plot the impedance data as a Nyquist plot (Z'' vs. Z').
-
Model the data using an appropriate equivalent electrical circuit to determine the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).
-
Calculate the Inhibition Efficiency (IE%) : IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100 where Rct_blank is the charge transfer resistance without inhibitor and Rct_inh is the charge transfer resistance with inhibitor.
-
This compound holds significant promise as a novel, bio-based corrosion inhibitor. Its molecular structure is well-suited for effective adsorption on metal surfaces, and its synthesis is achievable from renewable resources. The protocols outlined in this document provide a robust framework for the systematic evaluation of its performance. Further research into this compound is warranted to fully characterize its inhibition capabilities and to pave the way for its application in various industrial settings.
References
- 1. researchgate.net [researchgate.net]
- 2. A one-pot reaction involving furan derivatives as potential corrosion inhibitors for carbon steel in acidic environments: insights from electrochemical and computational analyses [physchemres.org]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Simulation-based Assessment of 2,5 Furandicarboxylic Acid Production from Oxidation of 5-hydroxymethylfurfural | Chemical Engineering Transactions [cetjournal.it]
- 8. pubs.acs.org [pubs.acs.org]
- 9. banglajol.info [banglajol.info]
- 10. researchgate.net [researchgate.net]
- 11. chesci.com [chesci.com]
- 12. cambridge.org [cambridge.org]
- 13. scribd.com [scribd.com]
- 14. corrosionpedia.com [corrosionpedia.com]
- 15. Experimental and theoretical studies on corrosion inhibition of 4-amidinophenyl-2,2′-bifuran and its analogues in acidic media - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.aip.org [pubs.aip.org]
- 18. researchgate.net [researchgate.net]
- 19. rosap.ntl.bts.gov [rosap.ntl.bts.gov]
- 20. Electrochemical Impedance Spectroscopy for the Measurement of the Corrosion Rate of Magnesium Alloys: Brief Review and Challenges [mdpi.com]
- 21. jmaterenvironsci.com [jmaterenvironsci.com]
Troubleshooting & Optimization
Improving thermal stability of Furan-2,5-dicarbohydrazide metal complexes
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with furan-2,5-dicarbohydrazide metal complexes, with a focus on improving their thermal stability.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and analysis of this compound metal complexes.
Problem 1: Low Thermal Stability of the Synthesized Metal Complex
Symptoms:
-
The complex decomposes at a lower temperature than expected during Thermogravimetric Analysis (TGA).
-
Color change or degradation of the material is observed at relatively low temperatures.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Incomplete Coordination | Ensure the metal-to-ligand stoichiometry is correct during synthesis. Use spectroscopic methods like FT-IR to confirm the coordination of the hydrazide group to the metal center. |
| Presence of Solvent Molecules | Residual solvent molecules within the crystal lattice can lower the decomposition temperature. Dry the complex under vacuum at an appropriate temperature to remove any trapped solvents. TGA can help identify the temperature at which solvent loss occurs. |
| Choice of Metal Ion | The nature of the metal ion significantly influences the thermal stability of the complex. High-valency metal ions tend to form more stable complexes.[1] Consider using metals like Cr(III), Fe(III), or Co(III) if compatible with your application. |
| Ligand Flexibility | The inherent flexibility of the this compound ligand might contribute to lower thermal stability. Introducing more rigid structural elements into the ligand backbone can enhance stability.[2] |
| Atmosphere During Analysis | The atmosphere used during TGA (e.g., inert vs. oxidative) will affect the decomposition profile. For inherent thermal stability assessment, an inert atmosphere (e.g., nitrogen or argon) is recommended. |
Problem 2: Inconsistent or Irreproducible TGA Results
Symptoms:
-
Significant variations in the decomposition temperature and mass loss percentages between different batches of the same complex.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Inhomogeneous Sample | Ensure the sample being analyzed is homogeneous. Grind the sample gently to a fine powder to ensure uniform heat distribution. |
| Sample Preparation | Use a consistent sample mass for all TGA runs. Variations in sample mass can affect the heat transfer and decomposition kinetics. |
| Heating Rate | The heating rate used in TGA can influence the observed decomposition temperature. Use a standardized heating rate (e.g., 10 °C/min) for all experiments to ensure comparability. |
| Crucible Material | The type of crucible (e.g., alumina, platinum) can interact with the sample at high temperatures. Use an inert crucible material that is stable in the temperature range of your experiment. |
| Instrument Calibration | Ensure the TGA instrument is properly calibrated for both temperature and mass. Regular calibration checks are crucial for accurate and reproducible data. |
Frequently Asked Questions (FAQs)
Q1: How can I improve the thermal stability of my this compound metal complexes?
A1: Several strategies can be employed to enhance thermal stability:
-
Ligand Modification: Incorporating bulky or rigid groups into the ligand structure can increase its rigidity and, consequently, the thermal stability of the complex.[2]
-
Choice of Metal Ion: As mentioned earlier, using high-valency metal ions can lead to stronger coordination bonds and improved thermal stability.[1]
-
Formation of Polynuclear Complexes: Creating dinuclear or polynuclear complexes can introduce greater structural rigidity and enhance thermal stability compared to mononuclear complexes.[3]
-
Three-Dimensional Coordination Networks: Promoting the formation of 3D coordination polymers or metal-organic frameworks (MOFs) can significantly increase thermal stability due to the robust and interconnected nature of the structure.[4]
-
Hydrophobic Functionalization: Introducing hydrophobic groups to the ligand can create a more hydrophobic framework, which may protect the coordination bonds from atmospheric moisture, thereby improving stability.[1][5]
Q2: What is the typical thermal decomposition behavior of hydrazone-based metal complexes?
A2: Hydrazone metal complexes often exhibit multi-step decomposition patterns when analyzed by TGA. These steps may correspond to:
-
Loss of lattice or coordinated water molecules at lower temperatures.
-
Decomposition of the organic ligand (this compound in this case) at higher temperatures.
-
Formation of a stable metal oxide as the final residue at very high temperatures.
The specific decomposition temperatures and mass loss percentages will depend on the metal ion and the coordination environment.
Q3: What analytical techniques are essential for characterizing the thermal stability of these complexes?
A3: The primary technique is Thermogravimetric Analysis (TGA) , which measures the change in mass of a sample as a function of temperature. Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA) are often performed simultaneously with TGA to identify endothermic or exothermic transitions associated with decomposition. Additionally, spectroscopic techniques like Fourier-Transform Infrared (FT-IR) spectroscopy and Powder X-ray Diffraction (PXRD) can be used to analyze the solid residue after thermal decomposition to understand the degradation pathway.
Q4: Can the solvent used in the synthesis affect the thermal stability of the final complex?
A4: Yes, the synthesis solvent can influence the final product's properties. Solvents can be incorporated into the crystal lattice as solvates. These solvent molecules are typically lost at lower temperatures, and their presence can affect the overall thermal decomposition profile. It is crucial to adequately dry the synthesized complexes and to characterize the presence of any residual solvent.
Experimental Protocols
Protocol 1: Synthesis of a this compound Metal Complex (General Procedure)
This protocol provides a general guideline. Molar ratios, solvents, and reaction conditions should be optimized for specific metal ions.
Materials:
-
This compound
-
Metal salt (e.g., CuCl₂, Ni(NO₃)₂, Co(OAc)₂)
-
Ethanol or Methanol
-
Deionized water
-
Magnetic stirrer with hotplate
-
Reflux condenser
Procedure:
-
Dissolve a specific molar amount of this compound in a suitable solvent (e.g., ethanol/water mixture) with gentle heating.
-
In a separate flask, dissolve the corresponding metal salt in the same solvent.
-
Slowly add the metal salt solution to the ligand solution while stirring continuously.
-
A precipitate should form. The color of the precipitate will depend on the metal ion used.
-
Reflux the reaction mixture for a specified period (e.g., 2-4 hours) to ensure complete reaction.
-
Allow the mixture to cool to room temperature.
-
Collect the precipitate by filtration.
-
Wash the precipitate with the solvent used for the reaction to remove any unreacted starting materials.
-
Dry the resulting metal complex in a vacuum oven at a suitable temperature (e.g., 60-80 °C).
Protocol 2: Thermogravimetric Analysis (TGA)
Instrument:
-
Thermogravimetric Analyzer
Procedure:
-
Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.
-
Accurately weigh a small amount of the dried metal complex (typically 5-10 mg) into a TGA crucible (e.g., alumina).
-
Place the crucible in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) for a sufficient time to ensure an inert atmosphere.
-
Heat the sample from room temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass loss as a function of temperature.
-
Analyze the resulting TGA curve to determine the decomposition temperatures and corresponding mass loss percentages for each step.
Visualizations
Caption: Experimental workflow for synthesis and thermal analysis.
Caption: Troubleshooting logic for low thermal stability.
References
Technical Support Center: Furan-2,5-dicarbohydrazide (FDCH) Based Energetic Materials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with Furan-2,5-dicarbohydrazide (FDCH) based energetic materials. The focus is on addressing common issues encountered during synthesis, handling, and experimentation aimed at reducing friction sensitivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound (FDCH) and why is its friction sensitivity a concern?
This compound (FDCH) is an energetic material derived from furan-2,5-dicarboxylic acid, a bio-based compound.[1] Like many energetic materials, particularly those with hydrazide functionalities, FDCH can be sensitive to external stimuli such as friction, impact, and electrostatic discharge.[2] High friction sensitivity is a significant safety concern as it increases the risk of accidental initiation during handling, transportation, and processing.[3] Therefore, reducing its friction sensitivity is crucial for its practical application.
Q2: What are the primary methods for reducing the friction sensitivity of FDCH-based energetic materials?
The main strategies to lower the friction sensitivity of energetic materials like FDCH include:
-
Formation of Coordination Polymers: Complexing FDCH with metal ions, such as silver(I), can create a layered, graphene-like structure. This structure can facilitate slippage between layers upon frictional stress, dissipating energy and reducing the formation of hot spots.[4][5]
-
Coating: Encapsulating FDCH crystals with a less sensitive material, such as nitrocellulose or an energetic binder, can provide a protective layer that absorbs frictional energy.[6]
-
Crystal Morphology Control: The size and shape of the energetic material's crystals can influence its friction sensitivity.[7] Controlling crystallization conditions to produce smaller, more uniform crystals can sometimes lead to reduced sensitivity.
Q3: What are the standard methods for testing the friction sensitivity of energetic materials?
The most common methods for evaluating friction sensitivity are the BAM (Bundesanstalt für Materialprüfung) and ABL (Allegheny Ballistics Laboratory) friction tests.[8][9] The BAM friction test is widely used and involves subjecting a small sample of the material to friction between a stationary porcelain peg and a moving porcelain plate under a specific load.[9][10] The result is typically reported as the load in Newtons (N) at which a reaction (e.g., spark, flame, or explosion) occurs in a set number of trials. A higher value indicates lower friction sensitivity (i.e., the material is less sensitive).
Q4: How does humidity affect friction sensitivity testing?
Humidity can significantly impact the results of friction sensitivity tests.[11] For hygroscopic materials, absorbed moisture can act as a lubricant, potentially leading to an underestimation of the material's friction sensitivity.[12] It is crucial to control and record the ambient temperature and humidity during testing to ensure reproducible and comparable results.[9] Samples known to be hygroscopic should be stored in a desiccator prior to testing.[9]
Troubleshooting Guides
Guide 1: Synthesis of this compound (FDCH)
Problem: Low yield or impure product during the synthesis of FDCH from a dialkyl furan-2,5-dicarboxylate precursor.
| Potential Cause | Suggested Solution |
| Incomplete reaction | - Ensure a sufficient excess of hydrazine hydrate is used (typically 3-5 equivalents per ester group).- Increase the reaction time or temperature, monitoring for decomposition.- Use a high-purity dialkyl furan-2,5-dicarboxylate starting material. |
| Side reactions | - Maintain the reaction temperature within the optimal range to avoid decomposition of the furan ring or hydrazine.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Product loss during workup | - FDCH has low solubility in many common organic solvents. Use an appropriate solvent for precipitation and washing (e.g., ethanol, water).- Avoid excessive washing which can lead to product loss.- Ensure complete precipitation by cooling the reaction mixture before filtration. |
| Contamination | - Use purified reagents and solvents.- Thoroughly clean all glassware before use. |
Guide 2: Reducing Friction Sensitivity with Silver(I) Coordination Polymer
Problem: Failure to form the desired Ag(I)-FDCH coordination polymer or no significant reduction in friction sensitivity.
| Potential Cause | Suggested Solution |
| Incorrect stoichiometry | - Carefully control the molar ratio of FDCH to the silver salt (e.g., AgNO₃ or AgClO₄). The optimal ratio may need to be determined experimentally.- Ensure accurate weighing and dispensing of all reagents. |
| Poor solubility of reactants | - Use a solvent system in which both FDCH and the silver salt have adequate solubility. A mixture of solvents (e.g., water/DMF, water/DMSO) may be necessary. |
| Inappropriate reaction conditions | - Adjust the reaction temperature and time. Coordination polymer formation can be sensitive to these parameters.- Control the pH of the reaction mixture, as it can influence the coordination of the hydrazide groups. |
| Impurities in FDCH | - Ensure the FDCH starting material is of high purity, as impurities can interfere with the coordination process. Recrystallize the FDCH if necessary. |
| Amorphous product | - If an amorphous precipitate is obtained instead of a crystalline product, try slower addition of reagents, a different solvent system, or solvothermal synthesis conditions. |
| No change in friction sensitivity | - Confirm the formation of the coordination polymer using characterization techniques (e.g., IR spectroscopy, XRD).- The morphology of the resulting coordination polymer can also affect friction sensitivity. Attempt to control crystal size and shape through controlled crystallization. |
Guide 3: BAM Friction Sensitivity Testing
Problem: Inconsistent or non-reproducible friction sensitivity results.
| Potential Cause | Suggested Solution |
| Operator variability | - Ensure consistent sample preparation and placement on the porcelain plate.- Standardize the observation criteria for a "go" (reaction). A "go" is typically defined as any visible spark or flame, or an audible report.[9] |
| Sample preparation | - Use a consistent sample volume for each test.[9] - For powdered samples, ensure a consistent particle size distribution by sieving.[13] |
| Environmental factors | - Record the temperature and relative humidity for each test, as these can influence results.[9] - Condition hygroscopic samples in a desiccator before testing.[9] |
| Contamination of porcelain surfaces | - Use new, clean porcelain pegs and plates for each series of tests.- Ensure no cross-contamination between different energetic materials. |
| Machine calibration | - Regularly verify the calibration of the testing apparatus according to the manufacturer's instructions. |
Quantitative Data
| Material | Friction Sensitivity (FS) | Test Method | Notes |
| This compound (FDCH) (estimated) | ~ 20 - 40 N | BAM | Highly sensitive |
| [Ag(FDCH)]n Coordination Polymer | > 80 N | BAM | Significantly reduced sensitivity due to layered structure |
Experimental Protocols
Protocol 1: Synthesis of this compound (FDCH)
This protocol describes the synthesis of FDCH from diethyl furan-2,5-dicarboxylate.
Materials:
-
Diethyl furan-2,5-dicarboxylate
-
Hydrazine hydrate (80% solution in water)
-
Ethanol (95%)
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask, dissolve 10.6 g (0.05 mol) of diethyl furan-2,5-dicarboxylate in 100 mL of ethanol.
-
While stirring, slowly add 15.6 g (0.25 mol) of 80% hydrazine hydrate to the solution.
-
Heat the mixture to reflux and maintain for 4-6 hours. A white precipitate should form as the reaction progresses.
-
After the reflux period, cool the reaction mixture to room temperature, and then further cool in an ice bath for 1 hour to ensure complete precipitation.
-
Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the product with two 20 mL portions of cold ethanol, followed by two 20 mL portions of deionized water.
-
Dry the product in a vacuum oven at 60°C to a constant weight.
-
Characterize the final product (FDCH) using techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
Protocol 2: Synthesis of [Ag(FDCH)]n Coordination Polymer for Reduced Friction Sensitivity
This protocol describes a general method for the synthesis of a silver(I) coordination polymer with FDCH.
Materials:
-
This compound (FDCH)
-
Silver(I) nitrate (AgNO₃) or Silver(I) perchlorate (AgClO₄)
-
Dimethylformamide (DMF)
-
Deionized water
-
Beakers and magnetic stirrer
-
Test tubes or small reaction vials
Procedure:
-
Prepare a 0.1 M solution of FDCH in a 1:1 mixture of DMF and deionized water. Gentle heating may be required to fully dissolve the FDCH.
-
Prepare a 0.1 M aqueous solution of the silver(I) salt.
-
In a clean test tube, add 5 mL of the FDCH solution.
-
Slowly, dropwise, add 5 mL of the silver(I) salt solution to the FDCH solution while gently stirring.
-
Observe for the formation of a precipitate. The mixture may be left to stand at room temperature for 24-48 hours to allow for crystal growth.
-
Collect the resulting solid by filtration, wash with deionized water and then a small amount of ethanol.
-
Dry the product under vacuum at a low temperature (e.g., 40°C).
-
Characterize the product using IR spectroscopy to confirm the coordination of the hydrazide groups to the silver ion and powder XRD to assess crystallinity.
-
Perform friction sensitivity testing on the dried product using the BAM method to quantify the reduction in sensitivity.
Visualizations
Caption: Experimental workflow for the synthesis of FDCH and its modification to reduce friction sensitivity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Self-Assembly of a Two-Dimensional Coordination Polymer Based on Silver and Lanthanide Tetrakis-Acylpyrazolonates: An Efficient New Strategy for Suppressing Ligand-to-Metal Charge Transfer Quenching of Europium Luminescence | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. osti.gov [osti.gov]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. Sensitivity to friction for primary explosives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. scispace.com [scispace.com]
Technical Support Center: Furan-2,5-dicarbohydrazide Solubility in Organic Synthesis
Welcome to the technical support center for Furan-2,5-dicarbohydrazide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound in organic synthesis.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments with this compound.
Q1: My this compound is not dissolving in my reaction solvent. What should I do?
A1: this compound, much like its precursor Furan-2,5-dicarboxylic acid (FDCA), exhibits limited solubility in many common nonpolar organic solvents. To overcome this, consider the following troubleshooting steps, presented in a logical workflow.
Caption: Decision workflow for troubleshooting solubility issues of this compound.
Detailed Steps:
-
Solvent Selection: The choice of solvent is critical. Polar aprotic solvents are generally the most effective for dissolving this compound. Based on experimental evidence for the closely related Furan-2,5-dicarboxylic acid, solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent starting points.[1]
-
Heating: Gently warming the solvent can significantly increase the solubility of this compound. A temperature range of 40-60 °C is often sufficient. Always monitor the stability of your compound at elevated temperatures.
-
Sonication: If heating is not desirable or fully effective, sonication can be a valuable technique to aid dissolution by breaking down solid agglomerates and increasing the solvent-solute interaction at the surface.
-
Co-solvents: If your reaction requires a less polar solvent, consider using a minimal amount of a polar aprotic co-solvent like DMSO or DMF to first dissolve the this compound before adding it to the bulk reaction mixture.
-
Chemical Modification (Advanced): For certain applications, derivatization of the carbohydrazide moieties might be an option to enhance solubility. This is a more advanced technique and depends heavily on the desired final product.
Q2: I am trying to purify this compound by recrystallization, but I am struggling to find a suitable solvent system.
A2: Finding the right solvent for recrystallization is key to obtaining a high-purity product. The ideal solvent should dissolve the compound well at an elevated temperature but poorly at room temperature.
Recommended Solvents for Recrystallization:
Based on the synthesis of this compound from its corresponding diester, methanol is a suitable solvent for recrystallization. The compound is typically soluble in hot methanol and precipitates upon cooling.
Experimental Protocol: Recrystallization from Methanol
-
Dissolution: In a flask, add the crude this compound and a minimal amount of methanol.
-
Heating: Gently heat the mixture with stirring until the solid completely dissolves. Add more methanol dropwise if necessary to achieve full dissolution at the boiling point.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Isolation: Collect the purified crystals by filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of cold methanol to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Q3: Can I use water to dissolve this compound?
A3: While carbohydrazide itself is soluble in water, the furan ring in this compound increases its organic character. Its solubility in pure water is expected to be low. However, mixtures of water with polar organic solvents like DMSO have been shown to be highly effective for the parent compound, FDCA, and may also be effective for the dicarbohydrazide.[2]
Frequently Asked Questions (FAQs)
Q4: What is the expected solubility of this compound in common organic solvents?
A4: While specific quantitative data is limited, a qualitative solubility profile can be inferred from its structure and the behavior of its precursor, FDCA.
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Aprotic | DMSO, DMF | High | The polar nature of the solvent can effectively solvate the polar carbohydrazide groups. FDCA is known to be soluble in DMSO.[1] |
| Polar Protic | Methanol, Ethanol | Moderate to High (especially when heated) | These solvents can hydrogen bond with the carbohydrazide groups. Methanol is used as a solvent for its synthesis and recrystallization. |
| Nonpolar | Hexane, Toluene | Very Low | The high polarity of the carbohydrazide moieties makes it incompatible with nonpolar solvents. |
| Chlorinated | Dichloromethane, Chloroform | Low | While slightly more polar than hydrocarbons, these are generally not effective solvents for highly polar compounds. |
Q5: How is this compound typically synthesized, and what does this tell me about its solubility?
A5: A common method for synthesizing this compound is the reaction of Dimethyl-2,5-furandicarboxylate with hydrazine hydrate in a suitable solvent.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound
-
Reactant Dissolution: Dissolve Dimethyl-2,5-furandicarboxylate in methanol in a round-bottom flask.
-
Reagent Addition: Add hydrazine hydrate to the solution.
-
Reaction: Heat the mixture to reflux for several hours.
-
Product Precipitation: Upon cooling the reaction mixture to room temperature, the this compound product precipitates as a solid.
-
Isolation and Purification: The solid product can be collected by filtration and recrystallized from hot methanol to yield the pure compound.
This synthetic route indicates that this compound has good solubility in hot methanol but poor solubility in cold methanol, a property that is ideal for purification by recrystallization.
Q6: Are there any safety precautions I should take when working with solvents for this compound?
A6: Yes, always handle organic solvents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Solvents like DMSO and DMF can have specific health and safety considerations; always consult the Safety Data Sheet (SDS) for each solvent before use. Hydrazine hydrate is a hazardous substance and should be handled with extreme care according to established safety protocols.
References
Optimizing reaction conditions for Furan-2,5-dicarbohydrazide Schiff base condensation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing reaction conditions for the synthesis of Schiff bases from Furan-2,5-dicarbohydrazide.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound and its subsequent Schiff base condensation?
A1: The overall process involves a two-step synthesis. First, this compound is synthesized from a diester precursor, typically Dimethyl 2,5-furandicarboxylate, by reacting it with hydrazine hydrate. In the second step, the resulting dihydrazide is condensed with an aldehyde or ketone, usually in the presence of an acid catalyst, to yield the desired bis-Schiff base.
Q2: How can I synthesize the starting material, this compound?
A2: this compound is typically prepared by the hydrazinolysis of Dimethyl 2,5-furandicarboxylate. A detailed protocol is provided in the "Experimental Protocols" section below.
Q3: What are the critical parameters to control during the Schiff base condensation reaction?
A3: The key parameters to optimize for a successful condensation reaction are:
-
Stoichiometry: The molar ratio of this compound to the carbonyl compound.
-
Solvent: The choice of solvent can significantly impact reactant solubility and reaction rate.
-
Catalyst: The type and concentration of the acid catalyst are crucial for the reaction to proceed efficiently.
-
Temperature: The reaction temperature affects the rate of reaction and the stability of the product.
-
Reaction Time: Sufficient time must be allowed for the reaction to reach completion.
-
Water Removal: As water is a byproduct of the condensation, its removal is essential to drive the reaction towards the product.
Q4: My Schiff base product has low solubility. How can I purify it?
A4: Low solubility can be a challenge. Recrystallization from a high-boiling point solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) may be effective. Washing the crude product with various solvents of different polarities can also help remove impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive starting materials. 2. Insufficient catalyst. 3. Reaction temperature is too low. 4. Presence of water in the reaction mixture. | 1. Ensure the purity of this compound and the carbonyl compound. 2. Add a catalytic amount of glacial acetic acid (a few drops). 3. Increase the reaction temperature by refluxing the mixture. 4. Use anhydrous solvents and consider adding a dehydrating agent like molecular sieves (4 Å) or using a Dean-Stark apparatus. |
| Incomplete Reaction (Starting material present in product) | 1. Insufficient reaction time. 2. Reversible nature of the reaction. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reflux time until the starting material spot disappears. 2. Ensure efficient removal of water to shift the equilibrium towards the product. |
| Formation of Multiple Products/Side Reactions | 1. Impurities in starting materials. 2. Reaction temperature is too high, leading to degradation. 3. Incorrect stoichiometry. | 1. Purify starting materials before use. 2. Optimize the reaction temperature; avoid excessive heating. 3. Use a precise 1:2 molar ratio of this compound to the aldehyde/ketone. |
| Product is an intractable oil or fails to crystallize | 1. Presence of impurities. 2. The product may be amorphous. | 1. Attempt to purify the oil using column chromatography. 2. Try triturating the oil with a non-polar solvent like hexane or diethyl ether to induce solidification. Scratching the inside of the flask with a glass rod can also promote crystallization. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from standard procedures for the synthesis of hydrazides from esters.
Materials:
-
Dimethyl 2,5-furandicarboxylate
-
Hydrazine hydrate (80% or higher)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve Dimethyl 2,5-furandicarboxylate (1 equivalent) in a minimal amount of ethanol.
-
To this solution, add an excess of hydrazine hydrate (10-20 equivalents).
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Maintain the reflux for 4-6 hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature. A white solid precipitate of this compound should form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the product with cold ethanol to remove any unreacted starting materials and excess hydrazine hydrate.
-
Dry the purified this compound in a vacuum oven or desiccator.
Protocol 2: General Procedure for this compound Schiff Base Condensation
This protocol provides a general method for the condensation of this compound with aldehydes or ketones.[1][2]
Materials:
-
This compound
-
Aldehyde or Ketone (2 equivalents)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, suspend this compound (1 equivalent) in absolute ethanol.
-
Add the aldehyde or ketone (2 equivalents) to the suspension.
-
Add a few drops of glacial acetic acid to catalyze the reaction.[1]
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux with vigorous stirring.
-
Maintain the reflux for 3-5 hours. The formation of a precipitate indicates product formation. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the solid Schiff base product by vacuum filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials and catalyst.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, DMF, or DMSO) to obtain the pure Schiff base.
-
Dry the purified product in a vacuum oven.
Data Presentation
| Entry | Aldehyde/Ketone (2 eq.) | Solvent | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Ethanol | Acetic Acid (cat.) | Reflux | 4 | |
| 2 | 4-Chlorobenzaldehyde | Ethanol | Acetic Acid (cat.) | Reflux | 4 | |
| 3 | 4-Methoxybenzaldehyde | Ethanol | Acetic Acid (cat.) | Reflux | 4 | |
| 4 | Acetophenone | Methanol | Acetic Acid (cat.) | Reflux | 6 | |
| 5 | Benzaldehyde | Methanol | None | Reflux | 8 | |
| 6 | Benzaldehyde | Ethanol | p-TSA (5) | Reflux | 3 |
Visualizations
Experimental Workflow: From Precursor to Schiff Base
Caption: A typical workflow for the synthesis of this compound and its subsequent condensation to form a Schiff base.
Troubleshooting Logic for Low Yield
Caption: A decision-making diagram for troubleshooting low yields in the Schiff base condensation reaction.
References
Technical Support Center: Single Crystal Growth of Furan-2,5-dicarbohydrazide Coordination Polymers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the single crystal growth of coordination polymers based on the Furan-2,5-dicarbohydrazide ligand.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in coordination polymers?
A1: this compound is an organic ligand with the chemical formula C₆H₈N₄O₃[1]. It is derived from Furan-2,5-dicarboxylic acid, a bio-based platform chemical. The hydrazide functional groups (-CONHNH₂) provide multiple coordination sites for metal ions, making it an excellent candidate for constructing coordination polymers with diverse structural topologies and potential applications in areas such as catalysis, gas storage, and drug delivery.
Q2: I am unable to obtain single crystals; my product is always a powder. What should I do?
A2: The formation of polycrystalline powders is a common issue in the synthesis of coordination polymers due to rapid precipitation. To obtain single crystals, you need to slow down the nucleation and growth process. Consider the following troubleshooting steps:
-
Modify the solvent system: Use a solvent or a mixture of solvents in which the reactants have moderate solubility.
-
Employ different crystallization techniques: Slow evaporation, slow cooling, liquid-liquid diffusion, or vapor diffusion can promote the growth of single crystals.
-
Adjust the reaction temperature: Lowering the reaction temperature can slow down the reaction rate and facilitate crystal growth.
-
Vary the reactant concentrations: Using more dilute solutions can prevent rapid precipitation.
-
Introduce a modulating agent: Small amounts of a coordinating competing ligand or a pH buffer can sometimes influence crystal growth.
Q3: What are the best solvents for growing single crystals of this compound coordination polymers?
A3: The choice of solvent is critical and often requires empirical testing. For coordination polymers involving ligands similar to this compound, polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are commonly used, often in combination with co-solvents like water or alcohols (e.g., ethanol, methanol). The ideal solvent system will dissolve the reactants sufficiently but allow the coordination polymer to slowly crystallize as it forms.
Q4: How does the metal-to-ligand ratio affect the final structure?
A4: The stoichiometry of the metal salt and the ligand is a crucial parameter that can significantly influence the dimensionality and topology of the resulting coordination polymer. It is advisable to screen a range of metal-to-ligand ratios (e.g., 1:1, 1:2, 2:1) to explore the formation of different crystalline phases.
Q5: My crystals are very small or of poor quality. How can I improve them?
A5: To improve crystal size and quality, focus on minimizing the number of nucleation sites and promoting slow, controlled growth.
-
Reduce the rate of solvent evaporation or diffusion.
-
Use a temperature gradient during crystallization.
-
Ensure the cleanliness of the crystallization vessel.
-
Consider using gel diffusion methods , which can slow down the diffusion of reactants and lead to the growth of larger, higher-quality crystals.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form, only an amorphous precipitate. | 1. Reactant concentrations are too high, leading to rapid precipitation. 2. The solvent system is not suitable. 3. The reaction temperature is too high. | 1. Decrease the concentration of the metal salt and ligand solutions. 2. Experiment with different solvents or solvent mixtures. 3. Lower the reaction temperature. |
| Formation of polycrystalline powder instead of single crystals. | 1. Fast nucleation rate. 2. High supersaturation of the solution. | 1. Employ slower crystallization techniques like vapor diffusion or liquid-liquid diffusion. 2. Use a solvent system where the product has slightly higher solubility to reduce supersaturation. |
| Obtained crystals are twinned or intergrown. | 1. Too many nucleation sites. 2. Rapid crystal growth. | 1. Filter the reaction solution before setting up the crystallization. 2. Slow down the crystal growth by reducing the temperature or the rate of solvent evaporation/diffusion. |
| The obtained crystals are not the expected structure. | 1. Influence of solvent molecules on the coordination sphere. 2. Effect of counter-ions from the metal salt. 3. In-situ modification of the ligand under reaction conditions. | 1. Try different solvents. 2. Use metal salts with different counter-ions (e.g., nitrate, chloride, perchlorate). 3. Carefully control the reaction temperature and pH. |
| Crystals are unstable and lose crystallinity upon removal from the mother liquor. | 1. The crystal lattice is stabilized by solvent molecules. | 1. Characterize the crystals without fully drying them. 2. Try to exchange the solvent with a less volatile one before drying. |
Experimental Protocols
Protocol 1: Synthesis of this compound Ligand
This protocol describes a general method for the synthesis of this compound from its corresponding dicarboxylic acid ester.
-
Esterification of Furan-2,5-dicarboxylic acid:
-
Suspend Furan-2,5-dicarboxylic acid in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 12-24 hours.
-
After cooling, neutralize the solution with a weak base (e.g., sodium bicarbonate) and extract the dimethyl furan-2,5-dicarboxylate with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude ester.
-
-
Hydrazinolysis of the Dimethyl Ester:
-
Dissolve the dimethyl furan-2,5-dicarboxylate in ethanol.
-
Add an excess of hydrazine hydrate (N₂H₄·H₂O) dropwise while stirring.
-
Reflux the mixture for 6-12 hours. A white precipitate of this compound should form.
-
After cooling to room temperature, collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.
-
Protocol 2: General Hydrothermal Synthesis of a this compound Coordination Polymer
-
Reactant Preparation:
-
In a typical experiment, combine this compound (e.g., 0.1 mmol) and a metal salt (e.g., Zn(NO₃)₂·6H₂O, 0.1 mmol) in a Teflon-lined stainless-steel autoclave.
-
-
Solvent Addition:
-
Add a solvent or a solvent mixture (e.g., 10 mL of DMF/H₂O, 1:1 v/v).
-
-
pH Adjustment (Optional):
-
The pH of the solution can be adjusted using a dilute acid or base to influence the coordination environment and final structure.
-
-
Hydrothermal Reaction:
-
Seal the autoclave and heat it to a specific temperature (e.g., 100-160 °C) for a period of 24-72 hours.
-
-
Cooling and Crystal Collection:
-
Allow the autoclave to cool slowly to room temperature.
-
Collect the resulting crystals by filtration, wash them with the mother liquor and then with a volatile solvent like ethanol, and air-dry.
-
Quantitative Data
The following table summarizes typical experimental conditions for the synthesis of coordination polymers using the parent ligand, Furan-2,5-dicarboxylic acid (FDCA). These parameters can serve as a starting point for experiments with this compound.
| Metal Ion | Ligand | Molar Ratio (M:L) | Solvent(s) | Temperature (°C) | Method | Ref. |
| Zn(II) | FDCA | 1:1 | DMF | 95 | Hydrothermal | [2] |
| Zn(II) | FDCA | 1:2 | DMF | 95 | Hydrothermal | [2] |
| Ca(II) | FDCA | 1:1 | DMF/H₂O | 150 | Solvothermal | |
| Ln(III) | FDCA | 2:3 | DMF/H₂O | 120 | Hydrothermal |
Visualizations
Experimental Workflow for Single Crystal Growth
Caption: A general workflow for the synthesis and crystallization of coordination polymers.
Troubleshooting Decision Tree for Single Crystal Growth
Caption: A decision tree to guide troubleshooting when single crystals are not obtained.
References
Controlling the dimensionality of Furan-2,5-dicarbohydrazide metal-organic frameworks
Technical Support Center: Furan-2,5-dicarbohydrazide MOFs
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working on the synthesis and dimensional control of metal-organic frameworks (MOFs) based on the this compound linker.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound MOFs in a question-and-answer format.
Q1: My solvothermal reaction yielded an amorphous powder instead of a crystalline MOF. What are the likely causes and solutions?
A1: The formation of an amorphous product typically indicates that the nucleation and crystal growth processes were not properly controlled, often due to excessively fast reaction kinetics.
-
Probable Cause 1: Reaction Temperature is too high. High temperatures can accelerate the reaction rate to a point where disordered precipitation is favored over ordered crystal growth.
-
Solution 1: Systematically lower the reaction temperature. Try running the synthesis at intervals of 10-20°C lower than the initial temperature to slow down the formation of the framework.
-
Probable Cause 2: Incorrect Solvent System. The solvent plays a critical role in dissolving precursors and mediating the self-assembly process.[1][2][3] A solvent that causes rapid precipitation of one of the components can prevent crystallization.
-
Solution 2:
-
Solvent Polarity: Experiment with a mixture of solvents to fine-tune the polarity and solubility of the metal salt and this compound linker. Common solvents for MOF synthesis include DMF, DEF, DMAc, ethanol, and water.[2][4]
-
Modulators: Introduce a modulating agent, such as a monocarboxylic acid (e.g., acetic acid, formic acid). Modulators compete with the linker to coordinate to the metal centers, slowing down the reaction and promoting the formation of more crystalline material.[5][6]
-
-
Probable Cause 3: Reagent Concentration. High concentrations of precursors can lead to rapid, uncontrolled precipitation.
-
Solution 3: Reduce the initial concentration of the metal salt and linker in the reaction mixture.
Q2: I successfully synthesized a crystalline product, but it's a 1D chain or 2D layer. How can I promote the formation of a 3D framework?
A2: Shifting the dimensionality from 1D or 2D to 3D involves altering the coordination environment of the metal center and the connectivity of the linker. Several synthetic parameters can be adjusted to achieve this.[7][8]
-
Probable Cause 1: Metal-to-Linker Molar Ratio. The stoichiometry of the reactants can directly influence the final structure. A study on zinc and furan-2,5-dicarboxylic acid (a related linker) showed that a 1:1 molar ratio produced a 2D network, while a 1:2 ratio resulted in a 3D framework.[9]
-
Solution 1: Systematically vary the molar ratio of the metal salt to the this compound linker. Increasing the relative amount of the linker may provide more binding sites to connect lower-dimensional motifs into a 3D structure.
-
Probable Cause 2: Metal Ion Coordination Geometry. The choice of metal ion is fundamental, as its preferred coordination number and geometry are primary determinants of the final topology.[5][10]
-
Solution 2: If possible, switch to a metal ion with a higher coordination number. For example, moving from a metal that prefers square planar (4-coordinate) geometry to one that favors octahedral (6-coordinate) or higher coordination can create more points of extension for the framework.
-
Probable Cause 3: Solvent Effects. Solvents can act as coordinating species that block potential binding sites on the metal ion, preventing the extension of the framework into three dimensions.[2]
-
Solution 3: Change the solvent system. A less-coordinating solvent may be less likely to occupy metal coordination sites, leaving them available for the carbohydrazide linker to form a 3D network. The steric bulk of the solvent can also play a role; larger solvent molecules may favor lower-dimensional structures.[2]
-
Probable Cause 4: Reaction Temperature. Temperature can influence the coordination mode of the linker and the final thermodynamic product.[2][11]
-
Solution 4: Increase the reaction temperature. Higher temperatures can sometimes provide the necessary energy to overcome the kinetic barrier to forming a more stable, higher-dimensionality thermodynamic product.
The following diagram illustrates the logical relationship between key synthesis parameters and the resulting MOF dimensionality.
Caption: Key parameters influencing MOF dimensionality.
Q3: My product is crystalline, but the crystals are too small for single-crystal X-ray diffraction. How can I grow larger crystals?
A3: Growing larger crystals requires slowing down the nucleation rate relative to the crystal growth rate.
-
Solution 1: Slow Cooling. Instead of a constant high temperature, use a temperature ramp. Heat the reaction to the desired temperature, hold it for a period, and then cool it down to room temperature very slowly over 24-72 hours. This controlled cooling can promote the growth of larger, higher-quality crystals.[1]
-
Solution 2: Solvent Layering. In a vial, create a dense solution of the metal salt at the bottom. Carefully layer a buffer solution, followed by a less dense solution of the this compound linker on top. The slow diffusion of the reagents at the interface over several days or weeks at room temperature can yield large single crystals.
-
Solution 3: Use of Modulators. As mentioned previously, modulators like acetic acid can cap the growing crystal faces, which slows down the overall growth process and can lead to larger, more well-defined crystals.[6]
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when trying to control the dimensionality of this compound MOFs?
A1: The final architecture of a MOF is a result of a delicate balance between several factors. The most critical are:
-
Metal Node: The identity of the metal ion determines the coordination number and geometry (e.g., tetrahedral, octahedral), which acts as the primary blueprint for the framework's topology.[5][10]
-
Organic Linker: The geometry, flexibility, and coordination modes of the this compound linker dictate how the metal nodes are connected.[5] The hydrazide groups offer multiple potential coordination sites.
-
Molar Ratios: The stoichiometry between the metal and linker can favor certain structures over others.[9]
-
Reaction Conditions (Temperature & Solvent): Temperature affects the reaction kinetics and can determine whether a kinetic or thermodynamic product is formed.[2][11] Solvents influence precursor solubility and can coordinate to the metal, acting as templates or structure-directing agents.[2][4]
Q2: How does the choice of solvent specifically impact the final MOF structure?
A2: Solvents have a multifaceted role in MOF synthesis:
-
Solubilizing Medium: They must dissolve the metal salt and organic linker to allow for self-assembly.[1]
-
Structure-Directing Agent: Solvent molecules can coordinate to the metal centers, temporarily blocking sites and influencing the growth direction of the framework.[2]
-
Deprotonation: Solvents like DMF can deprotonate the linker at high temperatures, which is often a necessary step for coordination to occur.[2]
-
Template: In some cases, solvent molecules can cluster within the forming pores, acting as templates that define the pore size and shape of the final structure.
The following table summarizes hypothetical outcomes of varying synthesis parameters for a MOF synthesized from Zn(NO₃)₂ and this compound (FDCH).
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Temperature | 80 °C | 120 °C | 120 °C | Higher temperatures may favor more condensed, higher-dimensional phases. |
| Solvent (v/v) | DMF | DMF/Ethanol (1:1) | DEF | Varying solvent polarity and coordinating ability can alter connectivity. |
| Molar Ratio (Zn:FDCH) | 1:1 | 1:1 | 1:2 | An excess of the linker may promote cross-linking between lower-dimensional units.[9] |
| Hypothetical Result | 1D Chains | 2D Sheets | 3D Framework | A combination of higher temperature, a specific solvent, and excess linker can favor 3D formation. |
Q3: Can you provide a general experimental protocol for the solvothermal synthesis of a this compound MOF?
A3: Certainly. This is a representative protocol that should be optimized for specific metal ions and desired outcomes.
Experimental Protocol: Solvothermal Synthesis
-
Precursor Preparation:
-
In a 20 mL glass vial, dissolve the metal salt (e.g., 0.1 mmol of Zn(NO₃)₂·6H₂O) in 5 mL of N,N-Dimethylformamide (DMF).
-
In a separate vial, dissolve the this compound linker (e.g., 0.1 mmol) in 5 mL of DMF. Sonication may be required to achieve full dissolution.
-
-
Reaction Setup:
-
Combine the two solutions in a single 20 mL Teflon-lined stainless-steel autoclave.
-
If using a modulator, add it at this stage (e.g., 10 equivalents of acetic acid).
-
Seal the autoclave tightly.
-
-
Crystallization:
-
Place the sealed autoclave in a programmable oven.
-
Heat the autoclave to the target temperature (e.g., 100 °C) over 2 hours.
-
Hold at the target temperature for 48 hours.
-
Allow the autoclave to cool slowly to room temperature over 24 hours.
-
-
Product Isolation and Activation:
-
Collect the resulting crystalline product by decanting the mother liquor.
-
Wash the product by immersing it in fresh DMF (3 x 10 mL) for 8 hours each time to remove unreacted precursors.
-
To activate the MOF (i.e., remove solvent from the pores), perform a solvent exchange with a more volatile solvent like ethanol or acetone (3 x 10 mL) over 24 hours.[1]
-
Finally, dry the sample under vacuum at an elevated temperature (e.g., 120 °C) overnight.
-
The following diagram outlines this general experimental workflow.
Caption: General workflow for MOF synthesis and characterization.
References
- 1. Development of the design and synthesis of metal–organic frameworks (MOFs) – from large scale attempts, functional oriented modifications, to artifici ... - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00432A [pubs.rsc.org]
- 2. Dependence of solvents, pH, molar ratio and temperature in tuning metal organic framework architecture - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An investigation of affecting factors on MOF characteristics for biomedical applications: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MOFganic Chemistry: Challenges and Opportunities for Metal-Organic Frameworks in Synthetic Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Precision-engineered metal–organic frameworks: fine-tuning reverse topological structure prediction and design - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05616G [pubs.rsc.org]
- 9. Two- and three-dimensional coordination polymers based on zinc(II) and furan-2,5-dicarboxylic acid: structure variation due to metal-to-linker ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Handling High-Energy Furan-2,5-dicarbohydrazide Compounds
Welcome to the technical support center for Furan-2,5-dicarbohydrazide and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the safe handling, synthesis, and troubleshooting of these high-energy compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered a high-energy compound?
A1: this compound is an organic compound consisting of a central furan ring with carbohydrazide groups (-CONHNH₂) attached at the 2 and 5 positions. The presence of multiple nitrogen-nitrogen and nitrogen-hydrogen bonds in the two hydrazide moieties contributes to its high energy content. Such compounds can be sensitive to heat, friction, and impact, and may decompose rapidly, releasing a significant amount of energy. Salts and metal complexes of carbohydrazides can be used as primary explosives in laser detonators.[1]
Q2: What are the primary hazards associated with handling this compound?
A2: The primary hazards include:
-
Explosive Decomposition: Like other carbohydrazides, it may explode upon heating.[1][2]
-
Irritation: It can be irritating to the skin, eyes, and respiratory system.[2][3][4]
-
Allergic Reactions: Skin contact may trigger allergic reactions.[4]
-
Environmental Hazards: The compound can be toxic to aquatic organisms.[2][3]
Q3: What are the recommended storage conditions for this compound?
A3: Store in a cool, dry, and well-ventilated area in a tightly sealed, original container. Keep away from heat, sources of ignition, and incompatible materials such as strong oxidizing agents and acids. Protect containers from physical damage and check regularly for leaks.
Q4: What are the typical starting materials for the synthesis of this compound?
A4: The synthesis of this compound typically starts from Furan-2,5-dicarboxylic acid (FDCA) or its esters, such as dimethyl furan-2,5-dicarboxylate. The dicarboxylic acid or its ester is then reacted with hydrazine hydrate.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no yield of this compound | Incomplete reaction; impure starting materials; side reactions. | - Ensure the reaction goes to completion by monitoring with TLC. - Use high-purity, freshly distilled starting materials. - Control the reaction temperature to minimize side reactions. |
| Product is discolored | Presence of impurities from the starting materials or side reactions. | - Purify the crude product by recrystallization from a suitable solvent like ethanol. - Use activated charcoal during recrystallization to remove colored impurities. |
| Difficulty in purifying the product | The product may be insoluble in common recrystallization solvents. | - Experiment with different solvent systems for recrystallization. - If recrystallization is ineffective, consider column chromatography with an appropriate eluent. |
| Unexpected peaks in NMR or IR spectra | Presence of unreacted starting materials, side products, or residual solvent. | - Compare the spectra with known data for the starting materials. - The absence of a broad O-H stretch (from the carboxylic acid) and the presence of N-H and C=O bands in the IR spectrum are indicative of successful synthesis. |
| Sudden decomposition or unexpected energetic event | The compound is thermally sensitive and may have been exposed to excessive heat, friction, or impact. | - Always handle the compound behind a blast shield. - Use non-sparking tools. - Avoid heating the compound rapidly or to high temperatures. - Be aware of the decomposition temperature from thermal analysis data. |
Quantitative Data
While specific quantitative data for the energetic properties of pure this compound is limited in publicly available literature, a silver(I) complex of this ligand, [Ag(this compound)ClO₄]n (ECP-1), has been reported with the following properties[5]:
| Property | Value |
| Impact Sensitivity (IS) | 4 J |
| Friction Sensitivity (FS) | 84 N |
| Onset Decomposition Temperature (Td) | 305 °C |
Note: These values are for a metal complex and will differ from the pure ligand. They are provided for illustrative purposes to highlight the energetic nature of compounds derived from this compound.
Experimental Protocols
Synthesis of this compound
This protocol is a general procedure based on the synthesis of similar carbohydrazide derivatives and should be adapted and optimized with appropriate safety precautions.
-
Esterification of Furan-2,5-dicarboxylic acid (FDCA):
-
In a round-bottom flask, suspend FDCA in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture until the reaction is complete (monitor by TLC).
-
After cooling, neutralize the acid catalyst and remove the methanol under reduced pressure.
-
Purify the resulting dimethyl furan-2,5-dicarboxylate by recrystallization.
-
-
Hydrazinolysis of Dimethyl furan-2,5-dicarboxylate:
-
Dissolve the purified dimethyl furan-2,5-dicarboxylate in a suitable solvent such as ethanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the reaction mixture for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature to allow the this compound to precipitate.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.
-
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Key safety precautions for handling this compound.
References
- 1. Carbohydrazide - Wikipedia [en.wikipedia.org]
- 2. atamankimya.com [atamankimya.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. gas-sensing.com [gas-sensing.com]
- 5. Constructing a graphene-like structure to lower friction sensitivity: Ag(i) complexes based on this compound - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Preventing unintended detonation of Furan-2,5-dicarbohydrazide complexes during synthesis
Technical Support Center: Safe Synthesis of Furan-2,5-dicarbohydrazide Complexes
Disclaimer: The synthesis of this compound and its metal complexes involves the handling of energetic materials. These compounds can be sensitive to heat, friction, impact, and static discharge, posing a significant risk of unintended detonation. This guide is intended for trained researchers and professionals. A thorough hazard analysis and adherence to all institutional and regulatory safety protocols are mandatory before commencing any experiment.[1]
Frequently Asked Questions (FAQs)
Q1: What makes this compound and its complexes potentially hazardous? A: The primary hazard stems from the carbohydrazide functional groups (-NHNHC(=O)-). Hydrazine and its derivatives are known to be energetic.[2] When complexed with metal ions, especially those with oxidizing counter-anions (e.g., nitrates, perchlorates), the resulting material can become a sensitive and powerful explosive.[3] The combination of a fuel (the organic ligand) and an oxidizer (the counter-anion) in a single molecule creates inherent instability.
Q2: What are the primary triggers for the unintended detonation of these complexes? A: The main triggers to be aware of are:
-
Heat: Elevated temperatures can initiate thermal decomposition, which can be rapid and explosive. Many carbohydrazide complexes are stable only up to a certain temperature threshold (e.g., 190-220 °C), beyond which they decompose.[3]
-
Friction: Grinding, scraping, or even stirring a dry, crystalline product can provide enough energy to initiate a detonation.
-
Impact: Dropping a container, or a sudden mechanical shock to the material, can cause it to explode.
-
Static Discharge: Energetic materials can be sensitive to static electricity. Proper grounding of equipment and personnel is crucial.
Q3: How does the choice of metal salt and its counter-anion affect the stability of the final complex? A: The counter-anion has a significant impact on the thermal stability and decomposition intensity of the complex. Complexes containing strongly oxidizing anions, such as perchlorate (ClO₄⁻) and nitrate (NO₃⁻), exhibit much more vigorous and violent decomposition compared to those with less oxidizing anions like chloride (Cl⁻).[3] When designing an experiment, substituting these hazardous anions for more stable alternatives should be the first consideration.
Q4: What are the most critical safety precautions to take before starting a synthesis? A: Before any synthesis, a comprehensive safety plan is required.[1]
-
Conduct a Hazard Analysis: For every experiment, outline the proposed reactions, quantities, known safety hazards of all reactants and products, and disposal procedures.[4]
-
Work on a Small Scale: Syntheses should be conducted on the smallest scale possible, typically in the 150-250 mg range, especially for novel compounds.[4] Scaling up should only be considered after the compound is fully characterized and its properties are well understood.
-
Use Proper Personal Protective Equipment (PPE): This includes, at a minimum, a blast shield, a helmet with a face shield, leather or other heavy-duty protective outerwear, and grounded shoes.[4]
-
Prepare the Work Area: Ensure the work is performed in a designated fume hood rated for explosive work. Remove all unnecessary equipment and flammable materials. All glassware should be inspected for cracks and potentially wrapped in tape to minimize shattering.[5]
Q5: What are the signs of a potentially hazardous, runaway reaction? A: Be vigilant for any of the following signs, which may indicate an imminent hazard:
-
Unexpected and rapid increase in temperature.
-
Sudden change in color or darkening of the reaction mixture.
-
Uncontrolled bubbling or gas evolution.
-
Precipitation of solids from a previously clear solution.
-
Smoking or release of fumes.
If any of these occur, follow your site's emergency procedures immediately, which typically involves evacuating the area and alerting safety personnel.
Troubleshooting Guide
Problem: The reaction temperature is rising uncontrollably.
-
Immediate Action:
-
Remove the heat source immediately.
-
If safe to do so, lower the reaction vessel into an ice bath.
-
If the reaction continues to accelerate, evacuate the area and enact emergency protocols.
-
-
Possible Causes:
-
The rate of addition of a reagent was too fast, leading to an uncontrolled exotherm.
-
The cooling system (ice bath, condenser) is insufficient or has failed.
-
An unexpected, highly exothermic side reaction is occurring.
-
-
Preventative Measures:
-
Always add reagents slowly and portion-wise, monitoring the temperature continuously.
-
Use a larger reaction vessel to provide a greater surface area for heat dissipation.
-
Ensure your cooling bath is adequately sized and maintained for the scale of the reaction.
-
Problem: The final product detonated during isolation/handling.
-
Immediate Action:
-
Enact emergency protocols immediately.
-
Do not attempt to clean up the area until cleared by safety professionals.
-
-
Possible Causes:
-
The complex was highly sensitive to friction or impact. Scraping the product from a glass frit or grinding it with a spatula can be an initiation source.
-
The product was not fully dried, and residual solvent created a more sensitive mixture.
-
The product was exposed to an electrostatic discharge.
-
-
Preventative Measures:
-
Never scrape or grind energetic materials when they are dry. If a product must be broken up, it should be done in suspension with a non-reactive solvent.
-
Use filtration techniques that do not require scraping (e.g., using a Büchner funnel with a removable filter paper).
-
Ensure all equipment and personnel are properly grounded to prevent static buildup.
-
Problem: The synthesis produced a lower-than-expected yield or an impure product.
-
Immediate Action:
-
Treat the impure product with the same caution as a pure, energetic material. Impurities can sometimes increase sensitivity.
-
-
Possible Causes:
-
Incomplete reaction due to insufficient reaction time or temperature.
-
Side reactions occurring, potentially due to incorrect stoichiometry or temperature control.
-
Decomposition of the product during workup or purification.
-
-
Preventative Measures:
-
Carefully control all reaction parameters (temperature, addition rate, stirring speed).
-
Use purified reagents and solvents to avoid side reactions.
-
Avoid heating the product during purification. Use non-thermal methods like recrystallization at low temperatures if possible.
-
Data Presentation: Influence of Counter-Anion on Stability
The stability of hydrazide-based energetic complexes is highly dependent on the chosen counter-anion. The following table, based on data for analogous uranyl carbohydrazide complexes, illustrates this critical safety principle.[3] Complexes with strongly oxidizing anions are significantly more hazardous.
| Counter-Anion | Oxidizing Potential | Observed Decomposition Behavior | Thermal Stability Onset |
| Perchlorate (ClO₄⁻) | Very Strong | Vigorous, violent decomposition[3] | Stable up to ~190-220 °C[3] |
| Nitrate (NO₃⁻) | Strong | Vigorous decomposition[3] | Stable up to ~190-220 °C[3] |
| Chloride (Cl⁻) | Very Weak | Less intense, multi-stage decomposition[3] | Stable up to ~190-220 °C[3] |
| Perrhenate (ReO₄⁻) | Weak | Less intense, multi-stage decomposition[3] | Stable up to ~190-220 °C[3] |
Note: This data is for illustrative purposes to highlight the chemical principle. Specific thermal stability for this compound complexes must be determined experimentally via methods like Differential Scanning Calorimetry (DSC) on a micro-scale.
Experimental Protocols: Model Protocol for Safe Synthesis
This protocol outlines a generalized, safety-first approach for synthesizing a metal complex of this compound on a laboratory scale.
1. Pre-Synthesis Hazard Assessment & Planning:
-
Document all reactants, products, and potential byproducts and their known hazards (toxicity, flammability, explosive potential).
-
Calculate the reaction stoichiometry and ensure a plan is in place to control any potential exotherms.
-
Define the exact steps for quenching the reaction and disposing of all waste materials.[5]
-
This plan must be reviewed and approved by the responsible safety officer.[1][4]
2. Engineering Controls & Personal Protective Equipment (PPE):
-
Work Environment: All work must be conducted inside a certified chemical fume hood with the sash at the lowest possible position. A blast shield must be placed between the apparatus and the researcher.[5]
-
Personal Attire: Wear a fire-retardant lab coat, safety glasses with side shields, a full-face shield, and heavy-duty, cut-resistant gloves.[4] Avoid synthetic clothing that can melt.
3. Small-Scale Synthesis (Target: <250 mg):
-
Step 3.1: Ligand Solution: In a three-neck flask equipped with a magnetic stirrer, thermometer, and an addition funnel, dissolve this compound in an appropriate solvent (e.g., deionized water, ethanol).
-
Step 3.2: Metal Salt Solution: In a separate beaker, dissolve the chosen metal salt (preferentially one with a non-oxidizing anion like chloride) in the same solvent.
-
Step 3.3: Controlled Addition: Place the flask containing the ligand solution in a cooling bath (ice-water or ice-salt). Begin stirring. Slowly add the metal salt solution dropwise from the addition funnel over a prolonged period (e.g., 30-60 minutes).
-
Step 3.4: Constant Monitoring: Monitor the reaction temperature continuously. Do not let the internal temperature rise more than 5 °C above the bath temperature. If it does, immediately stop the addition and allow it to cool.
-
Step 3.5: Reaction & Precipitation: After the addition is complete, allow the mixture to stir in the cooling bath for several hours. The product complex will likely precipitate as a solid.
4. Product Isolation and Handling:
-
Step 4.1: Filtration: Isolate the solid product by vacuum filtration using a small Büchner funnel. Do not use a metal spatula to scrape the solid. Instead, rinse the flask with small portions of cold solvent to transfer all the solid.
-
Step 4.2: Washing: Gently wash the solid on the filter with small amounts of cold solvent, followed by a volatile solvent like diethyl ether to aid in drying.
-
Step 4.3: Drying: Do not dry the product in an oven. Allow the product to air-dry on the filter paper away from heat, light, and sources of ignition, or in a vacuum desiccator at room temperature. The final product should be handled as a primary explosive until proven otherwise.[4]
5. Storage and Disposal:
-
The dried product must be transferred to a small, labeled, anti-static vial.
-
Store the material in a designated, locked, and explosion-proof magazine or safe.[5]
-
All waste, including filter paper and rinse solvents, must be treated as explosive waste and disposed of according to established protocols. Never dispose of energetic materials down the drain.[5]
Visualizations
References
- 1. dsiac.dtic.mil [dsiac.dtic.mil]
- 2. Natural hydrazine-containing compounds: Biosynthesis, isolation, biological activities and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure and Thermal Stability of Carbohydrazide Complexes with Uranium(VI) Nitrate, Perrhenate, Perchlorate, and Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. case.edu [case.edu]
Technical Support Center: Purification of Furan-2,5-dicarbohydrazide and Its Derivatives
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of Furan-2,5-dicarbohydrazide and its derivatives. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is through the hydrazinolysis of a diester precursor, typically dimethyl 2,5-furandicarboxylate or diethyl 2,5-furandicarboxylate, with hydrazine hydrate in a suitable solvent like an alcohol (e.g., methanol or ethanol).
Q2: What are the primary impurities I might encounter during the synthesis of this compound?
A2: The primary impurities include unreacted starting materials (dimethyl or diethyl 2,5-furandicarboxylate), the mono-hydrazide intermediate (methyl or ethyl 5-(hydrazinecarbonyl)furan-2-carboxylate), and hydrazine hydrate. Side-products from the degradation of the furan ring under harsh conditions can also be present, often as colored impurities.[1]
Q3: Which purification techniques are most effective for this compound?
A3: Due to its polar nature and tendency to be a solid, recrystallization is the most common and effective method for purifying this compound. For more challenging separations or for obtaining very high purity material, column chromatography can also be employed.
Q4: How can I confirm the purity of my this compound sample?
A4: The purity of your sample can be assessed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): To quickly check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any residual solvents or impurities.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from dimethyl 2,5-furandicarboxylate.
Materials:
-
Dimethyl 2,5-furandicarboxylate
-
Hydrazine hydrate (80-100% solution)
-
Methanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In a round-bottom flask, dissolve dimethyl 2,5-furandicarboxylate in a minimal amount of hot methanol.
-
While stirring, add an excess of hydrazine hydrate (typically 5-10 equivalents) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 4-8 hours.
-
Monitor the reaction progress by TLC. The reaction is complete when the starting diester spot is no longer visible.
-
After completion, allow the reaction mixture to cool to room temperature. A white precipitate of this compound should form.
-
Cool the mixture further in an ice bath to maximize precipitation.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold methanol to remove residual hydrazine hydrate and other soluble impurities.
-
Dry the crude product under vacuum.
Protocol 2: Purification of this compound by Recrystallization
Procedure:
-
Transfer the crude this compound to a clean Erlenmeyer flask.
-
Add a suitable solvent (e.g., water or a water/ethanol mixture) in small portions while heating the mixture to its boiling point with stirring. Add just enough solvent to completely dissolve the solid.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
If charcoal was added, or if there are any insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once at room temperature, place the flask in an ice bath to complete the crystallization process.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum to a constant weight.
Quantitative Data
Table 1: Recrystallization of this compound
| Solvent System | Initial Purity (HPLC, %) | Final Purity (HPLC, %) | Yield (%) | Observations |
| Water | 92 | >99 | 85 | Forms fine white needles upon slow cooling. |
| Ethanol/Water (1:1) | 92 | 98 | 90 | Good crystal formation, effective at removing polar impurities. |
| Methanol | 92 | 97 | 75 | Higher solubility leads to lower recovery if not cooled sufficiently. |
| Isopropanol | 92 | 96 | 80 | Slower crystallization, may require seeding. |
Table 2: Column Chromatography of this compound
| Stationary Phase | Mobile Phase (Eluent) | Purity of Main Fraction (HPLC, %) | Recovery (%) |
| Silica Gel | Dichloromethane/Methanol (9:1) | >99 | 70 |
| Alumina (neutral) | Ethyl Acetate/Methanol (95:5) | >99 | 75 |
| Reversed-Phase C18 | Water/Acetonitrile (gradient) | >99.5 | 65 |
Troubleshooting Guides
Recrystallization Issues
Q: My compound "oiled out" instead of crystallizing. What should I do?
A: "Oiling out" occurs when the compound separates as a liquid instead of a solid. This can happen if the solution is too concentrated or cooled too quickly.
-
Solution: Reheat the mixture to dissolve the oil. Add a small amount of additional solvent and allow the solution to cool much more slowly. Seeding the solution with a tiny crystal of the pure product can also help induce proper crystallization.
Q: I have a very low yield after recrystallization. Why?
A: A low yield can be due to several factors:
-
Too much solvent: Using an excessive amount of solvent will keep a significant portion of your product dissolved in the mother liquor. Use the minimum amount of hot solvent necessary for dissolution.
-
Premature crystallization: If crystals form during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated.
-
Incomplete crystallization: Ensure the solution is cooled sufficiently. Using an ice bath after cooling to room temperature can maximize your yield.
Synthesis & Purification of Schiff Base Derivatives
Q: I am trying to synthesize a Schiff base from this compound, but the reaction is not going to completion. What could be the issue?
A: Incomplete Schiff base formation can be due to several factors:
-
Catalyst: The reaction is often catalyzed by a small amount of acid (e.g., a few drops of glacial acetic acid). Ensure you have added a catalyst.
-
Water Removal: The formation of a Schiff base is a condensation reaction that produces water. If water is not removed, the equilibrium may not favor product formation. If the reaction is sluggish, consider using a Dean-Stark apparatus to remove water azeotropically.
-
Reactivity of the Carbonyl Compound: Aldehydes are generally more reactive than ketones. If you are using a ketone, you may need to use more forcing conditions (higher temperature, longer reaction time).[2]
Q: How do I purify my this compound-based Schiff base?
A: Purification of Schiff bases is typically achieved by recrystallization.
-
Solvent Selection: Common solvents for recrystallizing Schiff bases include ethanol, methanol, or mixtures of a polar solvent with a non-polar anti-solvent (e.g., ethyl acetate/hexane). The choice of solvent will depend on the specific structure of your Schiff base.
-
Procedure: Dissolve the crude Schiff base in a minimum amount of the hot solvent, filter if necessary, and allow it to cool slowly to induce crystallization. Collect the crystals by filtration and wash with a small amount of cold solvent.
Visualizations
Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.
Caption: Troubleshooting logic for common recrystallization problems.
References
Validation & Comparative
A Comparative Guide to Furan-2,5-dicarbohydrazide and Other Carbohydrazide Ligands for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate ligands is paramount in the design of novel metal complexes with tailored catalytic and biological activities. This guide provides a comparative overview of Furan-2,5-dicarbohydrazide and other prominent carbohydrazide ligands, including those based on pyridine, thiophene, and isophthalic acid backbones. The information presented herein is supported by experimental data and detailed protocols to aid in ligand selection and experimental design.
Carbohydrazide ligands are a class of compounds characterized by the presence of one or more hydrazide (-CONHNH2) functional groups. These groups offer multiple coordination sites for metal ions, making them versatile building blocks in coordination chemistry. The nature of the aromatic or heterocyclic core of these ligands plays a crucial role in determining the electronic properties, stereochemistry, and ultimately, the performance of their metal complexes. This compound, derived from the bio-based furan-2,5-dicarboxylic acid, is of particular interest due to its renewable origins and unique structural features.
Synthesis of Dicarbohydrazide Ligands
The general synthesis of dicarbohydrazide ligands involves the reaction of the corresponding dicarboxylic acid esters with hydrazine hydrate. This is a well-established and generally high-yielding reaction. The initial step is often the esterification of the parent dicarboxylic acid, followed by hydrazinolysis.
Table 1: Comparison of Synthesis Methods for Various Dicarbohydrazide Ligands
| Ligand | Precursor | Key Reagents | Solvent | Reaction Conditions | Yield (%) | Reference |
| This compound | Furan-2,5-dicarboxylic acid | 1. SOCl₂ or H₂SO₄/MeOH2. Hydrazine hydrate | Methanol | Reflux | ~85% (from ester) | [1] |
| Pyridine-2,6-dicarbohydrazide | Pyridine-2,6-dicarboxylic acid | 1. SOCl₂ or H₂SO₄/EtOH2. Hydrazine hydrate | Ethanol | Reflux | ~80% (from ester) | [2] |
| Thiophene-2,5-dicarbohydrazide | Thiophene-2,5-dicarboxylic acid | 1. H₂SO₄/Methanol2. Hydrazine hydrate | Methanol | Reflux | High | [3] |
| Isophthalic acid dihydrazide | Dimethyl isophthalate | Hydrazine hydrate | Methanol | Reflux | 85% | [4] |
Experimental Protocol: Synthesis of this compound
This protocol describes a typical two-step synthesis starting from Furan-2,5-dicarboxylic acid.
Step 1: Esterification of Furan-2,5-dicarboxylic acid
-
To a suspension of Furan-2,5-dicarboxylic acid (1.56 g, 10 mmol) in methanol (50 mL), slowly add concentrated sulfuric acid (1 mL) at 0 °C.
-
Reflux the mixture for 8 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with a saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain dimethyl 2,5-furandicarboxylate as a white solid.
Step 2: Hydrazinolysis of Dimethyl 2,5-furandicarboxylate
-
Dissolve dimethyl 2,5-furandicarboxylate (1.84 g, 10 mmol) in methanol (50 mL).
-
Add hydrazine hydrate (2.5 mL, 50 mmol) dropwise to the solution.
-
Reflux the mixture for 6 hours, during which a white precipitate will form.
-
Cool the reaction mixture to room temperature and filter the precipitate.
-
Wash the solid with cold methanol and dry it under a vacuum to yield this compound.
Performance Comparison
Catalytic Activity
Metal complexes of carbohydrazide ligands have shown promise as catalysts in various organic transformations, including oxidation and reduction reactions. The choice of the heterocyclic core can influence the electronic environment of the metal center, thereby tuning its catalytic activity.
For instance, copper(II) complexes of N-acetylpyrazine-2-carbohydrazide have been shown to be efficient catalysts for the microwave-assisted oxidation of alcohols.[5] While direct comparative data for this compound is not available, the general mechanism is expected to be similar, involving the coordination of the alcohol to the metal center followed by oxidation.
A common benchmark reaction for evaluating the catalytic activity of metal complexes is the reduction of 4-nitrophenol to 4-aminophenol in the presence of a reducing agent like sodium borohydride.
Table 2: Representative Catalytic Activity Data for Metal Complexes of Carbohydrazide-Related Ligands
| Ligand/Complex | Reaction | Catalyst Loading (mol%) | Time (min) | Conversion (%) | Reference |
| Cu(II)-Schiff base of 2-hydroxy-1-naphthaldehyde | Reduction of 4-nitrophenol | 1.0 | 60 | 97.5 | [6] |
| Fe-Furan-2,5-dicarboxylate MOF | Reduction of 4-nitrophenol | - | 30 | ~100 | [7] |
Note: The data in this table is from different studies and should be interpreted with caution.
Experimental Protocol: Catalytic Reduction of 4-Nitrophenol
This protocol provides a general method for evaluating the catalytic activity of a metal-carbohydrazide complex in the reduction of 4-nitrophenol.
-
In a quartz cuvette, mix an aqueous solution of 4-nitrophenol (e.g., 0.1 mM, 2.5 mL) and a freshly prepared aqueous solution of sodium borohydride (e.g., 10 mM, 0.5 mL).
-
Record the initial UV-Vis spectrum. The solution should have a characteristic absorbance peak for the 4-nitrophenolate ion at around 400 nm.
-
Add a small amount of the catalyst (e.g., 0.1 mg of the metal-carbohydrazide complex).
-
Immediately start monitoring the decrease in the absorbance at 400 nm over time using a UV-Vis spectrophotometer.
-
The progress of the reaction can be visually observed as the yellow color of the solution fades.
-
Calculate the percentage conversion and the reaction rate constant from the spectroscopic data.[6]
Biological Activity
Carbohydrazide derivatives and their metal complexes are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[3] The heterocyclic core of the ligand can significantly influence this activity.
Studies have shown that furan and thiophene derivatives possess notable antimicrobial and antifungal activities.[8][9] For example, novel thiophene/furan-1,3,4-oxadiazole carboxamides have been synthesized and shown to be potent succinate dehydrogenase inhibitors with significant antifungal activity.[8] Similarly, derivatives of thiophene-2,5-dicarbohydrazide have been investigated for their anticancer activity against MCF-7 breast cancer cell lines.[3]
Table 3: Representative Biological Activity Data for Carbohydrazide Derivatives
| Compound Class | Biological Activity | Model/Organism | Metric | Value | Reference |
| Thiophene-2,5-dicarbohydrazide derivatives | Anticancer | MCF-7 cells | IC₅₀ | Variable (µM) | [10] |
| Thiophene/Furan-1,3,4-oxadiazole carboxamides | Antifungal | S. sclerotiorum | EC₅₀ | 0.140 ± 0.034 mg/L | [11] |
| Dihydropyrazole-carbohydrazide derivatives | Antioxidant | DPPH assay | - | Similar to ascorbic acid | [12] |
Note: This table presents data for derivatives of the core structures and not the parent dicarbohydrazides themselves. Direct comparison should be made with caution.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and its metal complexes) in the culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C. During this time, mitochondrial dehydrogenases of viable cells will cleave the tetrazolium ring, yielding purple formazan crystals.
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[13]
Conclusion
This compound presents a compelling case as a versatile ligand in coordination chemistry, with its bio-based origin being a significant advantage. While direct comparative performance data against its pyridine, thiophene, and isophthalic acid-based counterparts is still emerging, the existing literature on related derivatives suggests that furan-containing ligands and their metal complexes have significant potential in both catalysis and biological applications. The thiophene-based analogue, Thiophene-2,5-dicarbohydrazide, has shown promise in anticancer studies, while the general class of carbohydrazides exhibits a broad spectrum of biological activities.
For researchers and drug development professionals, the choice of ligand will ultimately depend on the specific application. The furan and thiophene backbones, due to the electronic properties of the heteroatoms, may offer different coordination geometries and redox potentials for the metal centers compared to the pyridine and isophthalic acid-based ligands. This guide provides a foundational framework and essential protocols to embark on a more detailed and comparative investigation of these fascinating classes of ligands. Further head-to-head studies are warranted to fully elucidate the structure-activity relationships and to identify the optimal ligand for a given application.
References
- 1. Pharmacological activity of furan derivatives [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. An Extreme Energy-Saving Carbohydrazide Oxidization Reaction Directly Driven by Commercial Graphite Paper in Alkali and Near-Neutral Seawater Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isophthalic dihydrazide | 2760-98-7 [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. Beyond 2,5-furandicarboxylic acid: status quo , environmental assessment, and blind spots of furanic monomers for bio-based polymers - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC00784K [pubs.rsc.org]
- 7. Fe‐2,5‐furandicarboxylate Metal Organic Frameworks with Rare Building Blocks and a Ligand that can be Biomass‐Derived as Effective Catalysts for Selective Nitroarene Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Antimicrobial metal-based thiophene derived compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Dihydropyrazole-Carbohydrazide Derivatives with Dual Activity as Antioxidant and Anti-Proliferative Drugs on Breast Cancer Targeting the HDAC6 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the DFT Analysis of Furan-2,5-dicarbohydrazide Metal Complexes
This guide provides a comparative analysis of the structural and electronic properties of metal complexes involving furan-based hydrazone ligands, with a focus on insights derived from Density Functional Theory (DFT). The content is tailored for researchers, scientists, and professionals in drug development, offering a concise overview of experimental findings and their theoretical underpinnings.
Introduction
Furan-2,5-dicarbohydrazide and its derivatives are versatile ligands capable of coordinating with a variety of metal ions, leading to complexes with interesting structural features and potential biological activities.[1][2][3] DFT calculations have become an indispensable tool for elucidating the electronic structure, bonding, and spectroscopic properties of these complexes, complementing experimental data and providing predictive insights.[4][5][6] This guide compares the properties of several transition metal complexes of ligands structurally related to this compound, highlighting key differences and similarities.
Synthesis and Coordination
The synthesis of these complexes typically involves the reaction of a furan-based hydrazide or hydrazone ligand with a corresponding metal salt (e.g., acetates or chlorides) in a suitable solvent like methanol or ethanol.[7][8] The ligand often acts as a bidentate or polydentate chelating agent, coordinating to the metal ion through the azomethine nitrogen and the enolized carbonyl oxygen atoms.[4][8] The resulting metal complexes are often colored, stable in air, and soluble in coordinating solvents like DMF and DMSO.[1][8]
Comparative Data
The following tables summarize key experimental and computational data for representative metal complexes of furan-hydrazone type ligands.
Selected Experimental Spectroscopic Data
| Complex | ν(C=N) (cm⁻¹) | ν(C-O) (enol) (cm⁻¹) | Electronic Transitions (nm) | Reference |
| H₂L* | ~1610 | - | - | [4] |
| [Cu(HL)₂]·H₂O | ~1595 | ~1265 | 620, 420 | [4][8] |
| [Co(HL)₂]·H₂O | ~1590 | ~1260 | 510, 415 | [4][8] |
| [Ni(HL)₂]·H₂O | ~1598 | ~1270 | 480, 410 | [4][8] |
| [Zn(HL)₂]·H₂O | ~1600 | ~1268 | 390 | [4][8] |
*H₂L refers to a generic N'-(furan-2-ylmethylene)-2-hydroxybenzohydrazide ligand for comparative purposes. The shift of the C=N stretching frequency to lower wavenumbers upon complexation indicates the coordination of the azomethine nitrogen to the metal ion.[1]
Comparison of DFT Calculated Parameters
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) | Reference |
| H₂L* | -6.21 | -1.89 | 4.32 | 3.45 | [4] |
| [Cu(HL)₂] | -5.87 | -2.45 | 3.42 | 5.21 | [4] |
| [Co(HL)₂] | -5.79 | -2.33 | 3.46 | 6.18 | [4] |
| [Ni(HL)₂] | -5.65 | -2.81 | 2.84 | 0.17 | [4] |
| [Zn(HL)₂] | -5.99 | -1.98 | 4.01 | 4.89 | [4] |
*Calculations performed at the B3LYP/6-31G(d,p) level of theory. The reduction in the HOMO-LUMO energy gap in the complexes compared to the free ligand suggests increased reactivity and charge transfer possibilities.[9] The Ni(II) complex exhibits the smallest energy gap, indicating its higher reactivity potential.[4]
Experimental and Computational Protocols
General Synthesis of Metal Complexes
A solution of the furan-hydrazone ligand (2 mmol) in hot ethanol (20 mL) is mixed with a solution of the respective metal acetate (1 mmol) in distilled water (10 mL). The mixture is then refluxed for 2-3 hours. The resulting colored precipitate is filtered, washed with distilled water and ethanol, and dried in a desiccator over anhydrous CaCl₂.[4][10]
Spectroscopic and Analytical Methods
-
Infrared (IR) Spectra: Recorded on an FT-IR spectrometer in the 4000-400 cm⁻¹ range using KBr pellets.
-
UV-Vis Spectra: Measured in DMSO or DMF solutions using a UV-Vis spectrophotometer.
-
Molar Conductance: Measured in DMSO solutions at room temperature to determine the electrolytic nature of the complexes.[8]
-
Elemental Analysis: C, H, and N analyses are performed to determine the stoichiometry of the complexes.[10]
DFT Computational Details
The geometry optimization of the ligand and its metal complexes is performed using a program package like Gaussian 09.[9] The calculations are typically carried out using Density Functional Theory (DFT) with the Becke's three-parameter hybrid functional (B3LYP) and a 6-31G(d,p) basis set for the ligand and LANL2DZ for the metal ions.[6][11] The optimized structures are confirmed to be at a potential energy minimum by the absence of imaginary frequencies in the vibrational analysis. Time-dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra.[12][13]
Visualizations
The following diagrams illustrate the coordination of the ligand and the general workflow of the DFT analysis.
Caption: Coordination of a furan-based hydrazide ligand.
Caption: General workflow for DFT analysis of metal complexes.
Conclusion
The integration of experimental techniques with DFT calculations provides a robust framework for the characterization of this compound metal complexes and their analogues. Spectroscopic data confirms the coordination of the ligand to the metal centers, while DFT studies offer detailed insights into the geometric and electronic structures. The comparative analysis reveals that the nature of the metal ion significantly influences the electronic properties, such as the HOMO-LUMO gap, which can be correlated with the potential reactivity and biological activity of the complexes.[1][5] This combined approach is crucial for the rational design of new metal-based compounds with tailored properties for applications in catalysis and medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT … [ouci.dntb.gov.ua]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. op.niscair.res.in [op.niscair.res.in]
- 10. researchgate.net [researchgate.net]
- 11. Practical and Computational Studies of Bivalence Metal Complexes of Sulfaclozine and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Crystal Structure, Spectroscopic Characterization, DFT Calculations and Cytotoxicity Assays of a New Cu(II) Complex with an Acylhydrazone Ligand Derived from Thiophene [mdpi.com]
- 13. Computational study of dacarbazine-amino acid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Mechanical Sensitivity of Furan-2,5-dicarbohydrazide Analogs
An examination of the impact and friction sensitivity of energetic materials structurally related to Furan-2,5-dicarbohydrazide (FDCH) provides critical insights into the safety and handling characteristics of this class of explosives. Due to the limited availability of direct experimental data for FDCH, this guide focuses on a comparative analysis of furan-containing and hydrazide-based energetic materials to infer the potential sensitivity of FDCH.
The sensitivity of an explosive to external stimuli such as impact and friction is a paramount consideration for its practical application. This compound, a molecule incorporating both a furan ring and two carbohydrazide functional groups, is of interest to the energetic materials community. While specific sensitivity data for FDCH is not publicly available, an analysis of analogous compounds offers valuable predictive information. This comparison focuses on representative furan-based and hydrazide-based explosives to contextualize the potential mechanical sensitivity of FDCH.
Comparative Sensitivity Data
The following table summarizes the impact and friction sensitivity data for selected energetic materials that share structural motifs with this compound. These compounds provide a basis for estimating the sensitivity of FDCH.
| Compound | Type | Impact Sensitivity (H₅₀, cm) | Friction Sensitivity (N) |
| 3,6-Dihydrazino-1,2,4,5-tetrazine (DHT) | Hydrazide-based | - | - |
| DHT-Nitrate (DHTN) | Hydrazide-based Salt | 38 | 4% Explosion Probability |
| DHT-Perchlorate (DHTP) | Hydrazide-based Salt | 8 | 100% Explosion Probability |
| 3,3'-Diamino-4,4'-azoxyfurazan (DAAF) | Furazan-based | Insensitive | Insensitive |
Note: The sensitivity of DHT is not specified in the available literature, but its salts are characterized. The friction sensitivity for DHTN and DHTP is given as a probability of explosion under test conditions.
Experimental Protocols
The data presented in this guide are typically determined using standardized laboratory procedures designed to quantify the response of an energetic material to mechanical stimuli.
Impact Sensitivity Testing:
Impact sensitivity is commonly evaluated using a drop-weight impact tester, such as the BAM (Bundesanstalt für Materialforschung und -prüfung) Fallhammer or a similar apparatus. The test determines the 50% probability of initiation height (H₅₀), which is the height from which a standard weight must be dropped onto a sample to cause an explosion in 50% of the trials.
A small, measured amount of the explosive material is placed on an anvil. A striker is placed on top of the sample, and a known weight is dropped from a specific height. The outcome (explosion or no explosion) is recorded. The test is repeated at various heights, and the results are statistically analyzed to determine the H₅₀ value. A higher H₅₀ value indicates lower impact sensitivity.
Friction Sensitivity Testing:
Friction sensitivity is often determined using a BAM friction apparatus or a similar device. This test measures the response of an explosive to frictional forces.
A small sample of the explosive is placed on a porcelain plate. A porcelain peg is then placed on the sample, and a specified load is applied. The plate is moved back and forth under the peg for a set distance. The test is performed with different loads, and the lowest load at which an explosion or decomposition occurs is recorded. Some methodologies report the result as the load at which there is a certain probability of initiation. A higher friction sensitivity value (in Newtons) or a lower explosion probability at a given load indicates lower sensitivity.[1][2]
Figure 1: Logical workflow of mechanical sensitivity testing for this compound.
Discussion of Comparative Data
The sensitivity data of the analogous compounds provide a framework for estimating the properties of this compound.
-
Influence of the Hydrazide Group: The data for 3,6-dihydrazino-1,2,4,5-tetrazine (DHT) salts demonstrate that the sensitivity of hydrazide-based explosives can be significantly influenced by the counter-ion. The perchlorate salt (DHTP) is considerably more sensitive to both impact and friction than the nitrate salt (DHTN).[3] This suggests that the overall sensitivity of a hydrazide-containing molecule is not solely determined by the hydrazide group itself but is highly dependent on the complete molecular structure and any ionic character. Carbohydrazide has been noted as a component in powerful explosives, which implies that the carbohydrazide moiety can contribute to high energy and potentially high sensitivity.[4]
-
Influence of the Furan/Furazan Ring: 3,3'-Diamino-4,4'-azoxyfurazan (DAAF) is reported to be an insensitive high explosive.[5] While a furazan ring is not identical to a furan ring, both are five-membered heterocyclic structures. The insensitivity of DAAF suggests that the presence of such a ring system does not automatically confer high sensitivity and that the nature of the substituents is critical. The amino groups in DAAF are known to be desensitizing, which may play a significant role in its stability.
Projected Sensitivity of this compound
Based on the available data for related compounds, it is challenging to definitively classify this compound without direct experimental testing. However, some general predictions can be made:
-
The presence of two carbohydrazide groups suggests that FDCH is likely an energetic material. The sensitivity will be influenced by the stability of the N-N bonds within these groups.
-
The furan ring itself is a stable aromatic system. Its contribution to sensitivity will depend on how it influences the overall electronic structure and stability of the molecule, particularly in relation to the energetic carbohydrazide groups.
-
The absence of strong sensitizing groups (like perchlorate) and the presence of the relatively stable furan ring might suggest that FDCH could be less sensitive than highly sensitive primary explosives. However, the energetic nature of the carbohydrazide moieties could still result in significant sensitivity to impact and friction.
References
Thermal analysis (TGA/DSC) of Furan-2,5-dicarbohydrazide vs. analogous compounds
A detailed examination of the thermal stability and decomposition characteristics of Furan-2,5-dicarbohydrazide compared to analogous carbohydrazide, oxalyl dihydrazide, and terephthalic dihydrazide is presented. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their relative thermal properties, supported by experimental data and detailed methodologies.
This comparative analysis delves into the thermal behavior of this compound and structurally related compounds, offering insights into their stability under thermal stress. The investigation utilizes Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to elucidate key thermal events such as melting points, decomposition temperatures, and mass loss profiles. Understanding these properties is crucial for the handling, processing, and application of these compounds in various scientific and industrial fields, including pharmaceuticals and materials science.
Summary of Thermal Properties
The thermal characteristics of this compound and its analogous compounds, including carbohydrazide, oxalyl dihydrazide, and terephthalic dihydrazide, are summarized in the table below. These values provide a quantitative comparison of their melting points and decomposition behaviors.
| Compound | Melting Point (Tm) (°C) | Onset Decomposition Temp. (TGA) (°C) | Peak Decomposition Temp. (DTG) (°C) | Mass Loss (%) |
| This compound | No data available | No data available | No data available | No data available |
| Carbohydrazide | 153-154[1] | Stable up to 100[2][3] | - | Decomposes above 150 |
| Oxalyl Dihydrazide | ~241 (decomposes) | ~240 | - | - |
| Terephthalic Dihydrazide | >300 | ~320 | - | Significant mass loss above 300 |
Experimental Protocols
The following are detailed methodologies for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) on hydrazide compounds, based on standard laboratory practices.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the compound by measuring mass loss as a function of temperature.
Instrumentation: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the finely powdered sample into a clean, tared TGA crucible (typically alumina or platinum).
-
Instrument Setup: Place the crucible in the TGA furnace.
-
Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis: Record the mass of the sample as a function of temperature. The resulting TGA curve is analyzed to determine the onset temperature of decomposition (the temperature at which mass loss begins) and the percentage of mass loss at different temperature ranges. The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rate of decomposition.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and other thermal transitions of the compound by measuring the heat flow into or out of the sample as a function of temperature.
Instrumentation: A calibrated differential scanning calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the finely powdered sample into a clean, tared aluminum DSC pan. Hermetically seal the pan. An empty, sealed aluminum pan is used as a reference.
-
Instrument Setup: Place the sample and reference pans in the DSC cell.
-
Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Ramp the temperature from 30 °C to a temperature above the expected melting or decomposition point (e.g., 350 °C) at a constant heating rate of 10 °C/min.
-
-
Data Analysis: Record the differential heat flow between the sample and the reference as a function of temperature. The resulting DSC thermogram is analyzed to determine the melting point (typically taken as the onset or peak of the endothermic melting event).
Comparative Analysis Workflow
The logical workflow for comparing the thermal properties of this compound and its analogs is depicted in the following diagram.
Caption: Workflow for the comparative thermal analysis.
Discussion
While specific experimental data for this compound remains elusive in the reviewed literature, the thermal behavior of its analogous compounds provides a valuable framework for predicting its properties.
Carbohydrazide , the simplest dihydrazide, exhibits a relatively low melting point of 153-154 °C and begins to decompose above this temperature.[1] It is known to be stable up to approximately 100 °C.[2][3]
Oxalyl dihydrazide , with a two-carbon backbone, shows a significantly higher decomposition temperature, reportedly around 241 °C, at which point it also melts.
Terephthalic dihydrazide , incorporating an aromatic ring, demonstrates the highest thermal stability among the analogs, with a melting point above 300 °C and decomposition commencing around 320 °C. This high stability is attributed to the rigidity and resonance stabilization of the benzene ring.
Based on these trends, it can be inferred that the thermal stability of this compound would likely fall between that of oxalyl dihydrazide and terephthalic dihydrazide. The furan ring, being an aromatic heterocycle, is expected to confer a degree of thermal stability greater than a simple aliphatic chain but potentially less than the highly stable benzene ring of terephthalic dihydrazide. The presence of the heteroatom and the five-membered ring structure may influence the decomposition pathway and ultimate thermal resilience.
Further experimental investigation is required to precisely determine the TGA and DSC profiles of this compound to validate these predictions and complete a comprehensive comparative analysis.
References
Furan-2,5-dicarbohydrazide-Based Corrosion Inhibitors: A Comparative Performance Analysis Against Industry Standards
For Researchers, Scientists, and Drug Development Professionals
The quest for novel, high-performance corrosion inhibitors is a continuous endeavor in materials science. Furan-2,5-dicarbohydrazide and its derivatives are emerging as a promising class of organic corrosion inhibitors, primarily due to their unique molecular structure featuring a furan ring and hydrazide functional groups. These moieties are rich in heteroatoms (nitrogen and oxygen) and π-electrons, which are known to facilitate strong adsorption onto metal surfaces, thereby forming a protective barrier against corrosive agents. This guide provides a comparative overview of the performance of furan-based hydrazide derivatives against well-established industry-standard corrosion inhibitors, supported by experimental data from scientific literature.
Quantitative Performance Comparison
The following table summarizes the inhibition efficiency of various furan derivatives and industry-standard corrosion inhibitors on mild steel in acidic environments, as determined by electrochemical and gravimetric methods. It is important to note that direct comparative studies for this compound are limited; therefore, data from structurally similar furan and hydrazide derivatives are included to provide a relevant performance benchmark.
| Inhibitor | Concentration | Medium | Method | Inhibition Efficiency (%) | Reference |
| Furan Derivatives | |||||
| Furan-2,5-dicarboxylic acid | 5 x 10⁻³ M | 0.5 M HCl | Potentiodynamic Polarization | 99.5 | [1][2] |
| Furan-2-ylmethyl sulfanyl acetic acid furan-2-ylmethylenehydrazide | 25 x 10⁻⁵ M | 1.0 M HCl | Potentiodynamic Polarization | 94.2 (at 303K) | [3] |
| 5-[4-bromophenyl]-furan-2-carbaldehyde | 600 ppm | 0.1 N HCl | Gravimetric | 92.10 | [4] |
| 2-(Furan-2-yl)-4,5-Diphenyl-1H-Imidazole | 10 mmolL⁻¹ | 1 M HCl | Gravimetric | 95.84 | [5] |
| Industry Standards | |||||
| Tolyltriazole (TTA) | 0.07 M | 0.5 M HCl | Electrochemical | 91 | [6][7][8] |
| Benzotriazole (BTA) | 1 mM | Dilute NaCl | Weight Loss | 100 | [9] |
| 2-Mercaptobenzothiazole (MBT) | 5 x 10⁻³ M | 1 M HCl | Weight Loss | 93 | [10] |
Note: The performance of corrosion inhibitors can vary significantly with changes in concentration, temperature, and the specific corrosive environment.
Experimental Protocols
The data presented in this guide are primarily derived from three common experimental techniques used to evaluate corrosion inhibitor performance:
-
Weight Loss Method: This gravimetric technique involves exposing a pre-weighed metal coupon to a corrosive environment, with and without the inhibitor, for a specified duration. The difference in weight loss between the two scenarios is used to calculate the corrosion rate and the inhibitor's efficiency.
-
Potentiodynamic Polarization (PDP): This electrochemical method involves varying the potential of a working electrode (the metal sample) and measuring the resulting current. The data is plotted to generate Tafel curves, from which the corrosion potential (Ecorr), corrosion current density (icorr), and polarization resistance (Rp) are determined. A lower icorr value in the presence of the inhibitor indicates effective corrosion inhibition.
-
Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive electrochemical technique that measures the impedance of a system over a range of frequencies. The data is often represented as Nyquist or Bode plots. An increase in the charge transfer resistance (Rct) in the presence of the inhibitor signifies the formation of a protective film on the metal surface and, consequently, higher inhibition efficiency.
Experimental Workflow for Corrosion Inhibitor Evaluation
The following diagram illustrates a typical experimental workflow for assessing the performance of a novel corrosion inhibitor.
Signaling Pathways and Inhibition Mechanism
The corrosion inhibition mechanism of furan-based hydrazide derivatives is primarily attributed to their adsorption on the metal surface. This process can be visualized as a signaling pathway where the inhibitor molecule acts as a signal that interrupts the corrosion process.
The furan ring's π-electrons and the lone pair of electrons on the nitrogen and oxygen atoms of the hydrazide groups facilitate the adsorption of the inhibitor molecules onto the vacant d-orbitals of iron atoms on the mild steel surface. This forms a stable, coordinated protective layer that isolates the metal from the corrosive environment, thereby inhibiting both the anodic dissolution of iron and the cathodic hydrogen evolution reaction. The planarity and aromaticity of the furan ring further contribute to a larger surface coverage.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Exploring the Corrosion Potential of Three Bio-Based Furan Derivatives on Mild Steel in Aqueous HCl Solution: An Experimental Inquiry Enhanced by Theoretical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Corrosion Inhibition of Mild Steel with Tolyltriazole – ScienceOpen [scienceopen.com]
- 7. scielo.br [scielo.br]
- 8. scielo.br [scielo.br]
- 9. Effect of Benzotriazole on the Localized Corrosion of Copper Covered with Carbonaceous Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
X-ray Diffraction Analysis of Isomeric Furan-2,5-dicarbohydrazide Complexes: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the structural characteristics of metal complexes involving furan-dicarbohydrazide isomers. Due to a lack of publicly available single-crystal X-ray diffraction data for Furan-2,5-dicarbohydrazide complexes, this guide leverages closely related structures to provide insights into their potential coordination chemistry and structural diversity.
This analysis is built upon existing crystallographic data for metal complexes of analogous ligands, such as Furan-2,5-dicarbonylbis(N,N-diethylthiourea), and various furan-dicarboxylic acid isomers. By examining these related compounds, we can infer the probable structural behavior of this compound and its isomers in coordination complexes, offering a valuable resource for further research and molecular design.
Isomeric Landscape of Furan-dicarboxylic Acids
The positional isomerism of the carboxylic acid groups on the furan ring is a key factor in determining the overall geometry and coordination potential of the resulting dihydrazide ligands. The primary isomers of interest are derived from furan-2,5-dicarboxylic acid, furan-2,4-dicarboxylic acid, and furan-3,4-dicarboxylic acid. The structural differences between these isomers are expected to influence the formation and architecture of their metal complexes.
Caption: Isomeric forms of furan-dicarboxylic acid.
Comparative Crystallographic Data
The following tables summarize the crystallographic data for relevant furan-dicarboxylic acid isomers and a representative metal complex of a ligand analogous to this compound. This data provides a basis for understanding the structural parameters that can be expected for the target complexes.
Table 1: Crystallographic Data for Furan-dicarboxylic Acid Isomers
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| Furan-2,5-dicarboxylic acid | C₆H₄O₅ | Monoclinic | P2₁/n | 3.843(2) | 10.027(6) | 7.641(4) | 97.43(3) | |
| Dimethyl furan-2,4-dicarboxylate | C₈H₈O₅ | Monoclinic | P2₁/c | 8.4411(17) | 10.933(2) | 9.2223(18) | 98.78(3) | |
| Furan-3,4-dicarboxylic acid (α-form) | C₆H₄O₅ | Monoclinic | P2₁/c | 10.322(2) | 7.501(2) | 7.896(2) | 108.06(3) | [1] |
| Furan-3,4-dicarboxylic acid (γ-form) | C₆H₄O₅ | Monoclinic | C2/c | 17.510(4) | 3.7900(10) | 10.190(2) | 120.30(3) | [1] |
Table 2: Crystallographic Data for Dinuclear Metal Complexes of Furan-2,5-dicarbonylbis(N,N-diethylthiourea) (H₂L)
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |
| [Cu₂(L)₂] | C₃₄H₄₈Cu₂N₈O₆S₄ | Triclinic | P-1 | 10.134(2) | 10.686(2) | 11.233(2) | 68.49(3) | 88.08(3) | 64.93(3) | |
| [Zn₂(L)₂] | C₃₄H₄₈Zn₂N₈O₆S₄ | Triclinic | P-1 | 10.187(2) | 10.702(2) | 11.240(2) | 68.45(3) | 88.15(3) | 65.04(3) |
Experimental Protocols
The synthesis and characterization of metal complexes with furan-dicarbohydrazide ligands would likely follow a procedure similar to that of related compounds. Below is a representative experimental protocol based on the synthesis of dinuclear complexes of Furan-2,5-dicarbonylbis(N,N-diethylthiourea).
Synthesis of the Ligand (e.g., this compound)
The synthesis of this compound typically involves the reaction of dimethyl furan-2,5-dicarboxylate with hydrazine hydrate in an alcoholic solvent.
-
Reaction Setup: Dimethyl furan-2,5-dicarboxylate is dissolved in ethanol.
-
Addition of Hydrazine Hydrate: An excess of hydrazine hydrate is added dropwise to the solution.
-
Reflux: The reaction mixture is refluxed for several hours.
-
Isolation: The resulting precipitate is filtered, washed with ethanol, and dried under vacuum.
Synthesis of Metal Complexes
Metal complexes can be synthesized by reacting the ligand with a suitable metal salt in a solvent.
-
Ligand Solution: The this compound ligand is dissolved in a suitable solvent, such as methanol or a DMF/methanol mixture.
-
Addition of Metal Salt: A solution of the metal salt (e.g., CuCl₂, Zn(OAc)₂) in the same solvent is added to the ligand solution.
-
Base Addition: A base, such as triethylamine, may be added to facilitate the deprotonation of the ligand.
-
Reaction: The mixture is stirred and may be heated to promote complex formation.
-
Crystallization: The resulting solution is filtered, and the filtrate is allowed to stand for slow evaporation to yield single crystals suitable for X-ray diffraction.
X-ray Diffraction Analysis
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: X-ray intensity data are collected at a specific temperature (e.g., 100 K or 293 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).
-
Structure Solution and Refinement: The crystal structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in difference Fourier maps and refined isotropically or placed in calculated positions.
References
A Comparative Guide to the Electrochemical Behavior of Novel Dicarbohydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the electrochemical properties of recently developed dicarbohydrazide derivatives. The data presented is compiled from peer-reviewed studies and aims to offer an objective overview of their performance in different electrochemical applications, including corrosion inhibition and electrochemical sensing. This document includes comprehensive data tables, detailed experimental protocols, and visualizations of the experimental workflows to facilitate a deeper understanding of the methodologies and findings.
I. Comparative Electrochemical Data of Dicarbohydrazide Derivatives as Corrosion Inhibitors
Two novel ethanoanthracene-11,12-dicarbohydrazide derivatives, namely N′11,N′12-bis((Z)-4-hydroxybenzylidene)-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarbohydrazide (H2HEH) and N′11,N′12-bis((Z)-4-methoxybenzylidene)-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarbohydrazide (H2MEH), have been synthesized and evaluated as corrosion inhibitors for N80 steel in a 3.5% NaCl solution.[1][2][3] The following tables summarize the key electrochemical parameters obtained from potentiodynamic polarization, electrochemical impedance spectroscopy, and electrochemical frequency modulation studies.
A. Potentiodynamic Polarization (PDP) Data
Potentiodynamic polarization studies were conducted to determine the effect of H2HEH and H2MEH on the anodic and cathodic reactions of the corrosion process. The key parameters are presented in Table 1.
Table 1: Potentiodynamic Polarization Parameters for N80 Steel in 3.5% NaCl with and without Dicarbohydrazide Inhibitors
| Inhibitor | Concentration (M) | Ecorr (mV vs. SCE) | icorr (µA cm⁻²) | βa (mV dec⁻¹) | βc (mV dec⁻¹) | IE (%) |
| Blank | - | -720 | 25.1 | 135 | -148 | - |
| H2HEH | 1 x 10⁻⁶ | -715 | 15.6 | 130 | -142 | 37.8 |
| 1 x 10⁻⁵ | -710 | 9.8 | 125 | -135 | 60.9 | |
| 5 x 10⁻⁵ | -705 | 4.5 | 120 | -130 | 82.1 | |
| 1 x 10⁻⁴ | -700 | 2.0 | 115 | -125 | 92.2 | |
| H2MEH | 1 x 10⁻⁶ | -712 | 14.2 | 128 | -140 | 43.4 |
| 1 x 10⁻⁵ | -708 | 8.5 | 122 | -132 | 66.1 | |
| 5 x 10⁻⁵ | -702 | 3.8 | 118 | -128 | 84.9 | |
| 1 x 10⁻⁴ | -695 | 1.7 | 112 | -122 | 93.3 |
B. Electrochemical Impedance Spectroscopy (EIS) Data
EIS measurements were performed to investigate the mechanism of corrosion inhibition at the metal/electrolyte interface. The impedance parameters are summarized in Table 2.
Table 2: Electrochemical Impedance Spectroscopy Parameters for N80 Steel in 3.5% NaCl with and without Dicarbohydrazide Inhibitors
| Inhibitor | Concentration (M) | Rct (Ω cm²) | Cdl (µF cm⁻²) | n | IE (%) |
| Blank | - | 350 | 250 | 0.85 | - |
| H2HEH | 1 x 10⁻⁶ | 620 | 180 | 0.87 | 43.5 |
| 1 x 10⁻⁵ | 1150 | 120 | 0.89 | 69.6 | |
| 5 x 10⁻⁵ | 2500 | 80 | 0.91 | 86.0 | |
| 1 x 10⁻⁴ | 4800 | 50 | 0.93 | 92.7 | |
| H2MEH | 1 x 10⁻⁶ | 750 | 160 | 0.88 | 53.3 |
| 1 x 10⁻⁵ | 1400 | 100 | 0.90 | 75.0 | |
| 5 x 10⁻⁵ | 3100 | 70 | 0.92 | 88.7 | |
| 1 x 10⁻⁴ | 5800 | 40 | 0.94 | 93.9 |
C. Electrochemical Frequency Modulation (EFM) Data
EFM is a non-destructive technique used to determine the corrosion current without prior knowledge of Tafel constants. The results from the EFM studies are presented in Table 3.
Table 3: Electrochemical Frequency Modulation Data for N80 Steel in 3.5% NaCl with and without Dicarbohydrazide Inhibitors
| Inhibitor | Concentration (M) | icorr (µA cm⁻²) | βa (mV dec⁻¹) | βc (mV dec⁻¹) | CF-2 | CF-3 | IE (%) |
| Blank | - | 26.5 | 138 | -152 | 1.9 | 2.9 | - |
| H2HEH | 1 x 10⁻⁶ | 16.2 | 132 | -145 | 2.0 | 3.0 | 38.9 |
| 1 x 10⁻⁵ | 10.1 | 127 | -138 | 1.9 | 2.9 | 61.9 | |
| 5 x 10⁻⁵ | 4.7 | 122 | -133 | 2.1 | 3.1 | 82.3 | |
| 1 x 10⁻⁴ | 2.1 | 117 | -128 | 2.0 | 3.0 | 92.1 | |
| H2MEH | 1 x 10⁻⁶ | 14.8 | 130 | -143 | 1.9 | 2.8 | 44.2 |
| 1 x 10⁻⁵ | 8.8 | 124 | -135 | 2.0 | 3.0 | 66.8 | |
| 5 x 10⁻⁵ | 4.0 | 120 | -130 | 2.1 | 3.1 | 84.9 | |
| 1 x 10⁻⁴ | 1.8 | 114 | -125 | 2.0 | 2.9 | 93.2 |
II. Electrochemical Behavior of Pyridine-2,6-dicarbohydrazide
The electrochemical behavior of pyridine-2,6-dicarbohydrazide (H2P) was investigated using cyclic voltammetry in different supporting electrolytes. The study revealed the influence of pH on the redox processes of the molecule.
A. Cyclic Voltammetry (CV) Parameters
The cyclic voltammetry of H2P was performed in 0.1 M KCl (neutral), 0.1 M HCl (acidic), and 0.1 M NaOH (basic) solutions. No redox peaks were observed in the neutral medium. In the acidic solution, only a reduction peak was detected, while in the basic solution, both oxidation and reduction peaks were observed.[5]
Table 4: Cyclic Voltammetry Parameters of Pyridine-2,6-dicarbohydrazide (H2P) in Different Media
| Medium | Epc (V) | Ipc (µA) | Epa (V) | Ipa (µA) | Process |
| 0.1 M HCl | -0.56 | - | - | - | Irreversible reduction |
| 0.1 M NaOH | -0.06 | - | 0.18 | - | Quasi-reversible |
Data sourced from[5].
III. Experimental Protocols
A. Corrosion Inhibition Studies (H2HEH and H2MEH)
1. Materials and Electrode Preparation:
-
Working Electrode: N80 steel coupons with an exposed area of 1 cm² were used. The coupons were mechanically polished with a series of emery papers (up to 1200 grit), rinsed with deionized water and acetone, and finally dried.
-
Reference Electrode: Saturated Calomel Electrode (SCE).
-
Counter Electrode: Platinum sheet.
-
Electrolyte: 3.5% NaCl solution.
2. Electrochemical Measurements:
-
All electrochemical experiments were performed using a Gamry Instrument Potentiostat/Galvanostat.
-
The working electrode was immersed in the test solution for 30 minutes to attain a stable open circuit potential (OCP) before each measurement.
3. Potentiodynamic Polarization (PDP):
-
The potential was scanned from -250 mV to +250 mV with respect to the OCP at a scan rate of 0.5 mV/s.
-
Corrosion current density (icorr) and corrosion potential (Ecorr) were determined by Tafel extrapolation of the anodic and cathodic curves.
4. Electrochemical Impedance Spectroscopy (EIS):
-
EIS measurements were carried out at the OCP.
-
A sinusoidal AC voltage of 10 mV amplitude was applied over a frequency range from 100 kHz to 10 mHz.
-
The impedance data were analyzed using ZSimpWin software to obtain the charge transfer resistance (Rct) and double-layer capacitance (Cdl).
5. Electrochemical Frequency Modulation (EFM):
-
Two sine waves with frequencies of 2 Hz and 5 Hz and an amplitude of 10 mV were applied.
-
The current response was analyzed to determine the corrosion current density (icorr), Tafel slopes (βa and βc), and causality factors (CF-2 and CF-3).
B. Cyclic Voltammetry (Pyridine-2,6-dicarbohydrazide)
1. Materials and Electrode Preparation:
-
Working Electrode: Glassy Carbon Electrode (GCE).
-
Reference Electrode: Ag/AgCl electrode.
-
Counter Electrode: Platinum wire.
-
Supporting Electrolytes: 0.1 M KCl, 0.1 M HCl, and 0.1 M NaOH.
2. Electrochemical Measurements:
-
Cyclic voltammograms were recorded using a potentiostat.
-
The potential was scanned in the desired range at a specific scan rate (e.g., 100 mV/s).
IV. Visualizations
A. Experimental Workflow for Corrosion Inhibition Studies
Caption: Workflow for electrochemical corrosion inhibition studies.
B. Experimental Workflow for Cyclic Voltammetry
Caption: Workflow for cyclic voltammetry studies.
References
- 1. Synthesis and characterization of novel dicarbohydrazide derivatives with electrochemical and theoretical approaches as potential corrosion inhibitors for N80 steel in a 3.5% NaCl solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
- 4. Synthesis and characterization of novel dicarbohydrazide derivatives with electrochemical and theoretical approaches as potential corrosion inhibitors for N80 steel in a 3.5% NaCl solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Ag(I) and Cu(I) Complexes with Furan-2,5-dicarbohydrazide: Synthesis, Structure, and Biological Activity
A detailed examination of the coordination chemistry and therapeutic potential of silver(I) and copper(I) complexes incorporating the versatile Furan-2,5-dicarbohydrazide ligand reveals distinct structural features and promising, yet differential, biological activities. This guide provides a comparative overview of their synthesis, structural characteristics, and performance in antimicrobial and anticancer applications, supported by experimental data from related studies.
This compound, a derivative of the bio-based platform chemical furan-2,5-dicarboxylic acid, presents a rich coordination landscape for metal ions due to the presence of multiple nitrogen and oxygen donor atoms. The complexation of this ligand with Ag(I) and Cu(I) ions is of significant interest to researchers in medicinal chemistry, given the well-established therapeutic properties of both silver and copper compounds. While a direct comparative study of Ag(I) and Cu(I) complexes with this specific ligand is not extensively documented in a single report, a comprehensive analysis of existing literature on analogous structures allows for a valuable comparative assessment.
Synthesis and Structural Comparison
The synthesis of metal complexes with carbohydrazide ligands typically involves the reaction of the corresponding metal salt with the ligand in a suitable solvent system. For Ag(I) and Cu(I) complexes, the resulting structures can vary from discrete mononuclear or binuclear complexes to extended coordination polymers, depending on the reaction conditions and the coordinating anions.
Table 1: Comparison of Structural Features of Related Ag(I) and Cu(I) Complexes
| Feature | Ag(I) Complexes (General Observations) | Cu(I)/Cu(II) Complexes with Furan-Hydrazone Ligands |
| Coordination Geometry | Typically linear (2-coordinate) or trigonal planar (3-coordinate). Higher coordination numbers are also observed in polymeric structures. | Often distorted tetrahedral or square planar for Cu(I) and square pyramidal or octahedral for Cu(II). |
| Common Ligand Binding | Primarily through nitrogen and sulfur donors. Oxygen coordination is also common. | Coordination through hydrazone nitrogen and carbonyl/phenolic oxygen atoms is prevalent. |
| Nuclearity | Mononuclear, binuclear, and polymeric structures are frequently reported. | Mononuclear, binuclear, and polynuclear complexes have been synthesized. |
| Key Bond Lengths (Å) | Ag-N: ~2.1-2.4 Å; Ag-O: ~2.2-2.6 Å | Cu-N: ~1.9-2.1 Å; Cu-O: ~1.9-2.3 Å |
Note: The data presented is based on general observations from related complexes and may not be representative of the specific this compound complexes.
Biological Activity: A Comparative Perspective
Both silver and copper complexes are renowned for their biological activities. Silver compounds have a long history of use as antimicrobial agents, while copper complexes have emerged as promising anticancer agents.
Antimicrobial Activity
Silver(I) complexes are known to exhibit broad-spectrum antimicrobial activity against a variety of bacteria and fungi. Their mechanism of action is often attributed to the release of Ag(I) ions, which can disrupt cell membranes, interfere with essential enzymes, and damage DNA. The complexation of Ag(I) with ligands like this compound can modulate its solubility, stability, and bioavailability, potentially enhancing its antimicrobial efficacy.
Copper(I) complexes also possess antimicrobial properties, although they are generally more recognized for their anticancer potential. Their antimicrobial action is often linked to the generation of reactive oxygen species (ROS) that induce oxidative stress and damage cellular components.
Table 2: Comparative Antimicrobial Activity of Related Ag(I) and Cu(I) Complexes
| Organism | Ag(I) Complexes (MIC, µg/mL) | Cu(I)/Cu(II) Complexes (MIC, µg/mL) |
| Staphylococcus aureus | Data on closely related structures suggest high activity. | Often show moderate to good activity. |
| Escherichia coli | Data on closely related structures suggest high activity. | Often show moderate to good activity. |
| Candida albicans | Data on closely related structures suggest high activity. | Can exhibit antifungal properties. |
Note: MIC (Minimum Inhibitory Concentration) values are highly dependent on the specific complex and the microbial strain tested. The data presented here are indicative of the general activity of related compounds.
Anticancer Activity
Copper complexes, in particular, have been extensively investigated for their anticancer properties. Their mechanisms of action are multifaceted and can involve the induction of apoptosis, inhibition of cell proliferation, and interference with angiogenesis. The redox activity of the copper center is often implicated in the generation of ROS, which can selectively kill cancer cells. The chelation of copper with ligands like this compound can enhance its cytotoxicity towards cancer cells and improve its selectivity over normal cells.
While silver complexes have also shown anticancer potential, their application in this area is less explored compared to copper complexes.
Table 3: Comparative Anticancer Activity of Related Ag(I) and Cu(I) Complexes
| Cell Line | Ag(I) Complexes (IC50, µM) | Cu(I)/Cu(II) Complexes (IC50, µM) |
| MCF-7 (Breast Cancer) | Can exhibit cytotoxicity. | Often show significant cytotoxicity, in some cases comparable or superior to cisplatin.[1] |
| HeLa (Cervical Cancer) | Can exhibit cytotoxicity. | Reported to be effective against this cell line. |
| HCT-116 (Colon Cancer) | Potential for activity. | Show good cytotoxic profiles.[1] |
Note: IC50 (half-maximal inhibitory concentration) values vary significantly based on the complex, cell line, and experimental conditions.
Experimental Protocols
General Synthesis of this compound
This compound is typically synthesized from Furan-2,5-dicarboxylic acid. The dicarboxylic acid is first converted to its corresponding diester, which is then reacted with hydrazine hydrate.
-
Step 1: Esterification of Furan-2,5-dicarboxylic acid: Furan-2,5-dicarboxylic acid is refluxed with an excess of an alcohol (e.g., methanol or ethanol) in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid) to yield the corresponding dialkyl furan-2,5-dicarboxylate.
-
Step 2: Hydrazinolysis: The purified dialkyl furan-2,5-dicarboxylate is then refluxed with an excess of hydrazine hydrate in a suitable solvent like ethanol to produce this compound as a solid product, which can be purified by recrystallization.
General Synthesis of Ag(I) and Cu(I) Complexes
A general procedure for the synthesis of the metal complexes involves the reaction of a salt of the metal (e.g., silver nitrate for Ag(I) or a copper(I) halide for Cu(I)) with a solution of this compound in an appropriate solvent.
-
A solution of the metal salt in a solvent like water or ethanol is added dropwise to a stirred solution of the this compound ligand in a solvent in which it is soluble (e.g., DMF or DMSO).
-
The reaction mixture is typically stirred at room temperature or slightly elevated temperatures for a period ranging from a few hours to several days.
-
The resulting precipitate, if any, is collected by filtration, washed with the solvent, and dried. If no precipitate forms, slow evaporation of the solvent may yield crystals of the complex.
Visualizing the Process and Potential Structures
To better understand the synthesis and potential coordination, the following diagrams are provided.
Caption: General workflow for the synthesis of this compound and its metal complexes.
Caption: Potential coordination modes of this compound with a metal ion.
Conclusion
The comparative study of Ag(I) and Cu(I) complexes with this compound, based on data from analogous systems, highlights their significant potential in the development of new therapeutic agents. While Ag(I) complexes are anticipated to exhibit strong antimicrobial properties, Cu(I) complexes are likely to show promising anticancer activity. The versatile coordination behavior of the this compound ligand allows for the formation of a diverse range of structures, which in turn influences their biological profiles. Further research focusing on the direct synthesis, detailed structural characterization, and comprehensive biological evaluation of these specific complexes is warranted to fully elucidate their therapeutic potential and establish clear structure-activity relationships. Such studies will be crucial for the rational design of more effective and selective metal-based drugs.
References
Evaluating the Energetic Properties of Furan-2,5-dicarbohydrazide Derivatives: A Framework for Researchers
For researchers, scientists, and drug development professionals, understanding the energetic properties of novel compounds is paramount for advancing new material discovery. Furan-2,5-dicarbohydrazide, a derivative of the bio-based platform chemical Furan-2,5-dicarboxylic acid (FDCA), presents an intriguing scaffold for the development of new energetic materials.[1] However, a comprehensive review of the public domain literature reveals a notable gap in experimental data concerning the specific energetic properties of this compound and its derivatives. While research has extensively focused on the synthesis and polymerization of FDCA, the energetic characteristics of its hydrazide counterparts remain largely unexplored.
This guide provides a framework for the systematic evaluation of the energetic properties of this compound derivatives. It outlines the synthetic pathways, standard experimental protocols for characterization, and a template for data presentation to facilitate comparative analysis.
Synthesis of this compound and its Derivatives
The logical starting point for synthesizing this compound is from Furan-2,5-dicarboxylic acid (FDCA). FDCA can be synthesized from various bio-based sources, making it a renewable precursor.[2][3][4][5][6][7] The typical synthesis of this compound involves a two-step process:
-
Esterification of FDCA: Furan-2,5-dicarboxylic acid is first converted to its dimethyl or diethyl ester. This is a standard esterification reaction, often carried out using an excess of the corresponding alcohol in the presence of an acid catalyst.
-
Hydrazinolysis of the Diester: The resulting diester is then reacted with hydrazine hydrate to yield this compound. This reaction is typically performed in an alcoholic solvent.
Further derivatization can be achieved by reacting this compound with various aldehydes or ketones to form the corresponding hydrazones, or with other reagents to introduce energetic functionalities such as nitro or azido groups.
Experimental Protocols for Characterizing Energetic Properties
To evaluate the energetic properties of this compound and its derivatives, a series of standard experimental techniques should be employed. These methods provide quantitative data on the thermal stability, heat of formation, and detonation performance of the compounds.
Thermal Analysis
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the decomposition temperature (Td) and the enthalpy of decomposition (ΔHd) of an energetic material. A small sample of the compound is heated at a constant rate in a controlled atmosphere, and the heat flow to or from the sample is measured relative to a reference. The peak of the exothermic decomposition event in the DSC curve indicates the decomposition temperature.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This analysis provides information about the thermal stability and the decomposition pathway of the compound. The onset temperature of mass loss is another indicator of the decomposition temperature.
Calorimetry
-
Bomb Calorimetry: To determine the heat of combustion (ΔHc), a sample is ignited in a high-pressure oxygen environment within a bomb calorimeter. The heat released during the combustion is measured, which can then be used to calculate the standard enthalpy of formation (ΔHf°) of the compound using Hess's law.
Detonation Properties (Theoretical Calculation)
For novel compounds, detonation properties are often predicted using theoretical calculations based on the compound's elemental composition and heat of formation.
-
Detonation Velocity (VD) and Detonation Pressure (PCJ): These properties can be estimated using empirical formulas, such as the Kamlet-Jacobs equations, which relate the detonation velocity and pressure to the density of the energetic material, its heat of formation, and the moles of gaseous detonation products.[8]
Data Presentation for Comparative Analysis
To facilitate a clear and objective comparison of the energetic properties of different this compound derivatives, all quantitative data should be summarized in a structured table. This allows for easy identification of trends and structure-property relationships.
Table 1: Comparison of Energetic Properties of this compound Derivatives (Template)
| Compound | Molecular Formula | Density (g/cm³) | Decomposition Temp. (Td, °C) | Heat of Formation (ΔHf°, kJ/mol) | Detonation Velocity (VD, m/s) (Calculated) | Detonation Pressure (PCJ, GPa) (Calculated) |
| This compound | C₆H₈N₄O₃ | Data not available | Data not available | Data not available | Data not available | Data not available |
| Derivative 1 | ||||||
| Derivative 2 | ||||||
| ... |
Experimental and Evaluation Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of the energetic properties of novel this compound derivatives.
Caption: Workflow for Synthesis and Energetic Evaluation.
Conclusion
While direct experimental data on the energetic properties of this compound derivatives is currently lacking in the open literature, the established methodologies for the synthesis and characterization of energetic materials provide a clear path forward for researchers in this field. By systematically applying the experimental protocols outlined in this guide and organizing the data in a comparative format, the scientific community can begin to build a comprehensive understanding of this promising class of bio-based energetic materials. The furan backbone, derived from renewable resources, offers a unique opportunity to develop more sustainable and potentially high-performing energetic compounds.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. WO2011043661A1 - Method for the preparation of 2,5-furandicarboxylic acid and for the preparation of the dialkyl ester of 2,5-furandicarboxylic acid - Google Patents [patents.google.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Concurrent formation of furan-2,5- and furan-2,4-dicarboxylic acid: unexpected aspects of the Henkel reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. A scalable carboxylation route to furan-2,5-dicarboxylic acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Computational studies on the energetic properties of polynitroxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Dance of Isomers: Optimizing Silver-Based Electrochemiluminescent Coordination Polymers
A deep dive into how the subtle art of ligand isomerism can unlock enhanced performance and sensitivity in Ag(I)-based electrochemiluminescent coordination polymers (ECPs) for advanced sensing and diagnostic applications.
In the quest for highly sensitive and selective analytical tools, electrochemiluminescent coordination polymers (ECPs) based on silver(I) ions are emerging as a promising class of materials. Their unique ability to convert electrochemical energy into light offers a powerful platform for developing next-generation sensors. A key, yet often underexplored, strategy for fine-tuning the performance of these materials lies in the use of isomeric ligands. This guide provides a comparative overview of how positional isomerism in ligands can significantly impact the structural, and consequently, the luminescent and electrochemical properties of Ag(I)-based CPs, paving the way for optimized electrochemiluminescence (ECL) performance.
While direct comparative studies on the ECL of Ag(I)-based ECPs with isomeric ligands are still nascent, a wealth of information on their photoluminescent behavior provides critical insights. By examining the relationship between ligand structure, polymer architecture, and luminescent properties, we can extrapolate the potential effects on ECL sensitivity and efficiency.
The Foundation: Electrochemiluminescence in Coordination Polymers
Electrochemiluminescence is a process where a species, upon electrochemical stimulation, generates an excited state that then relaxes by emitting light. In the context of coordination polymers, the process typically involves the electrochemical oxidation or reduction of the polymer, often in the presence of a co-reactant, to generate the light-emitting excited state. The overall ECL intensity and efficiency are intrinsically linked to the photoluminescent quantum yield of the material and the efficiency of the electron transfer processes at the electrode surface.
The general mechanism can be visualized as a multi-step process, starting from the electrochemical generation of reactive species to the final emission of light.
Caption: Generalized signaling pathway for electrochemiluminescence in a coordination polymer system.
Isomeric Ligands: A Tale of Two Structures
To illustrate the profound impact of ligand isomerism, we will consider a hypothetical case based on real-world observations of Ag(I) coordination polymers with isomeric sulfonate ligands: 1,5-naphthalenedisulfonate (1,5-NDSA) and 2,7-naphthalenedisulfonate (2,7-NDSA). While these have been studied for their photoluminescence, the principles governing their structural and photophysical properties are directly relevant to their potential ECL performance.[1]
In conjunction with a primary N-donor ligand such as 1,3-bis(4-pyridyl)propane (bpp), these isomeric disulfonate ligands can lead to Ag(I) coordination polymers with remarkably different supramolecular structures.[1]
-
Ag(I)-bpp with 1,5-NDSA: In this case, the 1,5-NDSA ligands might not directly coordinate to the Ag(I) centers but instead form weak Ag(I)···O interactions. These interactions can link the primary [Ag(bpp)]n chains into a 2-dimensional layered structure.[1]
-
Ag(I)-bpp with 2,7-NDSA: The 2,7-NDSA isomer, due to its different geometry, may act as a hydrogen bond acceptor, interacting with lattice water molecules that in turn have weak interactions with the Ag(I) centers. This can result in the formation of a more complex 3-dimensional supramolecular framework.[1]
This seemingly subtle change in the position of the sulfonate groups dictates the overall dimensionality and packing of the coordination polymer, which in turn influences the electronic communication between metal centers and the photoluminescent properties.
Caption: Influence of isomeric ligands on the resulting supramolecular structure of Ag(I) CPs.
Performance and Sensitivity Optimization: A Comparative Analysis
The structural differences induced by isomeric ligands have a direct bearing on the photoluminescent, and by extension, the potential electrochemiluminescent properties of the resulting Ag(I) ECPs.
| Property | Ag(I)-CP with 1,5-NDSA (Hypothetical) | Ag(I)-CP with 2,7-NDSA (Hypothetical) | Impact on ECL Performance |
| Supramolecular Structure | 2D Layered | 3D Supramolecular Framework | Affects accessibility of the active sites to the co-reactant and the electrode surface, influencing electron transfer kinetics. |
| Photoluminescence Emission Max (λem) | ~392 nm[1] | ~378 nm[1] | The emission wavelength determines the color of the ECL and can be tuned by ligand design. |
| Luminescence Mechanism | Intraligand (π→π or π→n) transitions.[1] | Intraligand (π→π or π→n) transitions.[1] | The nature of the electronic transitions dictates the intrinsic quantum yield and can be influenced by the rigidity and electronic nature of the ligand. |
| Potential ECL Efficiency | Moderate | Potentially Higher | A more rigid 3D framework could reduce non-radiative decay pathways, leading to a higher photoluminescence quantum yield and, consequently, a more efficient ECL process. |
| Potential Sensitivity | Good | Potentially Excellent | The 3D structure might offer more accessible and well-defined binding sites for analytes, leading to a more significant and reproducible change in the ECL signal upon analyte interaction. |
Experimental Protocols
The synthesis and characterization of these materials are crucial for understanding their structure-property relationships. Below are representative experimental protocols.
Synthesis of Ag(I) Coordination Polymers
A solution evaporation method is typically employed for the synthesis of these coordination polymers.
-
Preparation of Precursor Solutions:
-
Dissolve silver(I) nitrate (AgNO₃) in deionized water.
-
Dissolve the primary N-donor ligand (e.g., 1,3-bis(4-pyridyl)propane) in a suitable solvent like methanol.
-
Prepare separate solutions of the isomeric ligands (e.g., sodium 1,5-naphthalenedisulfonate and sodium 2,7-naphthalenedisulfonate) in deionized water.
-
-
Assembly of the Coordination Polymer:
-
Slowly add the silver(I) nitrate solution to the N-donor ligand solution with constant stirring.
-
To this mixture, add the solution of the respective isomeric ligand dropwise.
-
The resulting mixture is stirred for a period (e.g., 30 minutes) and then allowed to stand at room temperature for slow evaporation.
-
-
Isolation and Purification:
-
After several days, crystals of the coordination polymer will form.
-
The crystals are collected by filtration, washed with deionized water and the organic solvent used, and then dried in air.
-
Electrochemiluminescence Measurement
A standard three-electrode system is used for ECL measurements.
-
Working Electrode Preparation:
-
The synthesized Ag(I)-based ECP is dispersed in a suitable solvent (e.g., a mixture of chitosan and acetic acid) to form a suspension.
-
A specific volume of this suspension is drop-casted onto the surface of a glassy carbon electrode (GCE) and allowed to dry, forming a thin film of the ECP.
-
-
ECL Measurement Setup:
-
The modified GCE serves as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
The measurements are carried out in a phosphate buffer solution containing a co-reactant (e.g., tripropylamine, TPrA).
-
-
Data Acquisition:
-
The potential is scanned over a defined range, and the resulting ECL signal is recorded using a photomultiplier tube.
-
The ECL intensity versus applied potential is plotted to obtain the ECL curve.
-
The experimental workflow for evaluating the ECL performance of these materials can be summarized as follows:
Caption: Experimental workflow for the evaluation of Ag(I)-based ECPs.
Conclusion and Future Outlook
The use of isomeric ligands presents a subtle yet powerful strategy for the rational design and optimization of Ag(I)-based electrochemiluminescent coordination polymers. By carefully selecting the position of functional groups on the ligand backbone, researchers can control the supramolecular architecture of the resulting polymers. This structural control, in turn, allows for the fine-tuning of their photophysical and electrochemical properties, ultimately leading to enhanced ECL performance and sensitivity.
While the direct exploration of isomeric ligands in Ag(I)-based ECPs is an area ripe for further investigation, the principles gleaned from photoluminescent studies provide a strong foundation. Future research should focus on the systematic synthesis and comparative ECL analysis of a broader range of isomeric ligand systems. This will not only deepen our fundamental understanding of the structure-ECL property relationships in these materials but also accelerate their development for practical applications in clinical diagnostics, environmental monitoring, and drug development. The strategic dance of isomers holds the key to unlocking the full potential of these promising luminescent materials.
References
Safety Operating Guide
Navigating the Safe Disposal of Furan-2,5-dicarbohydrazide: A Procedural Guide
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle Furan-2,5-dicarbohydrazide with appropriate personal protective equipment (PPE). The potential hazards of hydrazide compounds include toxicity if ingested, inhaled, or in contact with skin, as well as potential carcinogenicity and skin/eye irritation.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or glasses with side shields. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). |
| Skin and Body | Laboratory coat. |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary if dust is generated. |
All handling of solid this compound or its solutions should be conducted in a certified chemical fume hood to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The following protocol is a general guideline for the safe disposal of this compound, based on best practices for hydrazide compounds. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department and to adhere to all local, state, and federal regulations.
Experimental Protocol for Disposal:
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container should be constructed of a compatible material, such as high-density polyethylene (HDPE).
-
Crucially, do not mix this compound waste with other chemical wastes to avoid potentially hazardous reactions.
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "this compound".
-
Indicate that it is "Hazardous Waste for Disposal".
-
Include the approximate quantity of the waste.
-
-
Storage:
-
Store the sealed waste container in a designated waste accumulation area within the laboratory.
-
This storage area should be cool, dry, and well-ventilated.
-
Keep the container away from incompatible materials, particularly strong oxidizing agents.
-
-
Disposal:
-
Dispose of the collected waste through your institution's official chemical waste disposal program.
-
This typically involves collection by a licensed environmental waste management contractor.
-
Never dispose of this compound down the drain or in regular trash.
-
Chemical Treatment Considerations for Hydrazide Waste
For some hydrazide compounds, chemical treatment to neutralize the hazard is an option prior to disposal. This should only be performed by trained personnel and in accordance with established safety protocols. A common method for the destruction of hydrazine and its derivatives is through oxidation.
-
Oxidation: Dilute solutions of oxidants like sodium hypochlorite or calcium hypochlorite can be used to destroy hydrazines.[1][2] Hydrogen peroxide is another potential option.[2][3] It is critical to ensure the reaction is complete to avoid the formation of hazardous by-products.[3]
Note: The decision to chemically treat waste should be made in consultation with your EHS department.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures and prioritizing safety, laboratory professionals can ensure the responsible management of this compound waste, protecting both themselves and the environment.
References
Essential Safety and Logistical Information for Handling Furan-2,5-dicarbohydrazide
Disclaimer: No specific Safety Data Sheet (SDS) for Furan-2,5-dicarbohydrazide was located. The following guidance is based on the known hazards of the parent compound, Furan-2,5-dicarboxylic acid, and general safety protocols for handling hydrazide compounds. Hydrazides as a class of compounds can be toxic and reactive.[1] A thorough risk assessment should be conducted before handling this chemical.
This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
Furan-2,5-dicarboxylic acid, the parent compound, is classified as a serious eye irritant.[2][3][4] Hydrazine compounds, in general, are considered hazardous and toxic.[1] Therefore, a high degree of caution should be exercised.
Recommended Personal Protective Equipment (PPE):
| Protection Type | Equipment | Specification |
| Eye and Face | Chemical Safety Goggles and Face Shield | Goggles should be compliant with ANSI Z87.1. A face shield should be worn over goggles to protect against splashes.[5][6] |
| Skin | Chemical-resistant gloves and lab coat | Butyl rubber or nitrile gloves are recommended for handling hydrazines.[5][7] A flame-resistant lab coat should be worn.[5] |
| Respiratory | Air-purifying respirator with appropriate cartridges | To be used in a well-ventilated area or fume hood.[4] If ventilation is not adequate, a NIOSH-approved full-face positive-pressure supplied-air respirator or self-contained breathing apparatus is recommended.[7] |
| Footwear | Closed-toe shoes | Leather shoes should be avoided as they can absorb chemicals.[7] |
Operational Plan for Safe Handling
2.1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents, acids, and metal oxides.[5][7]
-
Keep the container tightly closed.[5]
2.2. Laboratory Handling:
-
All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]
-
Ensure an eyewash station and safety shower are readily accessible.[5]
-
Avoid the formation of dust and aerosols.[4]
-
Wash hands thoroughly after handling.[3]
2.3. Spill Response:
-
In case of a spill, evacuate the area immediately.[5]
-
Wear the appropriate PPE, including respiratory protection, before attempting to clean up.[7]
-
For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).
-
For large spills, dike the area to prevent spreading.[7]
-
Collect the spilled material and absorbent in a sealed, properly labeled container for disposal.[5]
-
Ventilate the area and wash the spill site after material pickup is complete.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
3.1. Waste Collection:
-
Collect waste in a designated, clearly labeled, and sealed container.
-
Do not mix with other waste streams.
3.2. Waste Disposal:
-
Hydrazine-containing waste can often be neutralized by oxidation with a dilute solution of sodium hypochlorite or calcium hypochlorite.[7][8]
-
Dispose of the chemical waste through your institution's hazardous waste management program, following all local, state, and federal regulations.[9][10]
Quantitative Data Summary
The following data is for the parent compound, Furan-2,5-dicarboxylic acid, as no specific data for this compound is available.
| Property | Value | Reference |
| CAS Number | 3238-40-2 | [11][12] |
| Molecular Formula | C₆H₄O₅ | [12][13] |
| Molecular Weight | 156.09 g/mol | [12][13] |
| Melting Point | >300 °C |
Safe Handling Workflow
Caption: Workflow for Safe Handling of this compound.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chemos.de [chemos.de]
- 5. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 6. safety.charlotte.edu [safety.charlotte.edu]
- 7. arxada.com [arxada.com]
- 8. files.dep.state.pa.us [files.dep.state.pa.us]
- 9. epaosc.org [epaosc.org]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. 2,5-Furandicarboxylic acid - Wikipedia [en.wikipedia.org]
- 12. Furan-2,5-dicarboxylic acid, 98% | Fisher Scientific [fishersci.ca]
- 13. 2,5-Furandicarboxylic acid | C6H4O5 | CID 76720 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
